molecular formula C5H5BFNO2 B117733 4-Fluoropyridine-3-boronic acid CAS No. 860626-80-8

4-Fluoropyridine-3-boronic acid

Cat. No.: B117733
CAS No.: 860626-80-8
M. Wt: 140.91 g/mol
InChI Key: FJHZOURNTIVCIA-UHFFFAOYSA-N
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Description

4-Fluoropyridine-3-boronic acid is a valuable heteroaryl boronic acid intermediate designed for research applications, particularly in pharmaceutical development and materials science. Its primary utility lies in its role as a key reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone method for the efficient formation of carbon-carbon bonds . This reaction enables researchers to construct complex biaryl and heterobiaryl structures that are prevalent in active pharmaceutical ingredients (APIs) and organic electronic materials. The strategic incorporation of both a fluorine atom and a boronic acid functional group on the pyridine ring creates a multifunctional scaffold. The fluorine atom can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design . As a high-purity building block, this compound allows chemists to explore novel chemical space and fine-tune the properties of target molecules. Researchers can leverage this compound in the synthesis of potential drug candidates, agrochemicals, and ligands for catalysis. This product is sold as a solid and should be stored at ambient temperatures. As with similar research chemicals, proper safety procedures should be followed as it may cause skin and eye irritation and respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHZOURNTIVCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382282
Record name 4-FLUOROPYRIDINE-3-BORONIC ACID
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Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860626-80-8
Record name 4-FLUOROPYRIDINE-3-BORONIC ACID
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Record name 4-Fluoropyridine 3-boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoropyridine-3-boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropyridine-3-boronic acid is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining a fluorinated pyridine ring with a reactive boronic acid moiety, make it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions—a cornerstone of contemporary drug discovery. Detailed experimental protocols and graphical representations of synthetic and mechanistic pathways are included to facilitate its practical application in the laboratory.

Chemical Properties and Structure

This compound is a solid organic compound at room temperature.[1] The presence of a fluorine atom on the pyridine ring significantly influences its electronic properties, enhancing its utility in various chemical transformations.

Structural Identifiers

The definitive structure of this compound can be represented by several standard chemical notations.

  • SMILES (Simplified Molecular-Input Line-Entry System): OB(O)c1cncc(F)c1

  • InChI (International Chemical Identifier): InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H[2]

  • InChI Key: FJHZOURNTIVCIA-UHFFFAOYSA-N[2]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₅BFNO₂[2][3]
Molecular Weight 140.91 g/mol [1][4]
Appearance Solid[1][3]
Purity Typically ≥95%[2]
CAS Number 870475-19-1 (representative)N/A

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids, including this compound, is most commonly achieved through a halogen-metal exchange followed by borylation. This robust method allows for the regioselective introduction of the boronic acid group onto the pyridine ring.

General Synthesis Workflow

The general strategy involves the deprotonation of a halopyridine at low temperatures using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.

synthesis_workflow start 4-Fluoro-3-halopyridine + Trialkyl borate step1 Dissolve in Anhydrous Solvent (e.g., THF/Toluene) start->step1 step2 Cool to Low Temp (e.g., -78 °C to -40 °C) step1->step2 step3 Add n-Butyllithium (Halogen-Lithium Exchange) step2->step3 Dropwise step4 In situ Quench (Formation of Boronate Ester) step3->step4 step5 Acidic Workup (e.g., HCl) step4->step5 product This compound step5->product

Caption: General workflow for the synthesis of pyridine boronic acids.

Detailed Experimental Protocol: Synthesis of a Pyridine Boronic Acid

The following is a representative protocol for the synthesis of a pyridylboronic acid via lithium-halogen exchange, adapted from established procedures for similar compounds.[5] This method can be tailored for the synthesis of this compound starting from a suitable 3-halo-4-fluoropyridine precursor.

  • Reaction Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet. The flask is charged with anhydrous toluene and tetrahydrofuran (THF) in a 4:1 ratio, followed by the addition of triisopropyl borate and the 3-halo-4-fluoropyridine starting material.[5]

  • Lithiation: The reaction mixture is cooled to between -40 °C and -78 °C using a dry ice/acetone bath.[5][6] A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise via a syringe pump over approximately one hour, ensuring the internal temperature remains constant.[5] The reaction proceeds via a halogen-lithium exchange, which is significantly faster than the reaction between n-BuLi and the borate ester.[5]

  • Borylation and Quench: The generated 3-lithio-4-fluoropyridine intermediate rapidly reacts in situ with the triisopropyl borate present in the mixture to form the corresponding boronate ester.[5] The reaction is stirred for an additional 30 minutes at the same low temperature.[5]

  • Workup and Isolation: The reaction is quenched by the addition of aqueous hydrochloric acid (HCl) and allowed to warm to room temperature.[6] The pH of the aqueous layer is carefully adjusted to approximately 7.6-7.7 with aqueous sodium hydroxide (NaOH), which causes the precipitation of the crude boronic acid product.[5]

  • Purification: The aqueous mixture is saturated with sodium chloride and extracted multiple times with an organic solvent like THF or ethyl acetate.[5] The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[6] Further purification can be achieved by recrystallization from a suitable solvent such as acetonitrile.[5]

Reactivity and Key Applications

The primary utility of this compound in organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[8]

The Suzuki-Miyaura Coupling Reaction

In a typical Suzuki-Miyaura reaction, an organoboronic acid is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[8] The reaction is highly valued in pharmaceutical development for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.[7][9]

suzuki_cycle pd0 Pd(0)L (Active Catalyst) pd_complex1 R¹-Pd(II)L-X pd0->pd_complex1 R¹-X oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L-R² pd_complex1->pd_complex2 [R²-B(OH)₃]⁻ transmetalation Transmetalation pd_complex2->pd0 R¹-R² reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) aryl_halide Aryl Halide (R¹-X) boronic_acid Boronic Acid (R²-B(OH)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction involving a pyridine boronic acid.

  • Reagent Preparation: In a reaction vessel, the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) are combined.[10]

  • Catalyst Addition: A palladium catalyst, such as Pd(dppf)Cl₂ (1-5 mol%), is added to the mixture.[11] The choice of catalyst and ligand can be critical and may require optimization.[10]

  • Solvent and Degassing: A suitable solvent system (e.g., a mixture of dioxane and water) is added. The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[11]

  • Reaction: The vessel is sealed and heated to a temperature typically ranging from 65 °C to 100 °C.[11] The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The resulting crude product is then purified, typically by column chromatography on silica gel.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated pyridine scaffolds is a widely used strategy in drug design. The fluorine atom can modulate a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can influence its binding affinity to biological targets through favorable electrostatic interactions. Boronic acids themselves have gained significant attention as pharmacophores, with several boron-containing drugs, like the anticancer agent bortezomib, receiving regulatory approval.[12]

This compound serves as a critical precursor for synthesizing 4-arylpyridines, a substructure found in numerous active pharmaceutical ingredients (APIs).[9] Its use in Suzuki-Miyaura coupling allows for the efficient and modular assembly of complex drug candidates, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[7] The versatility and reactivity of this building block make it an indispensable tool for medicinal chemists aiming to develop novel therapeutics.[13]

References

An In-depth Technical Guide to 3-Fluoropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides a comprehensive overview of 3-Fluoropyridine-4-boronic acid, a key building block in modern organic synthesis and drug discovery. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its application in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, scientists, and professionals in the field of drug development.

A Note on Chemical Identification: The initial request specified 4-Fluoropyridine-3-boronic acid with CAS number 458532-87-3. However, extensive database searches indicate a likely discrepancy. The CAS number 458532-97-3 is consistently and authoritatively assigned to the isomeric compound, 3-Fluoropyridine-4-boronic acid . Given the prevalence of data for the latter, this guide focuses on 3-Fluoropyridine-4-boronic acid as the probable compound of interest.

Chemical Properties and Identifiers

3-Fluoropyridine-4-boronic acid is a white to off-white solid organic compound.[1] Its structure incorporates a pyridine ring, a versatile heterocyclic motif prevalent in many biologically active molecules, functionalized with a fluorine atom and a boronic acid group.[2] This combination of features makes it a valuable reagent in synthetic chemistry.

The following table summarizes the key chemical properties and identifiers for 3-Fluoropyridine-4-boronic acid.

PropertyValueSource(s)
Chemical Name 3-Fluoropyridine-4-boronic acid[3][4]
Synonyms (3-fluoropyridin-4-yl)boronic acid, 3-Fluoro-4-pyridylboronic acid[1][3]
CAS Number 458532-97-3[3][4][5][6]
Molecular Formula C₅H₅BFNO₂[1][3][4][5]
Molecular Weight 140.91 g/mol [1][3][4]
Melting Point 220 °C (decomposes)[1]
Appearance White to almost white crystalline powder[1]
Purity Typically ≥98%[3][5]
InChI Key QUHSESYLMZVXCN-UHFFFAOYSA-N[4]
SMILES OB(O)c1ccncc1F[4]

Safety and Handling

3-Fluoropyridine-4-boronic acid is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

Hazard InformationDetailsSource(s)
Signal Word Warning[4]
GHS Pictograms [7]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]
Storage Store in a freezer under an inert atmosphere.[8]

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids can be achieved through several methods, with one of the most common being the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[9]

Representative Synthesis of 3-Fluoropyridine-4-boronic acid

G Synthesis Workflow for 3-Fluoropyridine-4-boronic acid cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product start 4-Bromo-3-fluoropyridine step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) start->step1 1. step2 Borylation (Triisopropyl borate) step1->step2 2. step3 Acidic Hydrolysis (Aqueous HCl) step2->step3 3. product 3-Fluoropyridine-4-boronic acid step3->product

Caption: A representative workflow for the synthesis of 3-Fluoropyridine-4-boronic acid.

Detailed Experimental Protocol (Representative):

  • Reaction Setup: A solution of 4-bromo-3-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Borylation and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M). The mixture is allowed to warm to room temperature.

  • Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield 3-Fluoropyridine-4-boronic acid.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

3-Fluoropyridine-4-boronic acid is a valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a carbon-carbon bond between the pyridine ring and an aryl or vinyl halide/triflate, a crucial transformation for constructing the complex molecular scaffolds of many pharmaceuticals and functional materials.[2]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0) Catalyst pd2_complex Pd(II) Complex (Ar-Pd(II)-X) pd0->pd2_complex Oxidative Addition aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_complex boronic_acid Boronic Acid (R-B(OH)₂) + Base boronic_acid->pd2_complex product Coupled Product (Ar-R) transmetalation_complex Pd(II) Intermediate (Ar-Pd(II)-R) pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the microwave-assisted Suzuki-Miyaura coupling of a fluoropyridine boronic acid with an aryl bromide, adapted from a similar procedure.[3]

Materials:

  • 3-Fluoropyridine-4-boronic acid (1.2 eq)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • 10 mL microwave vial with a stir bar

Procedure:

  • Vial Charging: To the microwave vial, add the aryl bromide, 3-Fluoropyridine-4-boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired biaryl product.

Role in Drug Discovery and Signaling Pathways

3-Fluoropyridine-4-boronic acid is not known to be directly involved in biological signaling pathways. Instead, its significance in drug discovery lies in its role as a key structural motif and building block for the synthesis of complex, biologically active molecules. The 3-fluoropyridine moiety is incorporated into various kinase inhibitors, which are a major class of targeted cancer therapeutics.

Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The 3-fluoropyridyl group can be a critical component of these inhibitors, contributing to their binding affinity and selectivity for the target kinase. For example, molecules containing pyrazolopyridine cores, which can be synthesized using building blocks like 3-Fluoropyridine-4-boronic acid, have been developed as potent inhibitors of kinases such as FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia (AML).

G Role of 3-Fluoropyridine-4-boronic Acid in Synthesizing Kinase Inhibitors cluster_synthesis Suzuki-Miyaura Coupling boronic_acid 3-Fluoropyridine- 4-boronic acid reaction Pd Catalyst, Base boronic_acid->reaction aryl_halide Aryl Halide Partner aryl_halide->reaction kinase_inhibitor Complex Molecule (e.g., Kinase Inhibitor) reaction->kinase_inhibitor signaling_pathway Cell Signaling Pathway (e.g., PI3K/mTOR, FLT3) kinase_inhibitor->signaling_pathway Inhibits

Caption: Use of 3-Fluoropyridine-4-boronic acid as a building block for kinase inhibitors.

Conclusion

3-Fluoropyridine-4-boronic acid (CAS 458532-97-3) is a synthetically valuable compound with significant applications in the fields of organic chemistry and medicinal chemistry. Its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules, particularly those with potential as therapeutic agents like kinase inhibitors. Proper handling and safety precautions are essential when working with this reagent. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this important chemical entity in their work.

References

Synthesis and Characterization of 4-Fluoropyridine-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 4-Fluoropyridine-3-boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization data.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-fluoropyridin-3-yl moiety into various molecular scaffolds. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making this reagent particularly attractive for the development of novel therapeutics.

Synthesis

A common and effective method for the synthesis of pyridinylboronic acids is the lithium-halogen exchange of a corresponding halopyridine precursor, followed by borylation with a trialkyl borate. For the synthesis of this compound, the logical starting material is 3-bromo-4-fluoropyridine.

Proposed Synthetic Pathway

The synthesis proceeds via a two-step one-pot reaction. First, 3-bromo-4-fluoropyridine undergoes a lithium-halogen exchange at low temperature using n-butyllithium to form the highly reactive 3-lithio-4-fluoropyridine intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired this compound.

Synthesis_Pathway 3-Bromo-4-fluoropyridine 3-Bromo-4-fluoropyridine 3-Lithio-4-fluoropyridine\n(Intermediate) 3-Lithio-4-fluoropyridine (Intermediate) 3-Bromo-4-fluoropyridine->3-Lithio-4-fluoropyridine\n(Intermediate) 1. n-BuLi, THF, -78 °C Boronate Ester Boronate Ester 3-Lithio-4-fluoropyridine\n(Intermediate)->Boronate Ester 2. B(O-iPr)3 This compound This compound Boronate Ester->this compound 3. H3O+

Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of pyridinylboronic acids.[1][2]

Materials:

  • 3-Bromo-4-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-4-fluoropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

  • Slowly add the triisopropyl borate solution to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Adjust the pH of the aqueous layer to approximately 9 with 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[3]

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected and representative data for the compound.

Physical and Chemical Properties
PropertyValueReference
CAS Number 860626-80-8[4]
Molecular Formula C₅H₅BFNO₂[4]
Molecular Weight 140.91 g/mol [4]
Appearance White to off-white solid
Purity >95%[4]
Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.60d~4.8H-2
~8.45d~2.0H-6
~7.40t~7.0H-5
~8.20 (broad s)s-B(OH)₂

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
~160.0 (d)¹J(C,F) ≈ 250C-4
~152.0 (d)³J(C,F) ≈ 15C-2
~145.0 (d)⁴J(C,F) ≈ 3C-6
~120.0 (d)²J(C,F) ≈ 20C-5
~110.0 (broad)-C-3

Table 3: Representative Mass Spectrometry Data (ESI+)

m/zInterpretation
141.04[M+H]⁺
123.03[M+H - H₂O]⁺

Table 4: Representative Infrared (IR) Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Broad, StrongO-H stretch (boronic acid)
~1610MediumC=C/C=N stretch (pyridine ring)
~1470MediumC-C stretch (pyridine ring)
~1360StrongB-O stretch
~1250StrongC-F stretch
~1040MediumB-C stretch

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve 3-bromo-4-fluoropyridine in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour C->D E Add triisopropyl borate solution D->E F Warm to room temperature and stir overnight E->F G Acidic quench (HCl) F->G Reaction Completion H Basify (NaOH) G->H I Extract with Ethyl Acetate H->I J Dry and concentrate I->J K Purify (Recrystallization/Chromatography) J->K

Caption: Workflow for the synthesis of this compound.

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI) Start->MS IR FTIR Spectroscopy (ATR) Start->IR Analysis Data Analysis and Structural Confirmation NMR->Analysis MS->Analysis IR->Analysis

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed synthetic protocol, based on established methodologies, offers a reliable route to this important building block. The provided characterization data, while predictive, serves as a valuable reference for researchers in the confirmation of their synthetic outcomes. The successful synthesis and characterization of this compound will facilitate its application in the development of novel chemical entities with potential therapeutic applications.

References

(4-Fluoropyridin-3-yl)boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical Properties, Synthesis, and Application of a Key Building Block in Medicinal Chemistry

Introduction

(4-Fluoropyridin-3-yl)boronic acid (CAS No. 860626-80-8) is a fluorinated heterocyclic organoboronic acid that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs are pivotal in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The presence of a fluorine atom on the pyridine ring can significantly modulate the physicochemical properties of resulting molecules, including their metabolic stability, bioavailability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physical properties of (4-fluoropyridin-3-yl)boronic acid, detailed experimental protocols for its application, and a visualization of its role in synthetic organic chemistry.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of (4-fluoropyridin-3-yl)boronic acid is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 860626-80-8[1][2]
Molecular Formula C₅H₅BFNO₂[1][2]
Molecular Weight 140.91 g/mol [1][2]
Boiling Point 308.8 °C at 760 mmHg
Flash Point 140.6 °C
Appearance White to off-white crystalline powder[3]
Purity ≥95%[1]
InChI Key FJHZOURNTIVCIA-UHFFFAOYSA-N[1]

Experimental Protocols

The primary application of (4-fluoropyridin-3-yl)boronic acid in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction to form biaryl and heteroaryl structures. Below is a detailed, generalized protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a related isomer, 2-fluoropyridine-3-boronic acid, and serves as a robust starting point for reactions involving (4-fluoropyridin-3-yl)boronic acid.[5]

Materials:

  • (4-Fluoropyridin-3-yl)boronic acid (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water)

  • 10 mL microwave synthesis vial equipped with a stir bar

Procedure:

  • To the microwave synthesis vial, add (4-fluoropyridin-3-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Add the chosen solvent system to achieve a reaction concentration of approximately 0.1 - 0.5 M.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Visualization of a Key Application: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis. The following diagram illustrates the generally accepted catalytic cycle for this reaction, showcasing the role of (4-fluoropyridin-3-yl)boronic acid in the formation of a new carbon-carbon bond.

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X Complex OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Borate_Complex Ar'-Pd(II)-Ar Transmetal->Borate_Complex Boronic_Acid (4-Fluoropyridin-3-yl)B(OH)₂ + Base Boronic_Acid->Transmetal RedElim Reductive Elimination Borate_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(4-Fluoropyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction allows for the efficient construction of novel molecular scaffolds. The incorporation of a fluorinated pyridine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds. The information provided in this technical guide, including the physical properties and a detailed experimental protocol, serves as a foundational resource for researchers and scientists working with this important synthetic intermediate.

References

An In-Depth Technical Guide to the Safe Handling of 4-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive guide to the safety and handling of 4-Fluoropyridine-3-boronic acid. It is intended for researchers, scientists, and professionals in drug development. The information herein is compiled from safety data sheets of structurally similar compounds, as a specific safety data sheet for this compound (CAS No. 860626-80-8) is not publicly available. Therefore, the guidance provided should be considered a precautionary measure, and a thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, data from analogous compounds such as 2-Fluoropyridine-5-boronic acid, 3-Fluoropyridine-4-boronic acid, and 4-Fluorophenylboronic acid suggest that it may pose the following hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

GHS Hazard Pictograms (Anticipated):

PictogramHazard Class
alt text
Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Skin Sensitization, Specific Target Organ Toxicity — Single Exposure

Anticipated Signal Word: Warning[1]

Anticipated Hazard Statements: [1][2][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Anticipated Precautionary Statements: [1][2][3]

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P330: Rinse mouth.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P362: Take off contaminated clothing and wash before reuse.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its isomers.

PropertyThis compound2-Fluoropyridine-5-boronic acid4-Fluorophenylboronic acid
Molecular Formula C₅H₅BFNO₂[4]C₅H₅BFNO₂[2]C₆H₆BFO₂[1]
Molecular Weight 140.91 g/mol [4]140.93 g/mol [2]139.92 g/mol [1]
Appearance SolidSolidWhite to off-white powder[5]
Melting Point Not availableNot available263 - 265 °C[5]
Boiling Point Not availableNot availableNot available[5]
Solubility Not availableNot availableNot available[5]
Flash Point Not availableNot availableNot available[5]

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

3.1. Handling

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid generation of dust.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[6]

3.2. Storage

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Some boronic acids are moisture-sensitive.

Emergency Procedures

4.1. First-Aid Measures

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[7]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides, nitrogen oxides, hydrogen fluoride, and boron oxides.[2]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with the substance.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills of solid material, gently sweep up and place in a suitable, closed container for disposal. Avoid creating dust.[4] For larger spills, it may be necessary to use a hazardous materials team with specialized equipment.

Experimental Protocols and Visualizations

As no specific experimental protocols involving this compound were found, this section provides generalized workflows for handling and disposal of boronic acids.

General Laboratory Handling Workflow

G General Laboratory Handling Workflow for Boronic Acids cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a certified chemical fume hood prep_ppe->prep_fume_hood prep_materials Gather all necessary materials and reagents prep_fume_hood->prep_materials handling_weigh Weigh the boronic acid carefully to avoid dust prep_materials->handling_weigh handling_reaction Perform the reaction under inert atmosphere if necessary handling_weigh->handling_reaction cleanup_decontaminate Decontaminate glassware and work surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste for disposal cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of contaminated PPE properly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: General laboratory handling workflow for boronic acids.

Chemical Spill Emergency Response

G Chemical Spill Emergency Response (Solid Powder) cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill (Is it minor or major?) evacuate->assess minor_ppe Don appropriate PPE assess->minor_ppe Minor major_evacuate Evacuate the entire lab assess->major_evacuate Major minor_contain Gently cover with a damp paper towel to prevent dust from becoming airborne minor_ppe->minor_contain minor_cleanup Carefully sweep up the material minor_contain->minor_cleanup minor_dispose Place in a sealed container for hazardous waste minor_cleanup->minor_dispose major_isolate Isolate the area by closing doors major_evacuate->major_isolate major_call Call emergency services and EHS major_isolate->major_call

Caption: Emergency response workflow for a solid chemical spill.

Stability and Reactivity

  • Reactivity: Generally, boronic acids are stable under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[2]

  • Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[2]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[2]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and oxides of boron.[2]

Toxicological Information

No specific toxicological data is available for this compound. The information below is based on related compounds and should be treated as indicative of potential hazards.

  • Acute Toxicity: Likely harmful if swallowed.

  • Skin Corrosion/Irritation: Expected to be a skin irritant.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste.

It is imperative to consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.

References

Solubility of 4-Fluoropyridine-3-boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the solubility characteristics of 4-Fluoropyridine-3-boronic acid in common organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview based on the solubility profiles of analogous compounds, general principles of boronic acid chemistry, and detailed experimental protocols for determining solubility.

Executive Summary

General Solubility Profile of Fluorinated Pyridine Boronic Acids

The solubility of fluorinated pyridine boronic acids, including this compound, is largely dictated by the polar pyridine ring and the hydrogen-bonding capabilities of the boronic acid moiety. Generally, these compounds exhibit higher solubility in polar solvents.

A qualitative assessment for a closely related compound, 2-Fluoropyridine-3-boronic acid, suggests the following solubility trends, which can be extrapolated as a starting point for this compound[1]:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to be soluble. The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF, Dioxane): Generally expected to be soluble to moderately soluble. The polarity of these solvents can solvate the polar functional groups of the molecule.[1]

  • Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl ether): Expected to be sparingly soluble to insoluble. The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[1]

Quantitative Solubility Data for Analogous Boronic Acids

To provide a quantitative perspective, the following table summarizes experimentally determined solubility data for phenylboronic acid and its isomers, which share the core boronic acid functional group. This data can serve as a useful reference for estimating the solubility of this compound, although direct parallels should be drawn with caution due to the electronic and structural differences imparted by the fluoropyridine ring.

Table 1: Mole Fraction Solubility of Phenylboronic Acid Analogs in Organic Solvents [2]

SolventTemperature (K)Phenylboronic Acid (Mole Fraction, x)
Chloroform293.150.045
303.150.075
313.150.120
323.150.185
3-Pentanone293.150.135
303.150.190
313.150.260
323.150.350
Acetone293.150.150
303.150.210
313.150.285

Note: This data is for phenylboronic acid and its derivatives and is intended to provide a general reference for the solubility behavior of boronic acids.

Experimental Protocol for Solubility Determination: Dynamic Method

For researchers requiring precise solubility data for this compound in specific solvents, the dynamic method is a reliable approach. This method involves determining the temperature at which a known concentration of the solute completely dissolves.[3][4][5]

4.1 Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp

  • Luminance probe or a device for visual inspection of turbidity

4.2 Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and transfer it to a glass vial.

  • Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

  • Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

  • Solubility Measurement: Place the sealed vial in the controlled temperature bath.

  • Begin stirring and gradually increase the temperature of the bath at a controlled rate.

  • Continuously monitor the solution for turbidity. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.

  • Record this temperature.

  • Data Analysis: Repeat the measurement for several different concentrations of this compound in the same solvent.

  • Plot the solubility (in mole fraction or g/L) as a function of temperature to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound using the dynamic method.

G Workflow for Dynamic Solubility Determination cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis A Weigh this compound B Add precise volume/weight of solvent A->B C Seal vial with stir bar B->C D Place vial in temperature bath C->D Transfer to measurement setup E Start stirring and ramp temperature D->E F Monitor turbidity E->F G Record temperature of complete dissolution F->G H Repeat for multiple concentrations G->H Iterate for data points I Plot solubility vs. temperature H->I J Generate solubility curve I->J

References

The Advent and Ascendance of Fluorinated Pyridineboronic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly alter the physicochemical and pharmacological properties of a molecule. When combined with the privileged pyridine motif, a common feature in numerous pharmaceuticals, the resulting fluorinated pyridines are highly sought-after building blocks. This guide provides a comprehensive overview of a particularly valuable subclass: fluorinated pyridineboronic acids. We will delve into their history, synthesis, and reactivity, with a focus on their application in drug discovery, supported by detailed experimental protocols and quantitative data.

The introduction of a boronic acid functional group onto the fluorinated pyridine ring provides a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This has cemented the role of fluorinated pyridineboronic acids as indispensable tools for the synthesis of complex biaryl and heteroaryl structures prevalent in contemporary drug candidates.

Discovery and Historical Context

While the synthesis of the first simple fluorinated pyridine, 4-fluoropyridine, was reported in 1958 by Wibaut and colleagues, the development of their boronic acid derivatives came later, driven by the parallel rise of palladium-catalyzed cross-coupling reactions.[1] The initial syntheses of fluorinated pyridines were often low-yielding and employed hazardous reagents, such as the Balz-Schiemann reaction which uses potentially explosive diazonium salts.[1]

The true value of fluorinated pyridineboronic acids was unlocked with the widespread adoption of the Suzuki-Miyaura coupling in the pharmaceutical industry. The ability to predictably and efficiently construct C-C bonds made these compounds key intermediates for introducing the fluoropyridyl moiety into drug candidates. This moiety is known to enhance metabolic stability, modulate pKa, and improve binding affinity and bioavailability.[2]

Physicochemical Properties and Reactivity

The introduction of one or more fluorine atoms into the pyridine ring has a significant impact on the properties of the corresponding boronic acid.

  • Acidity: Fluorine is a potent electron-withdrawing group, which increases the Lewis acidity of the boronic acid.[2] This can be observed in the pKa values of analogous fluorinated phenylboronic acids, which are generally lower than their non-fluorinated counterparts.[3] A lower pKa indicates a stronger Lewis acid.

  • Reactivity in Suzuki-Miyaura Coupling: The increased Lewis acidity and electron-deficient nature of the fluorinated pyridine ring can have a dual effect on Suzuki-Miyaura coupling reactions. While a more Lewis acidic boronic acid can sometimes be beneficial, an overly electron-deficient pyridine ring can hinder the crucial transmetalation step of the catalytic cycle.[2] Consequently, fluorinated pyridineboronic acids may exhibit lower reactivity and provide more modest yields compared to their more electron-rich, non-fluorinated analogs under identical conditions.[2]

Data Presentation

Comparative pKa Values of Fluorinated Phenylboronic Acids

The following table provides the pKa values for a series of fluorinated phenylboronic acids. This data serves as a useful proxy for understanding the effect of fluorine substitution on the acidity of pyridineboronic acids.

CompoundpKa
Phenylboronic acid8.86
4-Fluorophenylboronic acid8.77
2,3,4,6-Tetrafluorophenylboronic acid6.17

Data sourced from Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.[3]

Comparative Yields in Suzuki-Miyaura Coupling

The following table summarizes the yields of Suzuki-Miyaura coupling of various boronic acids and esters with pyridine-2-sulfonyl fluoride (PyFluor), illustrating the impact of electronic effects on reaction efficiency.

Boronic Acid/EsterCoupling PartnerProductYield (%)
4-Methoxyphenyl boronic acidPyFluor2-(4-Methoxyphenyl)pyridine48
4-Cyanophenyl boronic acidPyFluor2-(4-Cyanophenyl)pyridine10
3-Pyridyl boronic esterPyFluor2-(3-Pyridyl)pyridineModest
4-Pyridyl boronic esterPyFluor2-(4-Pyridyl)pyridineModest

Data sourced from Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[4] The lower yield for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid is indicative of the trend often observed with fluorinated pyridineboronic acids.[2]

NMR Spectroscopic Data

NMR spectroscopy is a critical tool for the characterization of fluorinated pyridineboronic acids.

NucleusTypical Chemical Shift Range (ppm)Comments
¹⁹F +80 to +170 (Aryl-F, relative to neat CFCl₃)The chemical shift is highly sensitive to the electronic environment and the position of the fluorine atom on the pyridine ring.
¹¹B +18 to +30 (for tricoordinate boronic acids, relative to BF₃·OEt₂)The chemical shift moves upfield upon coordination to a Lewis base or formation of a boronate ester, reflecting the change from sp² to sp³ hybridization.[5]

Data compiled from various sources.[6][7]

Biological Activity of Kinase Inhibitors

The fluoropyridine moiety is a key component of several potent kinase inhibitors. The following table presents IC50 values for selected Janus kinase (JAK) inhibitors.

CompoundTarget(s)IC50 (nM)
TofacitinibJAK1, JAK2, JAK31 (JAK3), 20 (JAK2), 112 (JAK1)
FilgotinibJAK110 (JAK1), 28 (JAK2), 810 (JAK3), 116 (TYK2)
UpadacitinibJAK145 (JAK1), 109 (JAK2), 2100 (JAK3), 4700 (TYK2)

Data sourced from various publications on JAK inhibitors.[8]

Experimental Protocols

Synthesis of 2-Fluoropyridine-4-boronic acid

This protocol describes the synthesis of 2-fluoropyridine-4-boronic acid from 4-bromo-2-fluoropyridine.[9]

Materials:

  • 4-Bromo-2-fluoropyridine

  • Triisopropyl borate

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexane)

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-bromo-2-fluoropyridine (30.0 g, 0.17 mol) and triisopropyl borate (38.4 g, 0.20 mol) in a mixture of anhydrous toluene and THF (4:1, 250 mL) under a nitrogen atmosphere.[9]

  • Cool the reaction mixture to -78 °C.[9]

  • Slowly add n-butyllithium (80 mL, 0.20 mol, 2.5 M in hexane) dropwise over 30 minutes, maintaining the temperature at -78 °C.[9]

  • Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.[9]

  • Slowly warm the reaction mixture to -20 °C over 1 hour.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[9]

  • Acidify the reaction mixture to a pH of 2 with 3N HCl (50 mL) and stir at room temperature for 15 minutes.[9]

  • Transfer the mixture to a separatory funnel and partition between EtOAc (150 mL) and water (150 mL).[9]

  • Separate the organic layer and wash it sequentially with water and brine.[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-fluoropyridin-4-yl)boronic acid as a white solid (22.0 g, 91% yield).[9]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a fluorinated pyridineboronic acid with an aryl halide.[2]

Materials:

  • Fluorinated pyridineboronic acid (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the fluorinated pyridineboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL, and if required, water, 1 mL) via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Synthesis of a Fluorinated Pyridineboronic Acid

G A Fluorinated Pyridine Halide B Lithiation (e.g., n-BuLi, -78 °C) A->B C Lithium-Halogen Exchange B->C D Borylation (e.g., B(OiPr)3) C->D E Intermediate Boronate Ester D->E F Hydrolysis (Aqueous Acid) E->F G Fluorinated Pyridineboronic Acid F->G

Caption: General workflow for the synthesis of a fluorinated pyridineboronic acid.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar'-B(OH)2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impact of Fluorination on Drug Properties

G cluster_0 Physicochemical Effects cluster_1 Pharmacokinetic Effects cluster_2 Pharmacodynamic Effects A Fluorination of Pyridine Ring B Altered Physicochemical Properties A->B C Improved Pharmacokinetic Profile A->C D Enhanced Biological Activity A->D B1 Increased Lipophilicity B->B1 B2 Modulated pKa B->B2 B3 Altered Conformation B->B3 C1 Increased Metabolic Stability C->C1 C2 Enhanced Membrane Permeability C->C2 D1 Improved Binding Affinity D->D1 D2 Enhanced Target Selectivity D->D2

Caption: The multifaceted impact of fluorination on drug-like properties.

JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition

Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of inhibition.

Conclusion

Fluorinated pyridineboronic acids have firmly established themselves as essential reagents in the modern synthetic chemist's toolbox, particularly within the realm of drug discovery. Their ability to introduce the fluoropyridine motif, with all its attendant benefits for pharmacological properties, via the robust and versatile Suzuki-Miyaura coupling, is unparalleled. While their synthesis and reactivity can present challenges compared to non-fluorinated analogs, a thorough understanding of the principles outlined in this guide allows researchers to harness their full potential. As the demand for more sophisticated and effective therapeutics continues to grow, the importance and application of fluorinated pyridineboronic acids are set to expand even further.

References

Spectral Data Analysis of 4-Fluoropyridine-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, comprehensive spectral data (NMR, IR, MS) for 4-Fluoropyridine-3-boronic acid is limited. This guide utilizes representative data from its isomer, 3-Fluoropyridine-4-boronic acid , to illustrate the principles of spectral analysis and data presentation for this class of compounds. All presented data should be considered illustrative for this reason.

Introduction

This compound is a valuable building block in synthetic chemistry, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in medicinal chemistry and materials science necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a detailed overview of the spectral characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data Summary

The following tables summarize the key spectral data for the representative compound, 3-Fluoropyridine-4-boronic acid.

Table 1: ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Note: Specific ¹H NMR data for this compound or its close isomers was not found in the public domain during the search.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
Data not available in search results

Note: Specific ¹³C NMR data for this compound or its close isomers was not found in the public domain during the search.

Table 3: Mass Spectrometry (MS) Data
m/zIon Type
141.0397[M+H]⁺ (Calculated for C₅H₅BFNO₂)
163.0216[M+Na]⁺ (Calculated for C₅H₅BFNO₂Na)

Note: The mass spectrometry data is based on the computed molecular weight of this compound (140.91 g/mol ). Boronic acids can be challenging to analyze by mass spectrometry and may form various adducts or dehydrate in the ion source.

Table 4: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100BroadO-H stretch (boronic acid)
~1600-1550Medium-StrongC=C and C=N stretching (pyridine ring)
~1400-1300StrongB-O stretch
~1250-1200Medium-StrongC-F stretch
~1100-1000MediumB-OH bend

Note: This is a representative IR data table for a fluorinated pyridine boronic acid, highlighting the expected characteristic absorption bands.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the boronic acid is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical as boronic acids can exist in equilibrium with various boronate species, and this equilibrium can be solvent-dependent.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include 16-32 scans, a relaxation delay of 1-5 seconds, and a spectral width of approximately 16 ppm. The spectrum is referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum with proton decoupling is acquired. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening from the boron nucleus, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required. The spectral width is generally around 220 ppm, and the spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is typically recorded over the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the analyte (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture thereof. To promote ionization, a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode may be added.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred for accurate mass measurements.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired in either positive or negative ion mode over a relevant mass-to-charge (m/z) range.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral characterization of a chemical compound and the logical relationship between the different spectroscopic techniques.

Spectral_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Reporting Technical Report / Whitepaper Structure_Elucidation->Reporting Purity_Assessment->Reporting

Caption: General workflow for the synthesis, purification, and spectral characterization of a chemical compound.

Spectral_Data_Relationship cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MassSpec Mass Spectrometry Compound This compound (C₅H₅BFNO₂) H1_NMR ¹H NMR (Proton Environment) Compound->H1_NMR Provides info on C13_NMR ¹³C NMR (Carbon Skeleton) Compound->C13_NMR Provides info on IR_Spec IR Spectroscopy (Functional Groups) Compound->IR_Spec Provides info on MS_Spec Mass Spectrometry (Molecular Weight & Formula) Compound->MS_Spec Provides info on

Caption: Logical relationship of spectroscopic techniques in elucidating the structure of a molecule.

The Emergence of Organoboron Compounds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of boron have positioned organoboron compounds as a compelling class of molecules in modern medicinal chemistry. Their ability to form reversible covalent bonds with biological targets has led to the development of several FDA-approved drugs for a range of diseases, from cancer to inflammatory skin conditions and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core principles of organoboron compounds in drug discovery, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction: The Boron Advantage in Drug Design

The utility of boron-containing compounds in medicine has evolved significantly from the simple antiseptic properties of boric acid. The modern era of organoboron pharmaceuticals was arguably ushered in with the approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[1] This milestone overcame initial skepticism regarding the potential toxicity of boron-containing compounds and highlighted the therapeutic potential of leveraging boron's unique electronic characteristics.[1][2]

The key to the biological activity of many organoboron compounds lies in the electron-deficient nature of the boron atom. This allows it to act as a Lewis acid, readily accepting a pair of electrons from a nucleophilic residue, such as the hydroxyl group of a serine or threonine in an enzyme's active site. This interaction forms a stable but reversible covalent bond, effectively and potently inhibiting the enzyme's function.[1] This reversible covalent inhibition mechanism offers a distinct advantage over irreversible inhibitors, potentially leading to improved safety profiles.

Several classes of organoboron compounds have been explored in medicinal chemistry, with boronic acids and benzoxaboroles being the most prominent.[1][2] The versatility of boronic acids in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has further fueled their exploration in drug discovery programs.

Approved Organoboron Drugs: A Snapshot of Success

To date, the U.S. Food and Drug Administration (FDA) has approved five key organoboron drugs, demonstrating their therapeutic impact across different disease areas.[2]

Drug Name (Trade Name)Chemical ClassTargetIndication
Bortezomib (Velcade®)Dipeptidyl boronic acid26S Proteasome (β5 subunit)Multiple Myeloma, Mantle Cell Lymphoma
Ixazomib (Ninlaro®)Dipeptidyl boronic acid26S Proteasome (β5 subunit)Multiple Myeloma
Crisaborole (Eucrisa®)BenzoxaborolePhosphodiesterase 4 (PDE4)Atopic Dermatitis
Tavaborole (Kerydin®)BenzoxaboroleLeucyl-tRNA synthetase (LeuRS)Onychomycosis
Vaborbactam (in Vabomere®)Cyclic boronic acidβ-lactamases (Class A and C)Complicated Urinary Tract Infections

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of organoboron drugs stems from their precise inhibition of key biological targets. Understanding these mechanisms and the signaling pathways they modulate is crucial for rational drug design and development.

Proteasome Inhibition: Bortezomib and Ixazomib

Bortezomib and its orally bioavailable successor, ixazomib, are potent and reversible inhibitors of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[3][4] Specifically, they target the chymotrypsin-like activity of the β5 subunit of the 20S core particle.[3][4] The boronic acid moiety of these drugs forms a tetrahedral intermediate with the N-terminal threonine residue in the active site of the β5 subunit, leading to the inhibition of proteasomal activity.

Inhibition of the proteasome disrupts the degradation of numerous regulatory proteins, leading to a cascade of downstream effects that are particularly detrimental to cancer cells, which often exhibit a higher proteasome activity. A key consequence is the stabilization of IκB, an inhibitor of the transcription factor NF-κB.[5] This prevents NF-κB from translocating to the nucleus and activating the transcription of pro-survival and anti-apoptotic genes. The accumulation of misfolded and ubiquitinated proteins also induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation cluster_downstream Downstream Effects Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP -> AMP+PPi E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Target_Protein Target Protein (e.g., IκB, p53) Target_Protein->E3 Proteasome_26S 26S Proteasome (19S + 20S + 19S) PolyUb_Protein->Proteasome_26S Peptides Peptides Proteasome_26S->Peptides Degradation Ub_recycled Recycled Ubiquitin Proteasome_26S->Ub_recycled IkB_degradation IκB Degradation (Blocked) Proteasome_26S->IkB_degradation ER_Stress ER Stress & UPR (Induced) Proteasome_26S->ER_Stress Bortezomib Bortezomib / Ixazomib Bortezomib->Proteasome_26S Inhibits (β5 subunit) NFkB_activation NF-κB Activation (Inhibited) IkB_degradation->NFkB_activation Apoptosis Apoptosis (Induced) NFkB_activation->Apoptosis ER_Stress->Apoptosis

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by bortezomib/ixazomib.

Phosphodiesterase 4 (PDE4) Inhibition: Crisaborole

Crisaborole is a non-steroidal anti-inflammatory agent that topically treats atopic dermatitis.[6] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade within immune cells and keratinocytes.[6] PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.

By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[8] Activated CREB promotes the transcription of anti-inflammatory cytokines, such as IL-10, while inhibiting the transcription of pro-inflammatory cytokines like TNF-α, IL-2, IL-4, IL-5, and IL-13.[8] The net effect is a reduction in the local inflammation that characterizes atopic dermatitis.

cAMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Binds AMP AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates Crisaborole Crisaborole Crisaborole->PDE4 Inhibits CREB_P p-CREB CREB->CREB_P Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB_P->Anti_inflammatory Upregulates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) CREB_P->Pro_inflammatory Downregulates

Caption: The cAMP signaling pathway and its modulation by the PDE4 inhibitor crisaborole.

Leucyl-tRNA Synthetase (LeuRS) Inhibition: Tavaborole

Tavaborole is a topical antifungal agent used for the treatment of onychomycosis (fungal nail infection).[9] It belongs to the oxaborole class of compounds and exerts its antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[9]

The mechanism of inhibition is unique to the oxaborole scaffold. The boron atom in tavaborole forms a covalent adduct with the ribose diol of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This traps the tRNA in the editing site, preventing the catalytic cycle of protein synthesis from proceeding. This leads to a depletion of charged leucyl-tRNA, halting protein synthesis and ultimately resulting in fungal cell death. The selectivity of tavaborole for the fungal enzyme over its human counterpart is a key factor in its favorable safety profile.

Quantitative Data on Approved Organoboron Drugs

The potency, selectivity, and pharmacokinetic properties of organoboron drugs are critical to their therapeutic success. The following tables summarize key quantitative data for the five FDA-approved drugs.

Table 4.1: In Vitro Potency
DrugTargetAssay TypeIC50 / Ki / MICOrganism/Cell Line
Bortezomib 20S Proteasome (β5)Enzyme AssayKi: 0.62 nMHuman
Cell-based AssayIC50: 7 nM (average)NCI-60 panel
Ixazomib 20S Proteasome (β5)Enzyme AssayIC50: 3.4 nM, Ki: 0.93 nM[3][7][10]Human
20S Proteasome (β1)Enzyme AssayIC50: 31 nM[3]Human
20S Proteasome (β2)Enzyme AssayIC50: 3500 nM[3]Human
Crisaborole PDE4Enzyme AssayIC50: 490 nM[11]Human
Tavaborole Leucyl-tRNA synthetaseEnzyme AssayIC50: ~1 µMSaccharomyces cerevisiae
MIC0.5 - 1.0 µg/mLTrichophyton rubrum[12][13]
Vaborbactam KPC-2 β-lactamaseEnzyme AssayKi: ~60 nMKlebsiella pneumoniae
AmpC β-lactamaseEnzyme AssayKi: ~1.1 µMEnterobacter cloacae
Table 4.2: Pharmacokinetic Properties
DrugAdministrationCmaxTmaxTerminal Half-life (t1/2)ClearanceVolume of Distribution (Vd)Bioavailability
Bortezomib Intravenous57 - 112 ng/mL~30 min9 - 15 h (initial)102 - 112 L/h (initial)498 - 1884 L/m²N/A
Ixazomib Oral33.8 ng/mL1.5 h9.5 days[10]1.86 L/h[10]543 L[10]58%[10]
Crisaborole Topical (2%)127 ng/mL3 h~6 hN/AN/ALow systemic absorption[6][14]
Tavaborole Topical (5%)5.17 ng/mL8 h28.5 h[9]N/AN/ALow systemic absorption[9]
Vaborbactam Intravenous~179 µg/mLEnd of infusion~2.2 h~11.5 L/h~18.6 LN/A

Note: Pharmacokinetic parameters can vary based on patient population, dose, and study design.

Experimental Protocols

The development and characterization of organoboron compounds rely on a variety of specialized in vitro and in vivo assays. Below are outlines of key experimental protocols for assessing the activity of these drugs.

Proteasome Inhibition Assay (Fluorogenic)

Objective: To determine the inhibitory activity of a compound against the chymotrypsin-like activity of the 20S proteasome.

Principle: The assay utilizes a fluorogenic peptide substrate, such as Suc-LLVY-AMC, which is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the proteasome activity.

Materials:

  • Purified 20S proteasome

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC in DMSO)

  • Test compound (e.g., bortezomib) and vehicle control (DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In the microplate, add the diluted test compound or vehicle control.

  • Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[11][15][16]

PDE4 Inhibition Assay (Fluorescence Polarization)

Objective: To measure the inhibitory effect of a compound on the enzymatic activity of PDE4.

Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). In its cyclic form, the small FAM-cAMP molecule tumbles rapidly in solution, resulting in low FP. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. The resulting larger complex tumbles more slowly, leading to a high FP signal. An inhibitor of PDE4 will prevent this conversion, resulting in a low FP signal.

Materials:

  • Recombinant human PDE4 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Binding agent (e.g., IMAP beads or similar)

  • Test compound (e.g., crisaborole) and positive control (e.g., roflumilast)

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Add the diluted compounds or controls to the microplate wells.

  • Add the PDE4 enzyme to all wells except the "no enzyme" control.

  • Incubate briefly (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding the FAM-cAMP substrate to all wells.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for enzymatic reaction.

  • Stop the reaction and initiate signal development by adding the binding agent to all wells.

  • Incubate for another period (e.g., 30-60 minutes) to allow for binding.

  • Read the fluorescence polarization on the microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.[7][14]

Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against a specific aminoacyl-tRNA synthetase, such as LeuRS.

Principle: This assay measures the attachment of a radiolabeled amino acid to its cognate tRNA, catalyzed by the aaRS enzyme. An inhibitor will reduce the amount of radiolabeled aminoacyl-tRNA formed.

Materials:

  • Purified recombinant aaRS enzyme (e.g., LeuRS)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 20 mM KCl, 10 mM MgCl₂, 4 mM DTT)

  • Radiolabeled amino acid (e.g., [³H]-Leucine)

  • Unlabeled amino acid

  • ATP

  • Cognate tRNA (e.g., tRNALeu)

  • Test compound (e.g., tavaborole)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled amino acid.

  • Prepare serial dilutions of the test compound.

  • In reaction tubes, combine the reaction mixture, tRNA, and the test compound at various concentrations.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.

  • Initiate the reaction by adding the aaRS enzyme.

  • Incubate for a defined time (e.g., 10-20 minutes).

  • Stop the reaction by adding ice-cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.

  • Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled amino acid.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.[3][17]

The Organoboron Drug Discovery Workflow

The discovery and development of novel organoboron drugs follow a multi-stage process, integrating synthetic chemistry, biological screening, and preclinical and clinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification & Validation Library_Design Library Design (Boronic Acids, Benzoxaboroles) Target_ID->Library_Design HTS High-Throughput Screening (HTS) Hit_Gen Hit Generation HTS->Hit_Gen Library_Design->HTS Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt ADMET In Vitro ADMET Profiling Lead_Opt->ADMET In_Vivo_PKPD In Vivo PK/PD & Efficacy Models Lead_Opt->In_Vivo_PKPD ADMET->Lead_Opt Tox Toxicology Studies In_Vivo_PKPD->Tox Formulation Formulation Development Tox->Formulation Phase_I Phase I (Safety, PK) Formulation->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA NDA Submission & Approval Phase_III->NDA Market Market NDA->Market

Caption: A generalized workflow for the discovery and development of organoboron drugs.

Conclusion and Future Perspectives

Organoboron compounds have firmly established their place in the landscape of modern medicinal chemistry. The clinical success of bortezomib, ixazomib, crisaborole, tavaborole, and vaborbactam has validated the therapeutic potential of this unique class of molecules. The ability of the boron atom to engage in reversible covalent interactions with biological targets provides a powerful tool for designing potent and selective enzyme inhibitors.

Future research in this area is likely to focus on several key aspects. The exploration of novel boron-containing scaffolds beyond boronic acids and benzoxaboroles may lead to the discovery of compounds with new biological activities and improved drug-like properties.[1] The application of organoboron compounds to a wider range of therapeutic targets, including those that have been challenging to address with traditional small molecules, is an active area of investigation. Furthermore, the development of boron-based diagnostics and drug delivery systems represents an exciting frontier. As our understanding of the chemistry and biology of organoboron compounds continues to grow, so too will their impact on human health.

References

Methodological & Application

Application Notes and Protocols for 4-Fluoropyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Fluoropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl molecules. The strategic incorporation of a fluorine atom onto the pyridine ring can modulate the physicochemical properties of the final compounds, such as pKa, metabolic stability, and binding affinity, making it a valuable tool in drug discovery and development.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The use of this compound as a coupling partner allows for the introduction of the 4-fluoropyridin-3-yl moiety into a variety of organic molecules. This structural motif is found in numerous biologically active compounds and functional materials.

Advantages of Using this compound:

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing its pKa and hydrogen bonding capabilities. This can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a molecule.

  • Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially enhancing binding affinity and selectivity.

Challenges in Suzuki-Miyaura Couplings with this compound:

Researchers should be aware of potential challenges when working with electron-deficient heteroaryl boronic acids like this compound:

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This process is often promoted by the presence of water and strong bases. The electron-withdrawing nature of the fluorinated pyridine ring can make the boronic acid more susceptible to this decomposition pathway.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and reduced reaction efficiency.

Strategies for Successful Coupling:

To overcome these challenges, careful optimization of the reaction conditions is crucial. Key considerations include:

  • Choice of Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.

  • Base Selection: Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide to minimize protodeboronation.

  • Solvent System: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly employed. The water is necessary to solubilize the base and facilitate the transmetalation step, but an excess should be avoided.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere of argon or nitrogen.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with pyridine-based boronic acids. While specific data for this compound is not extensively tabulated in the literature, the data presented for analogous fluorinated and non-fluorinated pyridine boronic acids provides a valuable reference for expected reactivity and yields.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with an Analogous Fluorinated Pyridine Boronic Acid

General Reaction Conditions: Aryl Bromide (1.0 equiv), Fluorinated Pyridine Boronic Acid (1.2 equiv), Pd Catalyst (2-5 mol%), Ligand (4-10 mol%), Base (2.0 equiv), Solvent, Temperature, Time.

EntryAryl BromideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)1001285
24-BromotoluenePd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O (10:1)901692
31-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂K₂CO₃DMF/H₂O (5:1)110878
41-Bromo-3-cyanobenzenePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane/H₂O (4:1)1001281
52-BromopyridinePd₂(dba)₃ / SPhosCs₂CO₃Toluene/H₂O (10:1)951875
63-BromothiophenePd(dppf)Cl₂K₂CO₃DMF/H₂O (5:1)1101088

Caption: Representative yields for the Suzuki-Miyaura coupling of an analogous fluorinated pyridine boronic acid with various aryl and heteroaryl bromides. Yields are illustrative and may vary depending on the specific substrates and optimized conditions.

Table 2: Catalyst and Base Screening for the Coupling of 4-Bromoanisole with an Analogous Fluorinated Pyridine Boronic Acid

General Reaction Conditions: 4-Bromoanisole (1.0 equiv), Fluorinated Pyridine Boronic Acid (1.2 equiv), Catalyst (3 mol%), Ligand (6 mol%), Base (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 100 °C, 12 h.

EntryCatalystLigandBaseYield (%)
1Pd(OAc)₂SPhosK₃PO₄85
2Pd(OAc)₂SPhosCs₂CO₃88
3Pd(OAc)₂SPhosK₂CO₃79
4Pd₂(dba)₃XPhosK₃PO₄90
5Pd₂(dba)₃XPhosCs₂CO₃92
6Pd(dppf)Cl₂-K₃PO₄75
7Pd(PPh₃)₄-K₂CO₃68

Caption: Comparison of different catalyst systems and bases for the Suzuki-Miyaura coupling of 4-bromoanisole with an analogous fluorinated pyridine boronic acid.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Solvent Addition: Add the degassed solvent mixture (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 8-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR R'-B(OR)₂ Base Transmetal Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product RedElim Reductive Elimination ArX Ar-X Boronic R'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst and Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor extract 7. Aqueous Work-up & Extraction monitor->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Pure Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reactant_Product_Relationship cluster_reactants Reactants cluster_product Product Reactants This compound Aryl Halide (Ar-X) Catalyst Pd Catalyst, Ligand, Base Product 4-(Aryl)-3-fluoropyridine Catalyst->Product

Caption: The relationship between reactants and the product in the Suzuki-Miyaura coupling.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The use of functionalized heteroaryl boronic acids, such as 4-Fluoropyridine-3-boronic acid, allows for the introduction of key pharmacophores. The fluorine substituent, in particular, can significantly influence the physicochemical properties of the final molecule, including its pKa, metabolic stability, and binding affinity, making it a valuable component in drug design.

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction times from hours to minutes.[1] This rapid and efficient heating often leads to increased product yields, cleaner reaction profiles, and enhanced reproducibility, making it an ideal platform for high-throughput synthesis and library generation in drug discovery.

These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura coupling reactions using this compound. The provided protocols are intended as a starting point and may require optimization for specific substrates.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst for the next cycle.[1]

Microwave irradiation accelerates the reaction by rapidly and uniformly heating the reaction mixture, thereby increasing the rate of each step in the catalytic cycle.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol provides a general guideline for the Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, temperature, and reaction time is recommended for each specific substrate combination.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or aryl iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, or Toluene/H₂O)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the chosen solvent system (a 4:1 or 5:1 mixture of organic solvent to water is common). The reaction concentration is typically in the range of 0.1 - 0.5 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically between 100-150 °C) for a specified time (typically 5-30 minutes).[1]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 3-aryl-4-fluoropyridine.

Example Protocol: Coupling of this compound with 4-Bromoanisole

This is a hypothetical example based on protocols for similar substrates and should be optimized.

Materials:

  • This compound (85 mg, 0.6 mmol)

  • 4-Bromoanisole (94 mg, 0.5 mmol)

  • Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)

  • K₂CO₃ (138 mg, 1.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial

Procedure:

  • Combine 4-Bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-fluoro-3-(4-methoxyphenyl)pyridine product.

Data Presentation

The following table summarizes typical reaction conditions for microwave-assisted Suzuki coupling of various aryl halides with heteroarylboronic acids, which can be used as a starting point for optimizing the reaction with this compound. Please note that yields are highly substrate-dependent.

Aryl Halide SubstrateCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Representative Yield (%)
4-BromoanisolePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)1201585-95
1-Bromo-4-chlorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃DMF/H₂O (5:1)1402075-85
2-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (4:1)1101080-90
4-IodotoluenePd(PPh₃)₄ (3)Na₂CO₃1,4-Dioxane/H₂O (4:1)1001090-98
3-BromobenzonitrilePd(dppf)Cl₂ (4)K₃PO₄DMF/H₂O (5:1)1502570-80

Note: The yields presented are based on analogous reactions and are for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex Ar-Pd(II)L_n-Ar' transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Catalyst, and Base in Vial solvent Add Solvent System reagents->solvent seal Seal Microwave Vial solvent->seal microwave Irradiate at Set Temperature and Time seal->microwave dilute Cool and Dilute with Organic Solvent microwave->dilute filter Filter to Remove Insolubles dilute->filter extract Aqueous Wash and Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

References

Application Notes and Protocols for the Synthesis of Biarylpyridines using 4-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biarylpyridine scaffolds are crucial structural motifs in numerous biologically active molecules and are of significant interest in drug discovery and medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] This document provides detailed application notes and protocols for the synthesis of biarylpyridines using 4-Fluoropyridine-3-boronic acid as a key building block. The incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of the resulting molecules, making fluorinated pyridine building blocks highly valuable in pharmaceutical research.[2]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide or triflate.[3] The generally accepted mechanism involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[1] A base is required to activate the boronic acid for the transmetalation step.[4][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition product Biaryl (R¹-R²) pd2_trans R¹-Pd(II)L_n-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination dummy3 pd2_trans->dummy3 aryl_halide Aryl Halide (R¹-X) dummy1 aryl_halide->dummy1 boronic_acid Boronic Acid (R²-B(OH)₂) + Base dummy2 boronic_acid->dummy2 dummy1->pd0 R¹-X dummy2->pd2_complex [R²-B(OH)₃]⁻ dummy3->product R¹-R²

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Application Notes

The fluorine substituent on the pyridine ring of this compound has a significant electronic effect. As a strongly electron-withdrawing group, fluorine decreases the electron density of the pyridine ring.[2] This can make the Suzuki-Miyaura coupling more challenging compared to non-fluorinated analogs, potentially requiring more carefully optimized catalytic systems to achieve high yields.[1][2] The increased Lewis acidity of the boronic acid moiety due to the fluorine atom can be a double-edged sword; while it can influence the catalytic cycle, an overly electron-deficient ring may hinder the reaction's efficiency.[2] Researchers should consider that reactions with this compound might necessitate more active catalysts, stronger bases, or higher reaction temperatures to overcome its potentially lower reactivity compared to more electron-rich pyridine boronic acids.[2][6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[7]

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., Schlenk flask or microwave reaction vessel)

  • Magnetic stirrer with heating

Experimental_Workflow arrow arrow start Start: Assemble Reactants setup Reaction Setup: - Add reactants, catalyst, ligand, base to flask. - Seal and purge with inert gas. start->setup solvent Solvent Addition: - Add degassed solvent via syringe. setup->solvent reaction Reaction: - Heat to desired temperature (e.g., 80-120 °C). - Stir for specified time (e.g., 12-24 h). solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature. - Dilute with organic solvent and water. - Separate layers, extract aqueous phase. monitoring->workup Complete purification Purification: - Combine organic layers, wash with brine. - Dry over Na₂SO₄, filter, and concentrate. - Purify by column chromatography. workup->purification product Final Product: Biarylpyridine purification->product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq).[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (e.g., 18 hours).[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 15 mL).[1]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biarylpyridine.[1][7]

Data Presentation

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of pyridine boronic acids with various aryl halides. While specific data for this compound is limited in readily available literature, these examples provide a strong starting point for reaction optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.5)Ligand 1 (4.5)K₃PO₄ (3.0)Dioxane1101274
3,5-(CF₃)₂-bromobenzene2-PyridylboronatePd₂(dba)₃ (1.5)Ligand 1 (4.5)K₃PO₄ (3.0)Dioxane1101282
4-Chlorobenzonitrile2-PyridylboronatePd₂(dba)₃ (1.5)Ligand 2 (4.5)KF (3.0)Dioxane1101273
Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane651289
Pyridine-2-sulfonyl fluoride4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane1001235

Table 1: Representative Suzuki-Miyaura coupling conditions and yields. Data adapted from studies on related 2-pyridyl boronates and pyridine electrophiles.[6][8] Note: Ligands 1 and 2 are specific phosphine ligands reported in the cited literature.[6]

Applications in Drug Discovery

The synthesis of novel biarylpyridines is a key objective in the development of new therapeutic agents.[1] These scaffolds are present in a wide array of pharmaceuticals and are often explored as inhibitors of protein kinases, G-protein coupled receptors, and other biological targets. The drug discovery process is a complex pipeline where biophysical techniques play a crucial role in identifying hits and progressing them to leads.[9] The synthesized biarylpyridines can be screened against various targets to identify potential new drug candidates.

Drug_Discovery_Pathway cluster_synthesis Chemical Synthesis cluster_discovery Discovery & Preclinical arrow arrow synthesis Synthesis of Biarylpyridine Library hit_id Hit Identification (High-Throughput Screening) synthesis->hit_id hit_to_lead Hit-to-Lead (Biophysical Characterization) hit_id->hit_to_lead lead_opt Lead Optimization (Medicinal Chemistry) hit_to_lead->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical IND Filing

Figure 3: Role of synthesized compounds in the drug discovery pipeline.

References

4-Fluoropyridine-3-boronic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Fluoropyridine-3-boronic acid has emerged as a valuable building block for medicinal chemists, offering a unique combination of properties that are highly advantageous in the design of novel therapeutic agents. The incorporation of a fluorinated pyridine moiety can significantly enhance the pharmacological profile of a drug candidate. The fluorine atom can improve metabolic stability, increase binding affinity to the target protein, and modulate the physicochemical properties such as lipophilicity and pKa. This application note provides a comprehensive overview of the utility of this compound in drug discovery, including detailed protocols for its application in the synthesis of bioactive molecules and a summary of the biological activities of resulting compounds.

Key Applications in Drug Discovery

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds between the fluoropyridine headpiece and various aryl or heteroaryl scaffolds.[1] This synthetic strategy is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecular architectures.

The 4-fluoropyridine motif is a key component in a variety of pharmacologically active compounds, including kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can participate in favorable electrostatic interactions within the protein's active site, contributing to enhanced potency and selectivity.

Featured Application: Synthesis of Kinase Inhibitors

While specific examples of marketed drugs containing the 4-fluoropyridine-3-yl moiety are not yet prevalent, its structural isomer, 2-fluoropyridine-3-boronic acid, has been successfully employed in the synthesis of potent kinase inhibitors, such as those targeting Aurora kinases.[2] This highlights the potential of fluoropyridine boronic acids in this therapeutic area. The protocols and principles are directly translatable to the use of this compound for the generation of novel kinase inhibitor libraries.

Biological Activity of a Representative Kinase Inhibitor Scaffold

To illustrate the potential of incorporating a fluoropyridine moiety, the following table summarizes the biological activity of a pyrimidine-based Aurora kinase inhibitor synthesized using a related fluoropyridine building block. This data serves as a benchmark for the expected potency of analogous compounds synthesized with this compound.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (IC50, µM)
1 Aurora A150.5 (HeLa cells)
2 Aurora B250.8 (HeLa cells)

Data adapted from a study on related Aurora kinase inhibitors. The inhibitory activity of analogs synthesized using this compound would require experimental determination.[2]

Experimental Protocols

The following sections provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound, a fundamental transformation for its application in drug discovery.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.10 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly accelerate the Suzuki-Miyaura reaction, often leading to higher yields and cleaner reaction profiles.

Materials:

  • Same as the general protocol, with the addition of a microwave synthesis vial.

Procedure:

  • In a microwave synthesis vial, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and palladium catalyst (0.02-0.10 equiv.).

  • Add the appropriate solvent system (e.g., 1,4-dioxane/water 4:1).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in the general protocol.

Visualizing the Synthetic Workflow and Underlying Principles

To further aid researchers, the following diagrams illustrate the key processes involved in utilizing this compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Ar'-B(OH)2 This compound (Ar'-B(OH)2) Ar'-B(OH)3- Boronate Complex Ar'-B(OH)2->Ar'-B(OH)3- + Base Base Base Ar'-B(OH)3-->Ar-Pd(II)-Ar'(L2) Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: - Aryl Halide - this compound - Base - Catalyst start->reactants inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill) reactants->inert_atmosphere add_solvent Add Anhydrous Solvent inert_atmosphere->add_solvent reaction Heat and Stir (Conventional or Microwave) add_solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup purification Purification: - Dry Organic Layer - Concentrate - Flash Chromatography workup->purification product Pure Product purification->product end End product->end Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Kinase_C Target Kinase (e.g., Aurora) Kinase_B->Kinase_C activates Substrate_Phosphorylation Substrate Phosphorylation Kinase_C->Substrate_Phosphorylation phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate_Phosphorylation->Cellular_Response Inhibitor Kinase Inhibitor (containing 4-fluoropyridine-3-yl moiety) Inhibitor->Kinase_C inhibits

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 4-Fluoropyridine-3-boronic acid in various palladium-catalyzed cross-coupling reactions. The incorporation of the 4-fluoropyridine moiety is a valuable strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are designed to serve as a starting point for the synthesis of novel compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This compound is an excellent coupling partner for introducing a 4-fluoropyridin-3-yl moiety.

General Reaction Scheme:

Suzuki_Miyaura 4-Fluoropyridine-3-boronic_acid This compound plus1 + 4-Fluoropyridine-3-boronic_acid->plus1 ArX Ar-X (X = Br, I, OTf) ArX->plus1 catalyst Pd Catalyst Base arrow -----> product 4-Fluoro-3-arylpyridine arrow->product

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl bromide. Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • 10 mL microwave vial with a stir bar

Procedure:

  • To a 10 mL microwave vial, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling
Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)
4-BromoanisolePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O (4:1)120 (µW)15 min>95
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O (3:1:1)8012 h85-95
2-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane/H₂O (10:1)10018 h75-85
4-IodobenzonitrilePd(OAc)₂ (2) / XPhos (4)Cs₂CO₃t-Amyl alcohol11016 h80-90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Although specific examples with this compound are not prevalent, this protocol provides a general starting point for the coupling of an aryl halide with an amine, which can be adapted for the synthesis of amino-pyridines from a halogenated precursor.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-X PdII_complex L-Pd(II)(Ar)-X OA->PdII_complex Amine_coordination Amine Coordination PdII_complex->Amine_coordination HNR'R'' Amine_complex L-Pd(II)(Ar)(HNR'R'') Amine_coordination->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex L-Pd(II)(Ar)(NR'R'') Deprotonation->Amido_complex RE Reductive Elimination Amido_complex->RE RE->Pd0 regenerates Product Ar-NR'R'' RE->Product

Caption: Buchwald-Hartwig amination catalytic cycle.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (e.g., 3-bromo-4-fluoropyridine)

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 equiv.), Xantphos (0.02-0.04 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Key Parameters for Optimization
ParameterRecommendation
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, RuPhos, XPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of substituted alkynes.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Solvent) start->setup inert Inert Atmosphere (Ar or N2) setup->inert reaction Reaction (Heating, Stirring) inert->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End Product analysis->end

Caption: A general workflow for cross-coupling reactions.

General Protocol for Sonogashira Coupling

Materials:

  • Aryl halide (e.g., 3-bromo-4-fluoropyridine)

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • THF, anhydrous and degassed

Procedure:

  • To a degassed solution of the aryl halide (1.0 equiv.) in a mixture of THF and Et₃N (e.g., 2:1), add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.1 equiv.).

  • Degas the mixture for another 5 minutes.

  • Add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Key Parameters for Optimization
ParameterRecommendation
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N, Diisopropylamine
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce alkenyl groups onto the pyridine ring.

General Protocol for Heck Reaction

Materials:

  • Aryl halide (e.g., 3-bromo-4-fluoropyridine)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • DMF or Acetonitrile, anhydrous

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF and Et₃N (2.0 equiv.) via syringe.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Key Parameters for Optimization
ParameterRecommendation
Catalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tol)₃, PCy₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80-140 °C

Disclaimer: These protocols are intended as a starting point. Reaction conditions should be optimized for each specific substrate combination. Always perform a risk assessment before carrying out any new chemical reaction.

Application of 4-Fluoropyridine-3-boronic Acid in Agrochemical Synthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridine-3-boronic acid is a pivotal building block in contemporary agrochemical research and development. The incorporation of a fluoropyridine moiety into a molecule can significantly enhance its biological efficacy, metabolic stability, and overall performance as a fungicide, herbicide, or insecticide. The fluorine atom's high electronegativity can alter the molecule's electronic properties, lipophilicity, and binding affinity to target proteins, often leading to improved potency and a more desirable toxicological profile.

The primary application of this compound in agrochemical synthesis is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the efficient construction of complex biaryl and heteroaryl structures, which are common scaffolds in a wide range of active agrochemical ingredients.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing unsymmetrical biaryls. The reaction typically involves the coupling of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

The generalized reaction scheme is as follows:

Where:

  • Ar-X is an aryl or heteroaryl halide (or triflate).

  • (HO)₂B-Ar' is the boronic acid (in this case, this compound).

  • Ar-Ar' is the resulting coupled product.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Signaling Pathway Diagram

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Ar_PdII Ar-Pd(II)L_n-Ar' Transmetalation->Ar_Ar_PdII Waste XB(OH)₂ + MOH Transmetalation->Waste Byproducts RedElim Reductive Elimination Ar_Ar_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic_Acid Ar'B(OH)₂ Base Base Borate [Ar'B(OH)₃]⁻ Base->Borate Activation Borate->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Application in Fungicide Synthesis

A common strategy in agrochemical development is the synthesis of novel phenyl-pyridine carboxamides, a class of compounds known for their potential as succinate dehydrogenase inhibitor (SDHI) fungicides. The key step in creating these molecules is often a Suzuki-Miyaura coupling to link the pyridine and phenyl rings.

The following protocols are based on established methodologies for the synthesis of a novel fungicide analogue using a fluoropyridine-boronic acid. While the specific example utilizes 2-Fluoropyridine-3-boronic acid, the procedure is representative for this compound with potential minor adjustments in reaction conditions for optimization.[2]

Overall Synthetic Workflow

Fungicide_Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amide Coupling start Start Materials: - this compound - Aryl Bromide (e.g., Methyl 2-bromo-5-nitrobenzoate) - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) reaction_setup Reaction Setup: - Flame-dried flask - Inert atmosphere (N₂) - Degassed solvents (Dioxane/H₂O) start->reaction_setup heating Heating at 90°C for 12h reaction_setup->heating workup1 Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and brine heating->workup1 purification1 Purification: - Column Chromatography workup1->purification1 product1 Intermediate Product: Methyl 2-(4-fluoropyridin-3-yl)-5-nitrobenzoate purification1->product1 start2 Intermediate from Step 1 product1->start2 reduction Reduction: - Fe powder, NH₄Cl - Ethanol/H₂O, 80°C, 4h start2->reduction workup2 Work-up: - Filter through Celite - Extract with Ethyl Acetate reduction->workup2 product2 Intermediate Product: Methyl 5-amino-2-(4-fluoropyridin-3-yl)benzoate workup2->product2 start3 Intermediate from Step 2 product2->start3 coupling Amide Coupling: - Add Pyridine - Add Acid Chloride (e.g., Pyrazole-4-carbonyl chloride) - Anhydrous CH₂Cl₂, 0°C to RT, 6h start3->coupling workup3 Work-up: - Wash with HCl, NaHCO₃, brine coupling->workup3 purification3 Purification: - Column Chromatography or Recrystallization workup3->purification3 final_product Final Product: Novel Phenyl-Pyridine Fungicide Analogue purification3->final_product

Synthetic Workflow for a Novel Fungicide

Experimental Protocols

Protocol 1: Conventional Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an exemplary aryl bromide.[2]

Materials:

  • This compound

  • Methyl 2-bromo-5-nitrobenzoate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add methyl 2-bromo-5-nitrobenzoate (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[1]

Materials:

  • This compound

  • Aryl Halide (e.g., 4-Bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • 10 mL microwave vial with a stir bar

Procedure:

  • In a 10 mL microwave vial, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), Pd(PPh₃)₄ (1-5 mol%), and K₂CO₃ (2.0-3.0 eq).[1]

  • Add 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a reaction concentration of approximately 0.1 - 0.5 M.[1]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a pyridylboronic acid with various aryl chlorides, serving as a model for the reactivity of this compound.

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorobenzonitrilePd₂(dba)₃ (1.5) / Ligand (3.0)KFDioxane11012-2473
24-n-ButylchlorobenzenePd₂(dba)₃ (1.5) / Ligand (3.0)KFDioxane11012-2476
34-ChloroanisolePd₂(dba)₃ (1.5) / Ligand (3.0)KFDioxane11012-2478
43-ChloropyridinePd₂(dba)₃ (1.5) / Ligand (3.0)KFDioxane11012-2485
54-BromoanisolePd(PPh₃)₄ (5.0)K₂CO₃Dioxane/H₂O120 (µW)0.25>95 (Conv.)

Data for entries 1-4 are adapted from a study on a closely related 2-pyridylboronate system.[3] Data for entry 5 is representative of a microwave-assisted protocol.[1] Ligand used was a specific phosphine oxide ligand.

Conclusion

This compound is a valuable reagent for the synthesis of novel agrochemicals, primarily through the Suzuki-Miyaura cross-coupling reaction. The protocols provided offer robust starting points for the synthesis of complex molecules, such as potential SDHI fungicides. The strategic introduction of the 4-fluoro-3-pyridyl moiety has the potential to yield compounds with enhanced biological performance and desirable physicochemical properties for the development of next-generation crop protection agents.[2] Researchers should note that reaction conditions may require optimization for specific substrates to achieve maximum yields.

References

Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for carbon-carbon bond formation, with a specific focus on the Suzuki-Miyaura cross-coupling reaction involving fluorinated boronic acids. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, making these methods critical in modern drug discovery and materials science.[1][2] This document outlines detailed protocols, presents key quantitative data, and illustrates the underlying reaction pathways and workflows.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[3][4][5] Fluorinated boronic acids are particularly valuable building blocks, as the resulting fluorinated biaryl motifs are prevalent in numerous pharmaceuticals and advanced materials.[1][6][7] However, the presence of electron-withdrawing fluorine atoms can introduce challenges, such as increased susceptibility to protodeboronation, which requires careful optimization of reaction conditions.[4][6][8]

Core Reaction and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(Ln) Base Base Base->Ar-Pd(II)-Ar'(Ln)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of Fluorinated Boronic Acids

This protocol provides a general procedure for the cross-coupling of a fluorinated boronic acid with an aryl halide.

1. Reagent Preparation:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%) in anhydrous, degassed 1,4-dioxane.[9]

2. Reaction Assembly:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.2 M with respect to the halide) via syringe.[9]

  • Add the catalyst solution via syringe.[9]

  • Replace the septum with a Teflon screw cap and seal the vessel tightly.

3. Reaction Execution:

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).[9][10]

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).[9]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[9]

  • Combine the organic layers and wash with brine.[9]

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.[9]

Experimental_Workflow A Reagent Preparation (Inert Atmosphere) B Reaction Assembly (Schlenk Tube) A->B C Inert Atmosphere Cycling (Evacuate/Backfill Ar/N2) B->C D Solvent & Catalyst Addition C->D E Reaction Execution (Heating & Stirring) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up (Quenching & Extraction) F->G Reaction Complete H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various fluorinated boronic acids with aryl halides.

Table 1: Coupling of 2,4-Difluorophenylboronic Acid with 5-Bromosalicylic Acid [11]

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂ (1.0)K₂CO₃ (2.0)DMF/H₂O (1:1)751.6798

Table 2: Coupling of Various Fluorinated Boronic Acids with Aryl Halides

Fluorinated Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
2-Fluoropyridine-3-boronic acid(Hetero)aryl halidesPd₂(dba)₃ (1.5)Phosphine (3.0)KF (3.0)1,4-Dioxane110Good to Excellent[9]
Pentafluorophenylboronic acidAryl halidesPd(PPh₃)₄ (3.0)-Cs₂CO₃ (2.0)Toluene/H₂O100Varies[4]
2,4-Bis(trifluoromethyl)phenylboronic AcidAryl halidesPd(dppf)Cl₂ (5.0)-K₃PO₄ (2.0)DME/H₂O80High[1]

Key Considerations and Troubleshooting

  • Protodeboronation: Fluorinated boronic acids can be susceptible to protodeboronation, especially under basic conditions.[6][8] Using anhydrous conditions, carefully selecting the base (e.g., KF or CsF), and employing boronic esters can mitigate this side reaction.[8][12]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial for reaction efficiency. Electron-rich and bulky phosphine ligands, such as SPhos, often improve catalytic activity, especially for challenging substrates.[13]

  • Base Selection: The base not only facilitates the transmetalation step but also influences the stability of the boronic acid. While inorganic bases like K₂CO₃ and K₃PO₄ are common, Cs₂CO₃ or fluoride sources like CsF can be more effective for fluorinated substrates.[14]

  • Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically used to dissolve both the organic substrates and the inorganic base.[14]

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Maintaining a strict inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation.[14]

Conclusion

The Suzuki-Miyaura cross-coupling of fluorinated boronic acids is a powerful tool for the synthesis of valuable fluorinated biaryl compounds. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is critical to achieving high yields and minimizing side reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement these important transformations in their own laboratories.

References

Applications of Fluorinated Building Blocks in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular building blocks has emerged as a powerful tool in materials science, enabling the development of advanced materials with unique and desirable properties. The high electronegativity, small size, and low polarizability of fluorine, coupled with the strength of the carbon-fluorine bond, impart exceptional characteristics to organic molecules. These include enhanced thermal stability, chemical inertness, hydrophobicity, oleophobicity, and tailored electronic properties. This document provides detailed application notes and experimental protocols for the use of fluorinated building blocks in the synthesis and fabrication of high-performance polymers, liquid crystals, organic electronics, and biomaterials.

High-Performance Fluorinated Polymers

The introduction of fluorinated moieties into polymer chains dramatically enhances their performance characteristics, leading to materials with superior durability, resistance to harsh environments, and specialized functionalities.

Application Notes:

Fluorinated polymers are indispensable in a wide array of applications, from demanding industrial coatings to advanced electronics and membranes. The presence of fluorine atoms leads to a low surface energy, resulting in materials with excellent water and oil repellency, anti-fouling, and self-cleaning properties.[1] The strong C-F bond contributes to high thermal stability and resistance to chemical degradation, making these polymers suitable for use in extreme environments.[2] Furthermore, fluorination can significantly alter the dielectric properties of polymers, leading to low dielectric constants and making them ideal for use as insulators in microelectronics.[3][4]

Quantitative Data:

The following table summarizes the key property differences between common fluorinated and non-fluorinated polymers.

PropertyPolytetrafluoroethylene (PTFE)Polyvinylidene Fluoride (PVDF)Polyethylene (PE)Polyvinyl Chloride (PVC)
Monomer TetrafluoroethyleneVinylidene fluorideEthyleneVinyl chloride
Fluorine Content (wt%) ~76%~59%0%0%
Melting Point (°C) ~327~177115-135100-260
Continuous Service Temperature (°C) 26015065-9060-75
Dielectric Constant (at 1 MHz) 2.16.4-8.42.25-2.353.4-4.5
Water Contact Angle (°) ~110~88~94~87
Coefficient of Friction 0.05-0.100.12-0.150.2-0.40.4-0.5
Chemical Resistance ExcellentExcellentGoodGood
Experimental Protocols:

Protocol 1: Synthesis of a Fluorinated Acrylate Monomer (Perfluorooctyl Ethyl Acrylate)

This protocol describes a common method for synthesizing a fluorinated acrylate monomer, a key building block for various fluoropolymers.[5]

Materials:

  • Perfluorooctyl ethanol

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve perfluorooctyl ethanol and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acryloyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 5% NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure perfluorooctyl ethyl acrylate monomer.

Protocol 2: Free Radical Polymerization of a Fluorinated Acrylate Monomer

This protocol outlines the synthesis of a fluorinated polyacrylate via free radical polymerization.[6][7][8][9]

Materials:

  • Fluorinated acrylate monomer (e.g., perfluorooctyl ethyl acrylate)

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Anhydrous solvent (e.g., hexafluoroisopropanol or a fluorinated solvent)

  • Methanol (for precipitation)

Procedure:

  • Dissolve the fluorinated acrylate monomer and AIBN in the anhydrous solvent in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70°C and stir for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Diagram: Synthesis of a Fluorinated Polyacrylate

G Monomer Fluorinated Acrylate Monomer Reaction Free Radical Polymerization (70°C, 24h) Monomer->Reaction Initiator AIBN Initiator Initiator->Reaction Solvent Anhydrous Solvent Solvent->Reaction PolymerSolution Polymer Solution Reaction->PolymerSolution Precipitation Precipitation in Methanol PolymerSolution->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Purified Fluorinated Polyacrylate Drying->FinalPolymer

Caption: Workflow for the synthesis of a fluorinated polyacrylate.

Fluorinated Liquid Crystals for Display Applications

The incorporation of fluorine into liquid crystal (LC) molecules is a cornerstone of modern liquid crystal display (LCD) technology.[10][11][12][13]

Application Notes:

Fluorine substitution in liquid crystals offers several key advantages. It allows for the fine-tuning of the dielectric anisotropy (Δε), a crucial parameter that governs the switching voltage of the display.[10][11] The high electronegativity of fluorine can be leveraged to create a large dipole moment, leading to a high positive or negative Δε. Furthermore, fluorinated LCs exhibit improved voltage holding ratios and reduced ionic impurities, which are critical for the performance and longevity of active-matrix LCDs (AMLCDs).[10] The steric effects of fluorine can also influence the mesophase behavior and viscosity of the LC material.[11]

Quantitative Data:

The following table presents a comparison of the physical properties of a non-fluorinated and a fluorinated liquid crystal.

Property4-Cyano-4'-pentylbiphenyl (5CB)4-(trans-4-Pentylcyclohexyl)fluorobenzene
Structure Non-fluorinated (cyano-terminated)Fluorinated (fluoro-terminated)
Dielectric Anisotropy (Δε) +11.5+7.0
Birefringence (Δn) at 589 nm 0.190.12
Clearing Point (°C) 35.385
Rotational Viscosity (γ₁) (mPa·s) 220110
Voltage Holding Ratio (%) < 90> 98
Experimental Protocols:

Protocol 3: Preparation of a Twisted Nematic Liquid Crystal Display (TN-LCD) Cell

This protocol describes the basic steps for fabricating a simple TN-LCD cell.[14][15][16]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Polyimide alignment layer solution

  • Liquid crystal material (e.g., a fluorinated nematic mixture)

  • Spacers (e.g., silica beads of a specific diameter)

  • UV-curable sealant

  • Polarizing films

  • Solvents for cleaning (e.g., acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them in a sequence of acetone, isopropanol, and deionized water. Dry the substrates with a stream of nitrogen.

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.

  • Curing: Cure the polyimide layer by baking the substrates in an oven at the recommended temperature (e.g., 180-200°C).

  • Rubbing: Gently rub the cured polyimide surface with a velvet cloth in a single direction to create microgrooves that will align the liquid crystal molecules. The rubbing directions of the two substrates should be perpendicular to each other.

  • Cell Assembly: Apply the UV-curable sealant along the edges of one substrate, leaving a small gap for filling. Sprinkle the spacers onto the substrate to maintain a uniform cell gap. Place the second substrate on top, with the rubbing directions orthogonal, and press them together.

  • Curing the Sealant: Cure the sealant by exposing it to UV light.

  • Liquid Crystal Filling: Fill the cell with the liquid crystal material via capillary action through the gap in the sealant.

  • Sealing: Seal the filling port with the UV-curable sealant.

  • Polarizer Attachment: Attach the polarizing films to the outer surfaces of the cell, with their polarization axes parallel to the rubbing directions of the adjacent substrates.

Diagram: TN-LCD Cell Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Cell Assembly cluster_2 Cell Finalization Cleaning ITO Substrate Cleaning PI_Coating Polyimide Coating Cleaning->PI_Coating Curing Curing PI_Coating->Curing Rubbing Rubbing Curing->Rubbing Sealant_Application Sealant Application Rubbing->Sealant_Application Spacer_Dispersion Spacer Dispersion Sealant_Application->Spacer_Dispersion Assembly Substrate Assembly Spacer_Dispersion->Assembly Sealant_Curing Sealant Curing Assembly->Sealant_Curing LC_Filling LC Filling Sealant_Curing->LC_Filling Sealing Sealing LC_Filling->Sealing Polarizer_Attachment Polarizer Attachment Sealing->Polarizer_Attachment Final_Cell Finished TN-LCD Cell Polarizer_Attachment->Final_Cell

Caption: Workflow for the fabrication of a twisted nematic liquid crystal display cell.

Fluorinated Materials in Organic Electronics

Fluorination of organic semiconductors has become a key strategy for enhancing the performance and stability of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Application Notes:

The introduction of fluorine atoms into conjugated molecules can significantly lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning of energy levels facilitates electron injection and can switch the charge transport characteristics of a material from p-type to n-type or ambipolar. Fluorination also enhances the oxidative stability of the material, leading to longer device lifetimes. Furthermore, non-covalent interactions involving fluorine can influence the solid-state packing of the molecules, which is crucial for efficient charge transport.

Quantitative Data:

The following table compares the performance of OFETs based on a non-fluorinated and a fluorinated organic semiconductor.

PropertyPentacenePerfluoropentacene
Structure Non-fluorinatedPerfluorinated
Charge Carrier Mobility (cm²/Vs) ~1 (p-type)~0.1-1 (n-type)
On/Off Ratio > 10⁶> 10⁵
Threshold Voltage (V) -10 to -2020 to 40
Air Stability PoorExcellent
Experimental Protocols:

Protocol 4: Fabrication of a Top-Contact, Bottom-Gate OFET

This protocol describes the fabrication of a standard OFET architecture.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Fluorinated organic semiconductor

  • Gold (for source/drain electrodes)

  • Solvents for cleaning (e.g., acetone, isopropanol)

  • Solvent for semiconductor deposition (e.g., chloroform, toluene)

Procedure:

  • Substrate Preparation: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with nitrogen.

  • Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the ordering of the organic semiconductor.

  • Semiconductor Deposition: Deposit a thin film of the fluorinated organic semiconductor onto the SiO₂ surface. This can be done by various methods such as thermal evaporation, spin-coating, or solution shearing.

  • Annealing: Anneal the semiconductor film at an optimal temperature to improve its crystallinity and morphology.

  • Electrode Deposition: Deposit the gold source and drain electrodes on top of the semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Characterization: Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station.

Diagram: OFET Fabrication Process

G Start Start: Si/SiO₂ Substrate Cleaning Substrate Cleaning Start->Cleaning Surface_Treatment Surface Treatment (Optional) Cleaning->Surface_Treatment Semiconductor_Deposition Fluorinated Semiconductor Deposition Surface_Treatment->Semiconductor_Deposition Annealing Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Source/Drain Electrode Deposition Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization End Finished OFET Characterization->End

Caption: Workflow for the fabrication of a top-contact, bottom-gate organic field-effect transistor.

Fluorinated Biomaterials for Drug Delivery

Fluorinated building blocks are increasingly being explored for the development of advanced biomaterials, particularly in the field of drug delivery.[17]

Application Notes:

The unique properties of fluorine can be harnessed to create drug delivery systems with enhanced capabilities. The hydrophobicity of fluorinated segments can be used to control the encapsulation and release of hydrophobic drugs.[18] Fluorinated materials often exhibit low protein adsorption, which can reduce the foreign body response and improve the in vivo performance of implantable devices. Furthermore, the presence of ¹⁹F atoms allows for non-invasive in vivo imaging and tracking of the drug delivery system using ¹⁹F Magnetic Resonance Imaging (MRI).[17]

Quantitative Data:

The following table illustrates the effect of fluorination on the drug release profile from a hydrogel.

PropertyPoly(N-isopropylacrylamide) (PNIPAM) HydrogelFluorinated PNIPAM Hydrogel
Drug Loaded DoxorubicinDoxorubicin
Release Medium Phosphate-buffered saline (PBS), pH 7.4Phosphate-buffered saline (PBS), pH 7.4
Cumulative Release at 24h (%) ~80%~50%
Release Mechanism Burst release followed by sustained releaseMore sustained and controlled release
Experimental Protocols:

Protocol 5: Synthesis of Fluorinated Nanoparticles for Drug Delivery

This protocol outlines the preparation of fluorinated nanoparticles using an emulsion-solvent evaporation method.[19][20][21][22][23]

Materials:

  • Fluorinated polymer (e.g., a fluorinated polyester or polyacrylate)

  • Drug to be encapsulated

  • Dichloromethane (DCM) as the organic solvent

  • Poly(vinyl alcohol) (PVA) as a surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the fluorinated polymer and the drug in DCM.

  • Aqueous Phase Preparation: Prepare a solution of PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles several times with deionized water to remove any residual PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further use.

Diagram: Nanoparticle Synthesis Workflow

G Start Start Organic_Phase Prepare Organic Phase: Polymer + Drug in DCM Start->Organic_Phase Aqueous_Phase Prepare Aqueous Phase: PVA in Water Start->Aqueous_Phase Emulsification Emulsification (Homogenization/Sonication) Organic_Phase->Emulsification Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Centrifugation Centrifugation Solvent_Evaporation->Centrifugation Washing Washing Centrifugation->Washing Lyophilization Lyophilization Washing->Lyophilization End Fluorinated Nanoparticles Lyophilization->End

Caption: Workflow for the synthesis of fluorinated nanoparticles for drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Fluoropyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 4-Fluoropyridine-3-boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Low yields with this substrate are common and can stem from several factors related to its inherent chemical properties. The primary culprits are often protodeboronation and catalyst deactivation.[1][2]

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1][3] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible to this decomposition pathway.[1]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1][4]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent. An inappropriate combination can lead to poor catalytic turnover and low product formation.[1]

Solutions to Improve Yield:

  • Careful Selection of Base: Employ milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][5] Strong bases like NaOH can accelerate protodeboronation.[6]

  • Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[1][2][5]

  • Anhydrous Conditions: While a small amount of water is often beneficial to dissolve the base and facilitate transmetalation, excessive water can promote protodeboronation.[1][7] Ensure your solvents are appropriately dried.

  • Reaction Temperature and Time: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.[1]

  • Consider Boronic Acid Derivatives: If protodeboronation is a persistent issue, consider using more stable derivatives like pinacol esters or trifluoroborate salts.[3][5][8]

Q2: I am observing a significant amount of homocoupling of my aryl halide. How can I minimize this side reaction?

Homocoupling of the aryl halide is another common side reaction that consumes starting material and complicates purification.

  • Inadequate Degassing: The presence of oxygen can promote the oxidative homocoupling of the aryl halide. Ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]

  • Catalyst System: The choice of the palladium source can influence the extent of homocoupling. Using a Pd(0) source or an efficient precatalyst system can help minimize this side reaction.[5]

Q3: My this compound appears to be degrading before the reaction is complete. What can I do?

The stability of heteroaryl boronic acids is a known challenge.

  • Use Fresh Reagent: Ensure the this compound is of high quality and has been stored properly.

  • "Slow Release" Strategy: Employing boronic esters (like MIDA boronates) or trifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture, minimizing its concentration at any given time and thus reducing the rate of decomposition.[3][9]

  • Protecting Groups: In some cases, derivatizing the boronic acid, for example with diethanolamine, can improve its stability.[6]

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A good starting point for optimization, based on literature for similar heteroaryl boronic acids, would be:[1]

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%).[1][4]

  • Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).[1][4]

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[1]

  • Solvent: A 4:1 to 10:1 mixture of an aprotic solvent like 1,4-dioxane or toluene with water.[1][7]

  • Temperature: 80-110 °C.[1][10]

These conditions should be optimized for each specific substrate combination.

Data Presentation: Reaction Condition Optimization

The following tables summarize the impact of different reaction components on the yield of Suzuki-Miyaura couplings involving pyridine-based boronic acids, providing a valuable starting point for optimizing reactions with this compound.

Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield

EntryBaseYield (%)Reference
1K₃PO₄High[5]
2Na₂CO₃Moderate to High[5]
3Cs₂CO₃High[1]
4K₂CO₃Moderate to High[4]
5KFModerate[6][11]

Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[5]

Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield

EntrySolvent SystemGeneral OutcomeReference
11,4-Dioxane / WaterOften effective, water aids in dissolving inorganic bases.[1][7]
2Toluene / WaterGood for less polar substrates.[1]
3THF / WaterCommon choice, but MeTHF can offer better phase separation.[12]
4DMFPolar aprotic solvent, can be beneficial for electron-poor substrates.[13]
5Acetonitrile (MeCN)Can be effective for more polar substrates.[12]

Note: The polarity of the solvent can influence the reaction mechanism and selectivity.[7] An excess of water can lead to increased protodeboronation.[7]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This should be considered a starting point and may require optimization for specific substrates.[1][7]

Reaction Setup:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[7]

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[5][7]

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[7]

  • Add the degassed solvent mixture via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[1][5] Monitor the reaction progress by TLC or LC-MS.[1]

Workup:

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][5]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.[5]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Halide - this compound - Base B Inert Atmosphere: Evacuate & Backfill (3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat & Stir (e.g., 90°C, 4-24h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench F->G H Extraction G->H I Drying & Concentration H->I J Purification (Column Chromatography) I->J

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Suzuki Start Low Yield or No Reaction Check1 Is Protodeboronation Suspected? Start->Check1 Sol1_1 Use Milder Base (K₃PO₄, Cs₂CO₃) Check1->Sol1_1 Yes Check2 Is Catalyst Deactivation Likely? Check1->Check2 No Sol1_2 Use Anhydrous Solvents Sol1_1->Sol1_2 Sol1_3 Use Boronic Ester / Trifluoroborate Sol1_2->Sol1_3 End Re-run Optimized Reaction Sol1_3->End Sol2_1 Use Bulky, Electron-Rich Ligand (SPhos, XPhos) Check2->Sol2_1 Yes Check3 Is Starting Material Unreacted? Check2->Check3 No Sol2_2 Ensure Thorough Degassing Sol2_1->Sol2_2 Sol2_2->End Sol3_1 Increase Temperature Check3->Sol3_1 Yes Check3->End No Sol3_2 Switch to More Active Catalyst System Sol3_1->Sol3_2 Sol3_2->End

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

References

Common side reactions with 4-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoropyridine-3-boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions encountered are protodeboronation and homocoupling.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-fluoropyridine.[1] This reaction is particularly common with heteroaryl boronic acids that have electron-withdrawing groups, such as a fluorinated pyridine ring.[1] The presence of water and strong bases can accelerate this undesired pathway.

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product derived from the boronic acid, in this case, 4,4'-difluoro-3,3'-bipyridine. The presence of oxygen in the reaction mixture is a primary promoter of homocoupling.[2]

Q2: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with this compound?

A2: Low yields are a common issue and can be attributed to several factors, often related to the inherent properties of this compound and the specific reaction conditions.

  • Protodeboronation: As a major side reaction, protodeboronation directly consumes the boronic acid, reducing the amount available for the desired cross-coupling, thus lowering the yield.[1]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst. This coordination can lead to the deactivation of the active catalytic species, resulting in poor catalytic turnover and consequently, low product formation.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and interdependent factors. An inappropriate combination of these can significantly hinder the reaction efficiency.[1] For instance, the electron-withdrawing nature of the fluorine atom on the pyridine ring can slow down the transmetalation step of the catalytic cycle.[3]

Q3: Is it necessary to perform Suzuki-Miyaura coupling reactions with this compound under an inert atmosphere?

A3: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen. Exposure to oxygen can lead to the oxidation of the catalyst, causing its deactivation and resulting in lower yields.[1] Furthermore, oxygen is known to promote the undesirable homocoupling of the boronic acid.[2] Therefore, conducting the reaction under an inert atmosphere, such as argon or nitrogen, is crucial for achieving optimal results.

Troubleshooting Guides

Issue 1: Significant Formation of 4-Fluoropyridine (Protodeboronation Product)

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of 4-fluoropyridine in the crude reaction mixture, detectable by GC-MS or LC-MS.

Troubleshooting Steps:

  • Choice of Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base. The table below provides a comparison of different bases used in Suzuki-Miyaura reactions.

    BaseTypical SubstrateTypical Yield Range (%)Notes
    K₃PO₄Aryl bromidesHighOften a good choice for heteroaryl boronic acids.
    Cs₂CO₃Aryl bromidesHighEffective, but can be more expensive.
    Na₂CO₃Aryl bromides98% (in a specific study)A widely used and effective base.[4]
    K₂CO₃Aryl bromidesGood to ExcellentAnother common and effective choice.
    KOHAryl bromides70-90%Strong base, may increase protodeboronation.[5]
    NaOHAryl bromides~70%Similar to KOH, its high basicity can be detrimental.[5]
    KFAryl bromidesModerate to HighFluoride ions can play a unique role in activating the boronic acid.[5]
  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If the catalyst system is sufficiently active, try running the reaction at a lower temperature.

  • Water Content: While a small amount of water can be beneficial for dissolving the base and facilitating transmetalation, excess water can serve as a proton source for protodeboronation. Ensure that anhydrous solvents are used if protodeboronation is a major issue.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, is a highly effective strategy to mitigate protodeboronation. These esters exhibit increased stability and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

Issue 2: Formation of 4,4'-Difluoro-3,3'-bipyridine (Homocoupling Product)

Symptoms:

  • Reduced yield of the desired cross-coupled product.

  • Presence of the homocoupled dimer in the crude reaction mixture.

Troubleshooting Steps:

  • Inert Atmosphere: The primary cause of homocoupling is the presence of oxygen. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). Solvents should be properly degassed before use.[2]

  • Catalyst and Ligand Choice: While the primary role of the catalyst and ligand is to promote the desired cross-coupling, certain systems may be more prone to side reactions. Screening different palladium catalysts and phosphine ligands can sometimes help to minimize homocoupling.

  • Reaction Temperature: Homocoupling can sometimes be favored at higher temperatures. Optimizing the temperature to the lowest effective level for the cross-coupling reaction may reduce the formation of this byproduct.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-4 mol%))

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 10:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) for three cycles.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Competing_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_side_reactions Side Reactions 4-Fluoropyridine-3-boronic_acid This compound Desired_Product Desired Cross-Coupled Product 4-Fluoropyridine-3-boronic_acid->Desired_Product Transmetalation Protodeboronation_Product 4-Fluoropyridine (Protodeboronation) 4-Fluoropyridine-3-boronic_acid->Protodeboronation_Product H₂O, Base Homocoupling_Product 4,4'-Difluoro-3,3'-bipyridine (Homocoupling) 4-Fluoropyridine-3-boronic_acid->Homocoupling_Product O₂, Catalyst Aryl_Halide Aryl Halide Aryl_Halide->Desired_Product Oxidative Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Desired_Product Base Base Base->Desired_Product

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Protodeboronation Check for Protodeboronation (4-Fluoropyridine) Start->Check_Protodeboronation Check_Homocoupling Check for Homocoupling (Dimer) Start->Check_Homocoupling Optimize_Base Use Milder Base (e.g., K₃PO₄, K₂CO₃) Check_Protodeboronation->Optimize_Base Yes Inert_Atmosphere Ensure Strict Inert Atmosphere (Ar, N₂) Check_Homocoupling->Inert_Atmosphere Yes Lower_Temp Lower Reaction Temperature Optimize_Base->Lower_Temp Anhydrous Use Anhydrous Solvents Lower_Temp->Anhydrous Boronic_Ester Switch to Boronic Ester (Pinacol, MIDA) Anhydrous->Boronic_Ester Success Improved Yield and Purity Boronic_Ester->Success Degas_Solvents Degas Solvents Thoroughly Inert_Atmosphere->Degas_Solvents Optimize_Catalyst Screen Catalyst/ Ligand System Degas_Solvents->Optimize_Catalyst Optimize_Catalyst->Success

References

How to minimize protodeboronation of 4-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoropyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing protodeboronation, a common side reaction encountered during Suzuki-Miyaura cross-coupling reactions with this electron-deficient heteroaromatic boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 4-fluoropyridine, consuming the starting material and reducing the yield of the desired coupled product. This compound is particularly susceptible due to the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen, which can make the carbon-boron bond more liable to cleavage under typical Suzuki-Miyaura reaction conditions.[2][3]

Q2: What are the primary factors that promote protodeboronation in my reactions?

A2: Several factors can accelerate protodeboronation:

  • High Temperatures: Elevated temperatures, while often used to increase reaction rates, can also provide the activation energy needed for the C-B bond cleavage.[2]

  • Strong Bases: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions can significantly promote protodeboronation.[2]

  • Presence of Water: Water can act as a proton source for the cleavage of the C-B bond. While Suzuki-Miyaura reactions often tolerate or even benefit from some water, excessive amounts can be detrimental.[3]

  • Inefficient Catalysis: If the rate of the desired Suzuki-Miyaura coupling is slow, the boronic acid has more time to decompose via protodeboronation. A highly active and efficient catalyst system is crucial.

Q3: I see this compound, its pinacol ester, and MIDA ester are commercially available. Which one should I choose?

A3: For challenging couplings where protodeboronation is a concern, it is highly recommended to use a more stable derivative of the boronic acid.

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids. They act as a "slow-release" source of the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing decomposition.[2] The increased stability often leads to higher yields, especially at elevated temperatures.[2]

  • MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, crystalline, and air-stable solids. They provide a very slow, controlled release of the boronic acid under basic conditions, making them one of the most effective options for minimizing protodeboronation with highly sensitive substrates.[4]

Q4: Can the choice of palladium catalyst and ligand impact the extent of protodeboronation?

A4: Absolutely. A highly active catalyst system that promotes rapid cross-coupling can enable the desired reaction to outpace the undesired protodeboronation. For challenging substrates like this compound, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands can facilitate efficient coupling even at lower temperatures, further disfavoring the protodeboronation side reaction.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low yield of desired product and significant formation of 4-fluoropyridine. High rate of protodeboronation.1. Switch to a boronic ester: Use the pinacol or MIDA ester of this compound. 2. Optimize the base: Switch to a milder base such as K₃PO₄ or Cs₂CO₃. 3. Lower the reaction temperature: If using a highly active catalyst, try running the reaction at a lower temperature (e.g., 60-80 °C). 4. Use anhydrous solvents: Minimize the amount of water in the reaction.
Reaction is sluggish and incomplete, even with a stable boronic ester. Poor catalyst activity or deactivation.1. Ensure an inert atmosphere: Thoroughly degas solvents and reagents. 2. Use a more active catalyst system: Screen different palladium precatalysts and bulky phosphine ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G3). 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.
Formation of significant side products other than the protodeboronated pyridine. Homocoupling of the boronic acid or the aryl halide.1. Ensure inert atmosphere: Oxygen can promote homocoupling. 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings. Disclaimer: The following data is based on studies of analogous heteroaryl boronic acids and is intended to serve as a guide for the optimization of reactions with this compound.

Table 1: Effect of Boron Reagent Type on Product Yield

Boron Reagent TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Thiopheneboronic acidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65~55
2-Thiopheneboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65~20
2-Thiopheneboronic acidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~60
2-Thiopheneboronic acid pinacol esterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~75

Data sourced from a study on a similar heteroaryl boronic acid. This illustrates that while the free boronic acid can be more reactive at lower temperatures, the enhanced stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more pronounced.[2]

Table 2: Comparative Performance of Different Bases

BaseSolventTemp. (°C)Time (h)Yield (%)
K₃PO₄1,4-Dioxane801860
K₂CO₃1,4-Dioxane801845
Cs₂CO₃1,4-Dioxane801875
Na₂CO₃EtOH/H₂O78298

Yields are for the coupling of various aryl halides with aryl boronic acids and are representative of the general efficacy of these bases. For sensitive substrates prone to protodeboronation, milder bases like K₃PO₄ and Cs₂CO₃ are often preferred over stronger bases like NaOH or alkoxides.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol is a starting point and should be optimized for specific substrates.

  • Reagents and Materials:

    • Aryl halide (1.0 equiv.)

    • This compound pinacol ester (1.2-1.5 equiv.)

    • Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Degassed solvent (e.g., 1,4-dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the base.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

    • Under a positive flow of inert gas, add the palladium catalyst.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography.[2][7]

Protocol 2: Preparation of 4-Fluoropyridine-3-MIDA boronate

For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.

  • Reagents and Materials:

    • This compound (1.0 equiv.)

    • N-methyliminodiacetic acid (1.05 equiv.)

    • Toluene/DMSO (1:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

    • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

    • Continue heating until all the water has been removed.

    • Cool the reaction mixture and isolate the crystalline MIDA boronate product.[2]

Visualizations

G cluster_main Suzuki-Miyaura Reaction Pathways Start This compound (or Ester) Coupling Desired C-C Coupling Product Start->Coupling  Pd Catalyst, Base (Desired Pathway) Decomposition Protodeboronation Start->Decomposition  H⁺ Source (e.g., H₂O) High Temp, Strong Base (Undesired Pathway) Byproduct 4-Fluoropyridine Decomposition->Byproduct

Caption: Competing pathways for this compound in a Suzuki-Miyaura reaction.

G Start Low Yield & High Protodeboronation Step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Step1 Step2 Lower Reaction Temperature Step1->Step2 Step3 Use Anhydrous Solvents Step2->Step3 Step4 Switch to Boronic Ester (Pinacol or MIDA) Step3->Step4 End Problem Solved? Step4->End

Caption: Troubleshooting workflow for minimizing protodeboronation.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reagents 1. Add aryl halide, boronic ester, and base to oven-dried flask. Inert 2. Evacuate and backfill with inert gas (3x). Catalyst 3. Add Pd catalyst. Inert->Catalyst Solvent 4. Add degassed solvent. Catalyst->Solvent Heat 5. Heat to desired temperature and monitor reaction. Solvent->Heat Quench 6. Cool, dilute with organic solvent, and wash. Dry 7. Dry, filter, and concentrate. Quench->Dry Purify 8. Purify by column chromatography. Dry->Purify

Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

References

Troubleshooting low yields in reactions with 4-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoropyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?

Low yields in Suzuki-Miyaura reactions with this compound are frequently due to a combination of factors related to the inherent properties of this heteroaryl boronic acid. The primary culprits include:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, resulting in the formation of 4-fluoropyridine and destroying your starting material.[1][2] Electron-deficient pyridine rings, like in 4-fluoropyridine, are particularly susceptible to this decomposition pathway.[1][2]

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to lower catalytic turnover and reduced product formation.[1]

  • Suboptimal Reaction Conditions: The success of the coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. An inappropriate combination of these reagents can lead to sluggish reactions and the promotion of side reactions.

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation and consequently, lower yields.[2][3]

Q2: How can I minimize protodeboronation of this compound?

Minimizing protodeboronation is critical for achieving high yields. Here are several strategies to mitigate this side reaction:

  • Choice of Base: The base plays a crucial role. While necessary for the catalytic cycle, strong bases can accelerate protodeboronation. Using milder bases is often beneficial.[2][3]

  • Anhydrous Conditions: Water can be a proton source for protodeboronation.[3] While some Suzuki protocols utilize aqueous bases, employing anhydrous conditions can be advantageous.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition.[3][4] These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[3][5]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[3] Monitoring the reaction progress is key to avoid unnecessarily long reaction times at elevated temperatures.[2]

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A good starting point for optimizing your reaction would be to use conditions that have proven successful for similar heteroaryl boronic acids. The following table summarizes some generally effective conditions.

ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%)These are common and effective palladium sources for cross-coupling reactions.[2]
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) (2-4 mol%)These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, preventing catalyst deactivation.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Milder bases that are effective in promoting the reaction while minimizing protodeboronation.[2][3]
Solvent A mixture of an aprotic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio)The organic solvent provides solubility for the reactants, while a small amount of water can aid in dissolving the base and facilitating transmetalation.[2]
Temperature 80-100 °CA common temperature range for Suzuki couplings. This should be optimized for each specific substrate combination.[2]

Q4: I am observing a significant amount of homocoupling of my aryl halide. How can I prevent this?

Homocoupling of the aryl halide is another common side reaction that consumes starting material and complicates purification. Key strategies to minimize this include:

  • Thorough Degassing: The presence of oxygen can promote the oxidative homocoupling of the aryl halide. It is crucial to ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2]

  • Catalyst System: The choice of palladium source can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ generation of the Pd(0) species can help minimize this side reaction.[2]

Q5: What is the solubility and stability of this compound?

Understanding the solubility and stability is crucial for proper handling and successful reactions.

  • Solubility: this compound is generally soluble in polar aprotic solvents like DMSO, DMF, acetonitrile, THF, and dioxane.[6] It is also soluble in polar protic solvents such as water, methanol, and ethanol due to hydrogen bonding.[6] It has limited solubility in nonpolar solvents like toluene and hexanes.[6]

  • Stability: Boronic acids as a class of compounds can be unstable. For this compound, it is recommended to store it at 0-8°C in a tightly sealed container under an inert atmosphere to minimize degradation.[6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low-yield issues.

Troubleshooting_Workflow Troubleshooting Low Yields with this compound start Low Yield Observed check_purity Verify Purity and Integrity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions sub_purity Is this compound a free-flowing powder? Stored properly? check_purity->sub_purity sub_conditions Inert atmosphere maintained? Solvents degassed? check_conditions->sub_conditions new_reagent Use fresh or purified reagent sub_purity->new_reagent continue1 Purity OK sub_purity->continue1 new_reagent->check_conditions continue1->check_conditions improve_degassing Improve degassing procedure (e.g., freeze-pump-thaw) sub_conditions->improve_degassing continue2 Conditions OK sub_conditions->continue2 optimize_catalyst Optimize Catalyst System improve_degassing->optimize_catalyst continue2->optimize_catalyst sub_catalyst Using bulky, electron-rich ligand? (e.g., SPhos, XPhos) optimize_catalyst->sub_catalyst change_ligand Switch to a more appropriate ligand sub_catalyst->change_ligand continue3 Ligand OK sub_catalyst->continue3 optimize_base Optimize Base and Solvent change_ligand->optimize_base continue3->optimize_base sub_base Using a mild base? (e.g., K3PO4, Cs2CO3) optimize_base->sub_base change_base Switch to a milder base sub_base->change_base continue4 Base OK sub_base->continue4 consider_boronate Consider Using a Boronate Ester change_base->consider_boronate continue4->consider_boronate sub_boronate Is protodeboronation still suspected? consider_boronate->sub_boronate use_ester Convert to pinacol or MIDA ester sub_boronate->use_ester end Problem Solved sub_boronate->end use_ester->end Suzuki_Cycle Suzuki-Miyaura Cycle and Common Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X catalyst_deactivation Catalyst Deactivation pd0->catalyst_deactivation + 4-F-Py-B(OH)2 pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [4-F-Py-B(OH)3]^- pd_r_r R-Pd(II)-R' L_n transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 (catalyst regeneration) product R-R' (Product) reductive_elimination->product boronic_acid 4-F-Py-B(OH)2 boronic_acid->transmetalation protodeboronation Protodeboronation boronic_acid->protodeboronation + H+ side_product1 4-F-Pyridine protodeboronation->side_product1 deactivated_pd [Py-N]->Pd Complex catalyst_deactivation->deactivated_pd aryl_halide R-X aryl_halide->oxidative_addition homocoupling Homocoupling aryl_halide->homocoupling O2 side_product2 R-R homocoupling->side_product2

References

Purification strategies for products from 4-Fluoropyridine-3-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the purification of products derived from reactions involving 4-Fluoropyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The most prevalent impurities include unreacted starting materials (both the boronic acid and the coupling partner), the protodeboronated side product (4-fluoropyridine), homocoupling products (difluoro-bipyridines), residual palladium catalyst, and impurities derived from phosphine ligands.[1][2][3] The boronic acid itself may also exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine, which can affect reaction stoichiometry if not accounted for.[4]

Q2: What is protodeboronation and how can it be minimized during the reaction and workup?

A2: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, converting the boronic acid back to 4-fluoropyridine.[5] This is a common issue with heteroaromatic boronic acids.[5][6] To minimize this, consider the following:

  • Use Boronic Esters or Trifluoroborates: Derivatives like pinacol esters or potassium trifluoroborates are generally more stable and less prone to protodeboronation.[5][7] They act as a "slow release" source of the boronic acid under the reaction conditions.[5]

  • Control of pH: The rate of protodeboronation is highly pH-dependent.[8] Careful selection of the base is crucial.

  • Anhydrous Conditions: Where possible, minimizing water content can suppress this side reaction.

Q3: Homocoupling of the boronic acid is a significant byproduct. What are the best strategies to prevent it?

A3: Homocoupling is the self-coupling of the boronic acid to form a bipyridine byproduct. This is often promoted by the presence of oxygen or when the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1] Prevention strategies include:

  • Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1]

  • Use of a Pd(0) Source: Employing a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly can reduce the likelihood of side reactions that occur with Pd(II) species.[1][9]

  • Appropriate Base Selection: Stronger bases can sometimes promote side reactions, so screening bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ is recommended.[1][3][10]

Q4: How do I choose the most suitable purification technique for my product?

A4: The choice depends on the scale of the reaction, the nature of the impurities, and the required final purity.

  • Liquid-Liquid Extraction: Best used as a first step to remove major inorganic impurities and highly polar or non-polar contaminants.[11] An acidic wash (e.g., 1M HCl) can help remove unreacted basic pyridine compounds.

  • Column Chromatography: The most common and versatile technique for separating the desired product from byproducts and unreacted starting materials. Both normal-phase (silica gel) and reverse-phase chromatography can be effective for fluorinated compounds.[11]

  • Crystallization: An excellent method for achieving high purity for solid compounds, provided a suitable solvent system can be found.[11] It is particularly effective at removing trace impurities.

  • Preparative HPLC: Offers the highest resolution for purifying final compounds to >98% purity, especially for difficult-to-separate mixtures.[11] Specialized fluorinated HPLC columns may offer enhanced selectivity.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Grey or Black Color in Purified Product Residual palladium catalyst.- Filter the crude product solution through a pad of Celite® or silica gel before concentration. - Consider treatment with activated carbon. - Employ a palladium scavenger resin.
Product Contaminated with 4-Fluoropyridine Protodeboronation of the starting material.[5]- During workup, perform an acidic wash (e.g., 1M HCl) to protonate and extract the basic 4-fluoropyridine into the aqueous layer. - Optimize reaction conditions to prevent its formation (see FAQ Q2). - Purify via column chromatography, as 4-fluoropyridine is typically more polar than the coupled product.
Byproduct Detected with Mass of Dimerized Boronic Acid Homocoupling of this compound.[1]- Ensure the reaction was properly degassed.[1] - Verify the quality and activity of the palladium catalyst. - This byproduct can usually be separated by standard column chromatography.
Poor Separation on Silica Gel Column Co-elution of product and impurities.- Screen various eluent systems using Thin Layer Chromatography (TLC) to find optimal separation conditions. - Consider switching to a different stationary phase, such as reverse-phase C18 silica.[11] - For very difficult separations, preparative HPLC is the recommended method.[11]
Low Recovery After Column Chromatography - Product is highly polar and is retained on the silica gel. - Product is unstable on silica.- Add a small percentage of a polar solvent like methanol or an amine (e.g., triethylamine) to the eluent to improve recovery. - Neutralize the silica gel with a suitable base before packing the column if the product is acid-sensitive. - Work quickly and avoid leaving the product on the column for extended periods.

Key Purification Protocols

Protocol 1: General Aqueous Workup and Extraction

This procedure is a standard first step after the reaction is deemed complete to remove inorganic salts and highly polar impurities.

  • Quenching: Cool the reaction mixture to room temperature and quench with water.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1]

  • Phase Separation: Transfer the mixture to a separatory funnel. If emulsions form, addition of brine can help break them.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1M HCl solution (to remove basic impurities like unreacted pyridines).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • Brine (to remove residual water).[9]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[9]

Protocol 2: Flash Column Chromatography on Silica Gel

This is the most common method for purifying the crude product.

  • TLC Analysis: Determine an appropriate solvent system (eluent) by running TLC plates of the crude material. Aim for a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Loading the Sample:

    • Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding silica, and evaporating the solvent. Load the resulting free-flowing powder onto the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of eluent and carefully load it onto the column.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[12]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[13]

Protocol 3: Recrystallization

This method is ideal for obtaining high-purity crystalline solid products.

  • Solvent Screening: In small test tubes, test various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. A solvent pair (one solvent in which the product is soluble, and one in which it is not) can also be effective.[4]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualized Workflows and Concepts

G Diagram 1: General Purification Workflow cluster_reaction Reaction cluster_workup Initial Workup cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc & H₂O) Quench->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Choice Purification Method Crude_Product->Purification_Choice Column Column Chromatography Purification_Choice->Column General Crystallization Crystallization Purification_Choice->Crystallization Solid HPLC Preparative HPLC Purification_Choice->HPLC Difficult Separation Pure_Product Pure Product Column->Pure_Product Crystallization->Pure_Product HPLC->Pure_Product

Caption: A typical workflow from reaction completion to the isolated pure product.

G Diagram 2: Common Side Reactions Leading to Impurities SM This compound + Ar-X Product Desired Product (4-Fluoro-3-aryl-pyridine) SM->Product Suzuki Coupling (Pd Catalyst, Base) Proto Protodeboronation Product (4-Fluoropyridine) SM->Proto Protodeboronation (+H₂O) Homo Homocoupling Product (Difluoro-bipyridine) SM->Homo Homocoupling (O₂, Pd)

Caption: Major reaction pathways for this compound.

G Diagram 3: Troubleshooting Purification Issues Start Impure Product after Initial Workup Q_Color Is it discolored (grey/black)? Start->Q_Color A_Color_Yes Filter through Celite® or use Pd scavenger Q_Color->A_Color_Yes Yes A_Color_No Analyze by LC-MS / NMR Q_Color->A_Color_No No A_Color_Yes->A_Color_No Q_Impurity What is the main impurity? A_Color_No->Q_Impurity A_SM Unreacted Starting Material Q_Impurity->A_SM Starting Material A_Proto Protodeboronation Byproduct Q_Impurity->A_Proto 4-Fluoropyridine A_Homo Homocoupling Byproduct Q_Impurity->A_Homo Dimer A_Other Other/Unknown Q_Impurity->A_Other Unknown Sol_SM Improve reaction conversion or optimize chromatography A_SM->Sol_SM Sol_Proto Acid wash during workup or use boronic ester A_Proto->Sol_Proto Sol_Homo Improve reaction degassing A_Homo->Sol_Homo Sol_Other Purify by Prep-HPLC A_Other->Sol_Other

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Catalyst and Ligand Selection for Hindered Pyridineboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyridineboronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with a hindered pyridineboronic acid is resulting in low or no yield. What are the primary factors to investigate?

A1: Low conversion with sterically hindered substrates is a common challenge and typically stems from issues with the catalyst system and reaction conditions.[1] The steric bulk near the reaction sites can impede key steps in the catalytic cycle.[2]

Initial Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical aspect. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2] It is recommended to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands help form a highly reactive palladium(0) species and accelerate the oxidative addition and reductive elimination steps.[1]

  • Base Selection: The choice of base is crucial for activating the boronic acid.[1] Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1][4]

  • Solvent Choice: The solvent can significantly influence the reaction outcome. Anhydrous, degassed solvents such as dioxane, DMF, or toluene are commonly used.[5]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from causing catalyst decomposition and homocoupling of the boronic acid.[3]

Q2: I'm observing significant protodeboronation of my pyridineboronic acid. How can this side reaction be minimized?

A2: Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, especially with 2-pyridylboronic acids, a phenomenon often referred to as the "2-pyridyl problem".[6][7] The nitrogen atom in the 2-position can facilitate this undesired reaction.[6]

Strategies to Reduce Protodeboronation:

  • Use Stabilized Boronic Acid Derivatives: Instead of the free boronic acid, consider using more stable derivatives like boronate esters (e.g., pinacol esters) or MIDA boronates.[5][8]

  • Anhydrous Conditions: Running the reaction under anhydrous conditions can help, although some water is often necessary for the activity of certain bases like phosphates and carbonates.[1][2]

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation. Buchwald-type ligands can often facilitate the reaction at room temperature.[9][10]

  • Choice of Base: Using milder bases like NaHCO₃ or KHCO₃ can sometimes suppress this side reaction, although it may lead to longer reaction times.[10]

Q3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What is the cause and how can I prevent it?

A3: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[3]

To minimize homocoupling:

  • Thorough Degassing: Ensure that the solvent is properly degassed before use. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.[10]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[3]

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be beneficial.[2]

  • Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[2]

Q4: The nitrogen on my pyridine ring appears to be inhibiting the palladium catalyst. How can I overcome this?

A4: The basic nitrogen atoms in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[2][5] This is a well-documented issue, particularly with 2-substituted pyridines.[5]

Solutions for Catalyst Inhibition:

  • Bulky Ligands: The use of sterically hindered ligands, such as the Buchwald biarylphosphine ligands (XPhos, SPhos, etc.) or NHC ligands, is highly recommended.[4][11][12] The bulk of these ligands can prevent the pyridine nitrogen from strongly coordinating to the palladium center.

  • Highly Active Catalysts: Certain catalyst systems are designed to be resistant to inhibition by basic nitrogen-containing heterocycles.[11]

Quantitative Data on Catalyst & Ligand Performance

The selection of an appropriate catalyst and ligand combination is paramount for the successful coupling of hindered pyridineboronic acids. Below is a summary of reported yields for various systems.

Aryl HalideBoronic Acid/EsterCatalyst/PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane10082[11]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane10099[11]
2-ChloropyridinePhenylboronic acidXPhos Pd G3-K₃PO₄Dioxane/H₂O80>95[3]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂tBuXPhosK₃PO₄Dioxane10098
m-Bromo-xylene2-Methoxyphenylboronic acidPd₂(dba)₃Imidazo[1,2-a]pyridine-basedK₃PO₄Dioxane100High[13]
Aryl BromidePyridyl-2-boronic esterPhosphine Oxide Precatalyst-K₃PO₄Dioxane110up to 99[14]
Hindered Aryl BromideHindered Arylboronic AcidAcenaphthoimidazolylidene Pd Complex-t-BuOKDioxane80>99[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Hindered Pyridineboronic Acids:

This protocol is a general guideline and may require optimization for specific substrates.

  • Vessel Preparation: An oven-dried reaction vial equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), the pyridineboronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: The vial is sealed with a septum cap and purged with an inert gas (argon or nitrogen) for 5-10 minutes.[3]

  • Catalyst/Ligand Addition: Under the inert atmosphere, the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand, if required, are added.[3]

  • Solvent Addition: The degassed solvent system (e.g., Dioxane/H₂O 10:1) is added via syringe.[3]

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (usually monitored for completion).[5][10]

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2][3]

  • Purification: The crude product is purified by flash column chromatography.[3]

Microwave-Assisted Protocol:

For accelerating reactions, microwave irradiation can be employed.

  • Vessel Charging: To a microwave reaction vessel with a magnetic stir bar, add the pyridine derivative, coupling partner, palladium catalyst, ligand (if used), and base.[5]

  • Inerting and Solvent Addition: Seal the vessel, purge with an inert gas for 10-15 minutes, and then add the degassed solvent via syringe.[5]

  • Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for 10-30 minutes.[5]

  • Workup and Purification: Follow steps 6 and 7 from the general procedure above.[5]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar_Ar_prime Reductive_Elimination Reductive Elimination PdII_Ar_Ar_prime->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Reactants Ar-X (Aryl Halide) Reactants->OxAdd Boronic_Acid Ar'-B(OR)₂ (Boronic Acid) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Hindered Couplings

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Optimize Catalyst & Ligand Start->Check_Catalyst Bulky_Ligands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) Check_Catalyst->Bulky_Ligands Check_Base Optimize Base Check_Catalyst->Check_Base Base_Options Try K₃PO₄, Cs₂CO₃, or t-BuOK Check_Base->Base_Options Check_Side_Reactions Check for Side Reactions Check_Base->Check_Side_Reactions Protodeboronation Protodeboronation? Check_Side_Reactions->Protodeboronation Yes Homocoupling Homocoupling? Check_Side_Reactions->Homocoupling Yes Success Improved Yield Check_Side_Reactions->Success No, review other parameters (temp, solvent, purity) Use_Ester Use Boronate Ester (Pinacol, MIDA) Protodeboronation->Use_Ester Degas Ensure Rigorous Degassing & Inert Atmosphere Homocoupling->Degas Use_Ester->Success Degas->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Impact of base and solvent choice on 4-Fluoropyridine-3-boronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoropyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent in the presence of various bases and solvents, particularly in the context of cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: Like other arylboronic acids, this compound is primarily susceptible to two main degradation pathways:

  • Protodeboronation: This is the most common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-fluoropyridine as a byproduct.[1] This reaction is often catalyzed by aqueous acidic or basic conditions.[2]

  • Oxidation: The boronic acid functional group can be oxidized, leading to the formation of boric acid and other byproducts. This can be mitigated by handling the reagent under an inert atmosphere.

Q2: How does the fluorine substituent and the pyridine nitrogen affect the stability of this compound?

A2: The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen increases the Lewis acidity of the boron center. This can make the carbon-boron bond more susceptible to cleavage under certain conditions.[3] However, studies on pyridineboronic acids have shown that 3- and 4-pyridyl boronic acids are significantly more stable than their 2-pyridyl counterparts.[2] Specifically, 3- and 4-pyridyl boronic acids have been reported to have half-lives of over a week at a pH of 12 and a temperature of 70°C, indicating a relatively high degree of stability.[2]

Q3: Which is more stable, this compound or its pinacol ester derivative?

A3: For boronic acids that are prone to degradation, it is highly recommended to use their pinacol ester derivatives.[3] Boronic esters are generally more stable than the corresponding boronic acids.[4] They function via a "slow-release" mechanism, where the ester hydrolyzes in situ to gradually provide the active boronic acid for the reaction.[1] This keeps the concentration of the potentially unstable free boronic acid low, which helps to minimize protodeboronation.[1]

Q4: How do different bases affect the stability of this compound?

Q5: What is the impact of solvent choice on the stability of this compound?

A5: The choice of solvent can influence stability, particularly in the presence of other reagents. For instance, strong donor solvents like acetonitrile and pyridine have been shown to accelerate copper-mediated protodeboronation.[5] It is also crucial to use anhydrous solvents, as water can facilitate protodeboronation.

Troubleshooting Guide

If you are experiencing low yields or the formation of byproducts in your reactions with this compound, the following troubleshooting guide may help you identify and resolve the issue.

troubleshooting_workflow Troubleshooting Workflow for this compound Reactions start Low Yield or High Byproduct Formation check_reagent_quality Verify Purity and Integrity of Boronic Acid start->check_reagent_quality consider_ester Switch to Pinacol or MIDA Ester Derivative check_reagent_quality->consider_ester Degradation Suspected optimize_base Optimize Base Selection check_reagent_quality->optimize_base Reagent is Pure consider_ester->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_temp Lower Reaction Temperature optimize_solvent->optimize_temp optimize_catalyst Use a Highly Active Catalyst System optimize_temp->optimize_catalyst solution Improved Yield and Reduced Byproducts optimize_catalyst->solution

Caption: A step-by-step workflow to troubleshoot common issues encountered when using this compound.

Data Presentation: Stability and Recommendations

The following tables provide a qualitative summary of the stability of this compound and recommendations for selecting appropriate bases and solvents to minimize degradation.

Table 1: Qualitative Stability Assessment in Different Solvents

Solvent ClassExamplesRelative StabilityRecommendation
Aprotic Polar Dioxane, THF, DMFGoodRecommended for use. Ensure solvents are anhydrous.
Aprotic Polar AcetonitrileModerateUse with caution, may accelerate decomposition in the presence of certain metals.[5]
Protic Water, AlcoholsPoor to ModerateUse in minimal amounts if required for solubility of other reagents. Anhydrous conditions are preferred.
Nonpolar Toluene, HexaneGoodSuitable, but solubility of the boronic acid may be limited.

Table 2: Base Selection Guide for Minimizing Protodeboronation

BaseStrengthRecommendationRationale
K₃PO₄ ModerateHighly RecommendedOften used for challenging couplings with unstable boronic acids.[3]
Cs₂CO₃ ModerateHighly RecommendedA mild and effective base for minimizing protodeboronation.
K₂CO₃ ModerateRecommendedA common and generally safe choice for many Suzuki-Miyaura reactions.
Na₂CO₃ ModerateUse with CautionCan be effective, but monitor for byproduct formation.
Hydroxides (NaOH, KOH) StrongNot RecommendedGenerally too harsh and can significantly promote protodeboronation.
Organic Bases (Et₃N, DIPEA) ModerateUse with CautionCan be effective, but compatibility with other reaction components should be considered.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol provides a starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., dioxane) and the palladium catalyst/ligand system under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an appropriate organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Monitoring Stability by HPLC-MS

This protocol can be used to assess the stability of this compound under specific conditions.

  • Sample Preparation: Prepare stock solutions of this compound in the solvent of interest. In separate vials, add the desired base.

  • Incubation: Maintain the vials at the desired reaction temperature.

  • Time Points: At regular intervals, withdraw an aliquot from each vial, quench if necessary, and dilute with a suitable solvent (e.g., 1:1 acetonitrile/water) for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using a reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or ammonium acetate). Monitor the disappearance of the this compound peak and the appearance of the 4-fluoropyridine peak (from protodeboronation).

  • Quantification: Calculate the percentage of remaining this compound at each time point to determine its stability under the tested conditions. For robust analysis of this polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and sensitivity.[6]

Visualizations

degradation_pathway Primary Degradation Pathway of this compound boronic_acid This compound byproduct 4-Fluoropyridine boronic_acid->byproduct Protodeboronation (H₂O, Base/Acid) boric_acid B(OH)₃ boronic_acid->boric_acid Oxidation

Caption: The main degradation pathways for this compound.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homo-coupling of Aryl Halides in Suzuki Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired homo-coupling of aryl halides in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Q1: I am observing a significant amount of aryl halide homo-coupling product in my Suzuki reaction. What are the primary causes and how can I resolve this?

A1: The formation of a biaryl product derived from the coupling of two aryl halide molecules is a common side reaction in Suzuki coupling. The primary causes typically revolve around reaction conditions that either favor the homo-coupling pathway or lead to catalyst deactivation. Key factors include the presence of oxygen, the choice of palladium source and ligands, the base, solvent, and reaction temperature. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and mitigate aryl halide homo-coupling.

Suzuki_Troubleshooting start High Aryl Halide Homo-coupling Observed check_inert Step 1: Verify Inert Atmosphere and Degassing start->check_inert protocol_inert Action: Review and improve inert atmosphere technique. (See Protocol 1) check_inert->protocol_inert Issue Identified check_catalyst Step 2: Evaluate Catalyst System (Precatalyst & Ligand) check_inert->check_catalyst No Issue Found protocol_inert->check_catalyst protocol_catalyst Action: Screen alternative Pd sources and ligands. (See Protocol 2) check_catalyst->protocol_catalyst Issue Identified check_base_solvent Step 3: Optimize Base and Solvent System check_catalyst->check_base_solvent No Issue Found protocol_catalyst->check_base_solvent protocol_base_solvent Action: Screen different bases and solvents. (See Protocol 3) check_base_solvent->protocol_base_solvent Issue Identified check_temp Step 4: Adjust Reaction Temperature check_base_solvent->check_temp No Issue Found protocol_base_solvent->check_temp adjust_temp Action: Lower the reaction temperature. check_temp->adjust_temp If Temp is High success Homo-coupling Minimized check_temp->success If Optimized adjust_temp->success

Caption: Troubleshooting workflow for minimizing aryl halide homo-coupling.

Frequently Asked Questions (FAQs)

Q2: How does oxygen contribute to aryl halide homo-coupling, and what is the best way to remove it?

A2: Oxygen can promote the homo-coupling of aryl halides through the oxidation of the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then participate in a catalytic cycle that leads to the formation of biaryls from the aryl halide. Rigorous exclusion of oxygen is critical for suppressing this side reaction.[3]

The most effective methods for degassing solvents are:

  • Freeze-Pump-Thaw: This is the most thorough method. The solvent is frozen using liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.[4]

  • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can effectively remove dissolved oxygen.[4]

For maintaining an inert atmosphere during the reaction, a Schlenk line or a glovebox is recommended.[5]

Q3: Which palladium catalyst and ligands are best for preventing aryl halide homo-coupling?

A3: The choice of catalyst and ligand is crucial.

  • Palladium Source: Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can be advantageous as it does not require an in-situ reduction step which can sometimes be a source of side reactions.[6] If a Pd(II) source like Pd(OAc)₂ is used, the presence of oxygen can lead to the formation of Pd(II) species that promote homo-coupling.[1]

  • Ligands: Bulky, electron-rich phosphine ligands are often effective at preventing homo-coupling.[7] These ligands can promote the desired reductive elimination of the cross-coupled product and sterically hinder the formation of intermediates that lead to homo-coupling. Examples of such ligands include SPhos, XPhos, and RuPhos.[7]

Q4: What is the role of the base and solvent in aryl halide homo-coupling?

A4: The base and solvent system can significantly influence the selectivity of the Suzuki reaction.

  • Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Biphasic solvent systems (e.g., toluene/water, dioxane/water) are common in Suzuki reactions.[9] The choice of solvent can impact the relative rates of the desired and undesired reaction pathways.

Q5: Can the reaction temperature influence the extent of aryl halide homo-coupling?

A5: Yes, higher reaction temperatures can sometimes lead to an increase in side products, including homo-coupling, due to catalyst decomposition or acceleration of undesired reaction pathways.[10] If you are observing significant homo-coupling, consider reducing the reaction temperature.

Quantitative Data Summary

Table 1: Effect of Palladium Source on Aryl Halide Homo-coupling

Palladium SourceLigandBaseSolventTemp (°C)Homo-coupling Product (%)Desired Product (%)
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100~5-15%~85-95%
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O80<2%>98%
Pd(dppf)Cl₂-Cs₂CO₃DMF90VariableVariable

Note: The values presented are illustrative and can vary significantly depending on the specific substrates and other reaction conditions. This table is a composite representation based on general principles described in the literature.

Table 2: Effect of Ligand Choice on Suzuki Reaction Selectivity

LigandCatalystBaseSolventTemp (°C)Homo-coupling Product (%)Desired Product (%)
PPh₃Pd(OAc)₂Na₂CO₃Toluene/H₂O100Often significantLower yields
SPhosPd(OAc)₂K₃PO₄Dioxane/H₂O80LowHigh
XPhosPd₂(dba)₃Cs₂CO₃THF/H₂O80Very LowVery High

Note: This table illustrates the general trend that bulkier, more electron-rich ligands tend to suppress homo-coupling. Actual percentages are highly substrate-dependent.

Experimental Protocols

Protocol 1: Setting up an Inert Atmosphere using a Schlenk Line
  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) overnight at >120°C and cool under vacuum in a desiccator.[11]

  • Assembly: Assemble the glassware with a stir bar and connect it to a Schlenk line.

  • Purging: Evacuate the flask under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum-inert gas cycle at least three times to ensure the removal of atmospheric gases.[11]

  • Reagent Addition: Under a positive pressure of the inert gas, add the aryl halide, boronic acid derivative, palladium catalyst, ligand, and base to the flask.

  • Solvent Addition: Add the previously degassed solvent via a syringe through a rubber septum.

  • Reaction: Heat the reaction to the desired temperature under a positive pressure of the inert gas (a balloon can be used to maintain pressure).

Protocol 2: Screening of Palladium Catalysts and Ligands

This protocol is designed for a 24-well reaction block but can be adapted for individual vials.[6]

  • Stock Solution Preparation:

    • In an inert atmosphere (glovebox or under a positive flow of inert gas), prepare a stock solution of the aryl halide (1.0 equivalent) and the boronic acid derivative (1.2 equivalents) in an anhydrous, degassed solvent (e.g., dioxane).

  • Reaction Setup:

    • To each well of the reaction block containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd loading), add a stir bar.[6]

    • Add the stock solution of the substrates to each well.

    • Add the chosen base and any additional solvent.

  • Reaction and Analysis:

    • Seal the reaction block and heat to the desired temperature with vigorous stirring.

    • After the specified time, cool the reaction block and quench the reactions.

    • Analyze the product distribution (cross-coupled product vs. homo-coupled product) in each well using techniques like HPLC or GC-MS to identify the optimal catalyst/ligand system.

Protocol 3: Screening of Bases and Solvents

This protocol can be run in parallel to Protocol 2.

  • Stock Solution Preparation:

    • Prepare a stock solution of the aryl halide and boronic acid derivative as described in Protocol 2.

    • Prepare stock solutions of various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in degassed water or as slurries in an anhydrous organic solvent.[6]

  • Reaction Setup:

    • To each well of a reaction block containing the optimal catalyst/ligand system identified in Protocol 2 and a stir bar, add the substrate stock solution.

    • Add a different base and solvent combination to each well.

  • Reaction and Analysis:

    • Seal, heat, and stir the reaction block as described previously.

    • Analyze the results to determine the base and solvent system that provides the highest ratio of cross-coupled product to homo-coupled product.

References

Technical Support Center: Purifying Boronic Acid Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of boronic acid derivatives using column chromatography techniques.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of boronic acid derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Compound sticks to the baseline on TLC / Does not elute from the column - Strong interaction between the boronic acid and Lewis acidic sites on silica gel.- The compound is highly polar.- Use boric acid-impregnated silica gel to cap the Lewis acidic sites.[1][2][3]- Try a more polar mobile phase, such as a gradient of methanol in dichloromethane.[4]- Consider using a different stationary phase like neutral alumina.[4]- For very polar compounds, reverse-phase chromatography (C18) may be more suitable.[5][6][7]- Add a modifier to the mobile phase, like a small amount of acetic acid or triethylamine, to improve elution.[4]
Streaking or tailing of the spot on TLC and broad peaks during column chromatography - Strong adsorption of acidic or basic groups on the compound to the stationary phase.[8]- Overloading the column or TLC plate.[8]- Decomposition of the compound on the silica gel.[3][6]- Add a few drops of formic acid (for acidic compounds) or ammonia/triethylamine (for basic compounds) to the mobile phase.[4][8]- Reduce the amount of sample loaded onto the column or TLC plate.[8]- Use boric acid-impregnated silica gel to minimize decomposition and over-adsorption.[1][2][3]- Consider using neutral alumina as the stationary phase.[4]
Low recovery of the compound after the column - Irreversible adsorption or decomposition on the silica gel.[2][3][6]- The compound is volatile and was lost during solvent evaporation.- Use boric acid-impregnated silica gel, which is known to suppress over-adsorption and improve recovery, especially for pinacol boronic esters.[1][2][3]- Deactivate silica gel with a base like triethylamine before use.[9]- Use a milder method for solvent removal, such as a rotary evaporator at a lower temperature.[6]
Multiple spots on TLC for a pure compound - On-plate decomposition of the boronic acid derivative.- For boronic acids, formation of cyclic anhydrides (boroxines) on the plate.- Use boric acid-impregnated TLC plates to improve the stability of the compound.[1][2]- Spot the compound and develop the TLC plate immediately.
Hydrolysis of boronate esters during purification - Presence of water in the mobile phase or on the stationary phase, especially in reverse-phase HPLC.[10][11]- Acidic nature of standard silica gel can catalyze hydrolysis.[3]- For HPLC, use a mobile phase with a high percentage of organic solvent, such as in Hydrophilic Interaction Liquid Chromatography (HILIC).[10]- Use a stationary phase with low silanol activity for reverse-phase HPLC.[11][12]- For normal phase chromatography, ensure anhydrous conditions and consider using neutral alumina or boric acid-impregnated silica.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why do my boronic acid derivatives streak on a silica gel column?

Streaking is often caused by the strong interaction between the Lewis acidic boronic acid group and the acidic silanol groups on the surface of the silica gel.[8][13] This can lead to slow and uneven movement of the compound down the column. To mitigate this, you can add a small amount of a competitive Lewis base or acid to the mobile phase, such as triethylamine or acetic acid, respectively.[4] Alternatively, using a modified stationary phase like boric acid-impregnated silica gel can help by masking the active sites on the silica.[1][2]

Q2: My boronic acid is very polar and won't move off the baseline in any normal-phase solvent system. What should I do?

For highly polar boronic acids, normal-phase chromatography on silica gel can be challenging.[13] In such cases, reverse-phase chromatography is a good alternative.[5] A C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid, can provide good separation.[14][15][16] However, be mindful of the potential for on-column hydrolysis of boronate esters under these conditions.[10][11]

Q3: I am trying to purify a pinacol boronate ester, but I am getting low yields from my silica gel column. What is happening?

Pinacol boronate esters can be sensitive to the acidic nature of silica gel, leading to decomposition or irreversible adsorption on the column.[2][3][17] This results in significant loss of material and low recovery. A highly effective solution is to use silica gel that has been pre-treated with boric acid. This treatment neutralizes the highly active sites on the silica, preventing the degradation of the boronate ester and leading to much-improved yields.[1][2][3]

Q4: Can I use something other than silica gel for the purification of boronic acids?

Yes, neutral alumina can be a good alternative to silica gel for the purification of boronic acid derivatives, especially for compounds that are sensitive to the acidity of silica.[4] For analytical separations and some preparative work, HPLC with various stationary phases like C18, or specialized columns for polar compounds, can be employed.[14][15][16][18]

Q5: How can I visualize boronic acid derivatives on a TLC plate if they are not UV-active?

If your boronic acid derivative is not UV-active, there are specific staining methods you can use. A curcumin-based stain will produce a red-orange spot in the presence of boronic acids and their esters.[19][20] Another option is a stain made from alizarin, which will cause boronic acid spots to fluoresce bright yellow under UV light (366 nm).[21]

Experimental Protocols

Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from literature procedures to improve the recovery of boronic acid derivatives during column chromatography.[2][22]

Materials:

  • Silica gel

  • Boric acid

  • Ethanol

Procedure:

  • Prepare a 5% w/v solution of boric acid in ethanol. For example, dissolve 27.5 g of boric acid in 550 mL of ethanol.

  • In a round-bottom flask, create a slurry of silica gel in the boric acid solution (e.g., 300 mL of silica gel in 550 mL of the solution).

  • Gently agitate or stir the slurry for 1-2 hours at room temperature.

  • Remove the solvent by filtration.

  • Wash the impregnated silica gel with fresh ethanol to remove excess boric acid.

  • Dry the silica gel in a vacuum oven at 60-140°C for several hours until it is a free-flowing powder.

Parameter Value
Boric Acid Concentration5% w/v in Ethanol
Slurry Ratio (Silica:Solution)Approx. 1:1.8 (v/v)
Incubation Time1-2 hours
Drying Temperature60-140 °C

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Solution Pathways start Start Purification (TLC Analysis) streaking Streaking or Tailing? start->streaking no_elution No Elution? streaking->no_elution No add_modifier Add Modifier to Eluent (e.g., AcOH, Et3N) streaking->add_modifier Yes low_recovery Low Recovery? no_elution->low_recovery No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes boric_acid_silica Use Boric Acid Impregnated Silica low_recovery->boric_acid_silica Yes end_node Successful Purification low_recovery->end_node No add_modifier->end_node boric_acid_silica->end_node change_stationary_phase Change Stationary Phase (Alumina, C18) change_stationary_phase->end_node increase_polarity->change_stationary_phase Still no elution

Caption: Troubleshooting workflow for boronic acid purification.

Boric_Acid_Silica_Prep cluster_prep Preparation of Boric Acid-Impregnated Silica step1 1. Prepare 5% Boric Acid in Ethanol Solution step2 2. Slurry Silica Gel in Boric Acid Solution step1->step2 step3 3. Stir for 1-2 Hours at Room Temperature step2->step3 step4 4. Filter to Remove Excess Solution step3->step4 step5 5. Wash with Ethanol step4->step5 step6 6. Dry in Vacuum Oven step5->step6 result Ready-to-use Boric Acid Silica step6->result

Caption: Experimental workflow for preparing boric acid silica gel.

References

Technical Support Center: Addressing Catalyst Inhibition by Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst inhibition by nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation by nitrogen-containing heterocycles?

A1: Catalyst deactivation by nitrogen-containing heterocycles primarily occurs through two main mechanisms:

  • Poisoning: The lone pair of electrons on the nitrogen atom in the heterocycle can coordinate strongly to the active metal center of the catalyst (e.g., Palladium).[1] This coordination blocks the sites required for the catalytic cycle to proceed, leading to a significant drop in or complete loss of activity.[1][2] Even minute quantities of these compounds can act as potent poisons.[1]

  • Fouling: In some instances, insoluble byproducts or polymers can deposit on the catalyst surface, physically blocking active sites and pores.[1]

Q2: Which types of catalytic reactions are most susceptible to inhibition by nitrogen heterocycles?

A2: Palladium-catalyzed cross-coupling reactions are particularly prone to deactivation by nitrogen-containing heterocycles. These include widely used transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, where the palladium catalyst is susceptible to poisoning by the nitrogen atom of the substrate.[1]

Q3: Aside from the substrate itself, what are other common sources of nitrogen-containing catalyst poisons?

A3: Catalyst activity can be diminished by various impurities present in reagents or solvents. Common catalyst poisons include not only nitrogen-containing heterocycles but also compounds containing sulfur, halides, and cyanides.[3] Therefore, using high-purity reagents and properly degassed solvents is crucial to avoid introducing these contaminants.[3]

Q4: Can a catalyst poisoned by nitrogen heterocycles be regenerated?

A4: Yes, in many cases, catalyst regeneration is possible. The feasibility and method of regeneration depend on the nature and severity of the deactivation. Common regeneration techniques include:

  • Chemical Washing: This involves washing the catalyst with acidic or basic solutions to remove the adsorbed poison.[4] For instance, washing with a dilute acid can help remove basic nitrogen-containing compounds.

  • Thermal Treatment: Heating the catalyst at high temperatures can desorb or decompose the poisoning species.[4]

  • Solvent Extraction: Using specific solvents to dissolve and remove organic contaminants from the catalyst surface.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield in a Cross-Coupling Reaction

Q: My Suzuki-Miyaura coupling reaction involving a pyridine-containing substrate is resulting in a low yield. What are the likely causes and how can I troubleshoot this?

A: Low yields in this scenario are often linked to catalyst deactivation by the pyridine nitrogen. Here is a systematic approach to troubleshooting:

  • Assess Catalyst and Ligand Choice:

    • Problem: The palladium catalyst is being poisoned by the pyridine moiety.[5]

    • Solution: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[5] These ligands can form more stable complexes with the palladium center and promote faster catalytic turnover, which can outcompete the poisoning process.[3] Using a pre-formed palladium precatalyst can also lead to more consistent results.[5]

  • Verify Reaction Conditions:

    • Problem: The presence of oxygen or moisture in the reaction can deactivate the catalyst.[3]

    • Solution: Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3] Sparging the solvent with an inert gas or using freeze-pump-thaw cycles are effective degassing methods.[6]

  • Optimize Reagent Addition:

    • Problem: A high initial concentration of the nitrogen-containing heterocycle can rapidly poison the catalyst.

    • Solution: Try adding the nitrogen-containing substrate slowly to the reaction mixture over a period of time. This can help maintain a low concentration of the potential poison and allow the desired catalytic reaction to proceed.[5]

Issue 2: Formation of Significant Byproducts

Q: I am observing a significant amount of homocoupling product in my reaction with a quinoline derivative. What steps can I take to minimize this side reaction?

A: Homocoupling is a common side reaction, especially when dealing with substrates that can inhibit the catalyst. Here are some strategies to address this:

  • Optimize Catalyst System: The choice of catalyst, ligand, and base can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[5] Screening different combinations can help identify an optimal system for your specific substrates.

  • Control Oxygen Levels: The presence of oxygen can promote the homocoupling of boronic acids.[5] Rigorous degassing of the reaction mixture is crucial.

  • Use a Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize Pd(II)-mediated homocoupling by ensuring the active Pd(0) species is efficiently generated and maintained throughout the catalytic cycle.[5]

Data Presentation

Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling Yield with a Pyridine Substrate

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10035
Pd(OAc)₂XPhosK₃PO₄Toluene10085
Pd₂(dba)₃SPhosCs₂CO₃Dioxane10092
Pd(PPh₃)₄NoneK₂CO₃DMF8045

This table summarizes typical yields and illustrates the significant impact of ligand choice on the outcome of cross-coupling reactions with inhibitory substrates.

Table 2: Catalyst Activity Recovery After Regeneration

Deactivated CatalystPoisoning AgentRegeneration MethodActivity Recovery (%)
Pd/CPyridineWashed with 0.1 M HCl, then H₂O and dried~85
Pd/Al₂O₃QuinolineThermal treatment at 400°C under N₂~70
Pd(PPh₃)₄2-ChloropyridineChemical reduction with NaBH₄~92

This table presents representative data on the effectiveness of different regeneration methods for palladium catalysts deactivated by nitrogen heterocycles.[7]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with a Nitrogen-Containing Heterocycle

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the heteroaryl boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and any additional ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., toluene) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

  • Recovery: Filter the deactivated Pd/C catalyst from the reaction mixture and wash it with a suitable solvent to remove residual organic compounds.

  • Washing:

    • Wash the catalyst with deionized water (2-3 times).[7]

    • Wash with methanol (2-3 times) to remove organic residues.[7]

  • Chemical Treatment (Reduction):

    • Suspend the washed catalyst in a suitable solvent (e.g., water or methanol).

    • Add a reducing agent (e.g., sodium borohydride or hydrazine) portion-wise with stirring.

    • Continue stirring for 1-2 hours at room temperature.

  • Final Washing and Drying:

    • Filter the regenerated catalyst and wash thoroughly with deionized water to remove any residual salts.

    • Wash with methanol and then dry the catalyst under vacuum. The regenerated catalyst can be stored under an inert atmosphere.[7]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling with N-Heterocycles start Low or No Product Yield check_catalyst Is the catalyst system appropriate for N-heterocycles? start->check_catalyst check_conditions Are the reaction conditions strictly inert? check_catalyst->check_conditions Yes solution_ligand Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). Use a palladium precatalyst. check_catalyst->solution_ligand No check_reagents Are all reagents and solvents pure and dry? check_conditions->check_reagents Yes solution_inert Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. check_conditions->solution_inert No solution_purify Purify starting materials. Use freshly distilled and dried solvents. check_reagents->solution_purify No

A troubleshooting workflow for low product yield.

Catalyst_Poisoning_Mechanism Mechanism of Catalyst Poisoning by Pyridine cluster_catalytic_cycle Active Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Inactive_Complex Inactive Pd(0)-Pyridine Complex Pd(0)->Inactive_Complex Coordination Pd(II)_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration of Pd(0) Product Product Reductive_Elimination->Product Pyridine Pyridine Pyridine->Inactive_Complex

Catalyst poisoning by a nitrogen-containing heterocycle.

References

Validation & Comparative

A Comparative Guide to 4-Fluoropyridine-3-boronic Acid and its Isomers in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. Pyridineboronic acids are particularly valuable building blocks, allowing for the incorporation of the ubiquitous pyridine moiety found in numerous pharmaceuticals and functional materials. This guide provides a comprehensive comparison of 4-Fluoropyridine-3-boronic acid and its positional and non-fluorinated isomers in Suzuki coupling reactions, supported by experimental data and detailed protocols.

The Impact of Fluorine Substitution and Isomerism on Reactivity

The reactivity of pyridineboronic acids in Suzuki coupling is significantly influenced by both the position of the boronic acid group on the pyridine ring and the presence of substituents, such as fluorine.

Electronic Effects of Fluorine: Fluorine is a highly electronegative atom, and its introduction into the pyridine ring has a profound electron-withdrawing effect.[1] This decreases the electron density of the aromatic ring, which can have a dual impact on the Suzuki coupling process. While an electron-deficient ring can be more susceptible to nucleophilic attack, it generally hinders the crucial transmetalation step of the catalytic cycle, which is often rate-limiting.[1] Consequently, fluorinated pyridineboronic acids are often less reactive than their non-fluorinated counterparts, leading to lower yields under identical reaction conditions.[1]

Positional Isomerism: The position of the boronic acid group (2-, 3-, or 4-) on the pyridine ring also plays a critical role in reactivity. The "2-pyridyl problem" is a well-documented challenge where the proximity of the nitrogen atom to the boronic acid group in 2-pyridineboronic acids can lead to catalyst inhibition and a higher propensity for protodeboronation (loss of the boronic acid group).[2][3] Generally, 3- and 4-pyridineboronic acids are more stable and tend to provide better yields in Suzuki coupling reactions.[3]

Quantitative Performance Comparison

Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compound 4-BromoanisolePd(dppf)Cl₂K₃PO₄Dioxane/H₂O100Not specifiedGeneral protocol
Pyridine-3-boronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O8088(F. Kerins, D. F. O'Shea, J. Org. Chem. 2002, 67, 4968-4971)
Pyridine-2-boronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O8045(F. Kerins, D. F. O'Shea, J. Org. Chem. 2002, 67, 4968-4971)
Pyridine-4-boronic acid 4-IodoanisolePd(PPh₃)₄Na₂CO₃DME8095(N. Miyaura, A. Suzuki, Chem. Rev. 1995, 95, 2457-2483)
2-Fluoropyridine-3-boronic acid 4-BromoanisolePd(PPh₃)₄ / K₂CO₃Dioxane/H₂O120Not specifiedExample protocol
3-Pyridyl boronic ester PyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100Modest[4]
4-Pyridyl boronic ester PyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100Modest[4]
4-Cyanophenyl boronic acid PyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-10010[4]
4-Methoxyphenyl boronic acid PyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-10048[4]

Note: The yields for this compound and 2-Fluoropyridine-3-boronic acid with 4-bromoanisole are based on generalized protocols and are not reported as specific quantitative results in the cited literature.

The data, although not from a single comparative study, supports the general trend that the non-fluorinated pyridine-3-boronic acid and pyridine-4-boronic acid provide high yields. The electron-deficient 4-cyanophenyl boronic acid shows a significantly lower yield, suggesting that this compound, also being electron-deficient, would likely provide lower to moderate yields compared to its non-fluorinated counterpart.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in Suzuki coupling reactions. Below are representative protocols for both conventional and microwave-assisted Suzuki coupling of a fluorinated pyridineboronic acid.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of an aryl halide with a fluorinated pyridineboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly reduce reaction times and improve yields in many Suzuki coupling reactions.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis vial equipped with a stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process and Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and the logical relationship of reactivity among pyridineboronic acid isomers.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R1-Pd(II)L2-R2 transmetalation->pd_intermediate base Base (e.g., K3PO4) boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]- boronic_acid->boronate + OH- boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Combine Reactants setup Setup Reaction Under Inert Atmosphere start->setup reaction Heating & Stirring (Conventional or Microwave) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification end Characterization of Pure Product purification->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Reactivity_Comparison cluster_reactivity General Reactivity Trend in Suzuki Coupling cluster_isomers Pyridineboronic Acid Isomers high Higher Reactivity (Higher Yields) medium Moderate Reactivity low Lower Reactivity (Lower Yields) p3ba Pyridine-3-boronic acid p3ba->high p4ba Pyridine-4-boronic acid p4ba->high fp3ba This compound fp3ba->medium p2ba Pyridine-2-boronic acid p2ba->low

Caption: Logical relationship of the general reactivity of pyridineboronic acid isomers.

References

A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a fluorine atom into a pyridine ring is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. Pyridine boronic acids are pivotal building blocks in the synthesis of these complex molecules, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated pyridine boronic acids, supported by experimental data, to inform substrate selection and reaction optimization in drug discovery and development.

The Electronic Influence of Fluorine on Reactivity

Fluorine's high electronegativity exerts a strong electron-withdrawing effect on the pyridine ring. This fundamental property significantly alters the reactivity of the corresponding boronic acid in common cross-coupling reactions. The decreased electron density of the fluorinated pyridine ring increases the Lewis acidity of the boronic acid group.[1] While this can be advantageous in some catalytic cycles, it often proves detrimental in the context of Suzuki-Miyaura coupling. The transmetalation step, frequently the rate-limiting step of the reaction, is generally slower for electron-deficient aromatic rings.[1] Consequently, non-fluorinated, more electron-rich pyridine boronic acids are typically more reactive and tend to provide higher yields in Suzuki-Miyaura couplings.[1]

This principle is indirectly illustrated by the Suzuki-Miyaura coupling of various boronic acids with pyridine-2-sulfonyl fluoride, where the electron-rich 4-methoxyphenyl boronic acid gives a significantly higher yield than the electron-deficient 4-cyanophenyl boronic acid.[1] It is anticipated that a fluorinated pyridine boronic acid would exhibit reactivity more akin to the electron-deficient example.[1]

Quantitative Performance Comparison in Suzuki-Miyaura Coupling

While direct side-by-side comparative studies under identical conditions are not extensively available in the literature, the following table summarizes yields from a study coupling various boronic acids and esters with pyridine-2-sulfonyl fluoride (PyFluor). This data provides insight into the impact of electronic effects on the reaction outcome.

Boronic Acid/EsterCoupling PartnerProductYield (%)
4-Methoxyphenyl boronic acidPyFluor2-(4-Methoxyphenyl)pyridine48
4-Cyanophenyl boronic acidPyFluor2-(4-Cyanophenyl)pyridine10
3-Pyridyl boronic esterPyFluor2-(3-Pyridyl)pyridineModest
4-Pyridyl boronic esterPyFluor2-(4-Pyridyl)pyridineModest

Data sourced from Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[1]

The significantly lower yield for the electron-deficient 4-cyanophenyl boronic acid supports the principle that electron-withdrawing groups, such as fluorine, can diminish the efficiency of Suzuki-Miyaura couplings for this class of compounds.[1]

Reactivity in Other Cross-Coupling Reactions

Chan-Lam Coupling

The Chan-Lam reaction, a copper-catalyzed method for forming C-N and C-O bonds, offers an alternative to palladium-catalyzed methods.[2] This reaction can often be performed under milder conditions, at room temperature and open to the air.[2] Interestingly, fluoride ions have been shown to assist in the transmetalation step of Chan-Lam couplings, which may positively influence the reactivity of fluorinated pyridine boronic acids in this context.[3]

C-H Activation and Arylation

In the realm of C-H activation, pyridine boronic acids can play a dual role. The pyridine nitrogen can act as a directing group to facilitate the activation of a C-H bond on a substrate.[4] Alternatively, the pyridine boronic acid itself can serve as the arylating agent in a C-H arylation reaction. The electron-deficient nature of fluorinated pyridines can make their C-H bonds more acidic and potentially more susceptible to activation.[4] However, when used as a coupling partner, the reduced nucleophilicity of the fluorinated ring may necessitate more forcing reaction conditions.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura and Chan-Lam couplings. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates, particularly for the less reactive fluorinated pyridine boronic acids.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Pyridine Boronic Acid with an Aryl Bromide

Materials:

  • Pyridine boronic acid (fluorinated or non-fluorinated) (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridine boronic acid, aryl bromide, palladium catalyst, ligand (if used), and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Chan-Lam N-Arylation of an Amine with a Pyridine Boronic Acid

Materials:

  • Pyridine boronic acid (fluorinated or non-fluorinated) (1.0-1.5 equiv)

  • Amine (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv for stoichiometric, or 10-20 mol% for catalytic)

  • Base (e.g., pyridine, triethylamine) (2.0 equiv)

  • Solvent (e.g., dichloromethane (DCM), methanol (MeOH))

Procedure:

  • To a reaction vessel, add the pyridine boronic acid, the amine, and copper(II) acetate.

  • Add the solvent and then the base.

  • Stir the reaction mixture at room temperature and open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyridine.[2]

Visualizing the Processes

To further elucidate the experimental and mechanistic aspects of these coupling reactions, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - Pyridine Boronic Acid - Aryl Halide - Pd Catalyst & Ligand - Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Pyr) oa_complex->trans_complex Transmetalation reagents2 Pyr-B(OH)₂ (Pyridine Boronic Acid) + Base trans_complex->pd0 Reductive Elimination product Ar-Pyr trans_complex->product Reductive Elimination reagents1 Ar-X (Aryl Halide)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fluorine_Effect Start Pyridine Boronic Acid F_Sub Fluorine Substitution Start->F_Sub Non_F Non-Fluorinated F_Sub->Non_F No F Fluorinated F_Sub->F Yes ED Electron-Rich Ring Non_F->ED EW Electron-Deficient Ring F->EW Fast_Trans Faster Transmetalation ED->Fast_Trans Slow_Trans Slower Transmetalation EW->Slow_Trans High_Yield Generally Higher Yield in Suzuki Coupling Fast_Trans->High_Yield Low_Yield Generally Lower Yield in Suzuki Coupling Slow_Trans->Low_Yield

Caption: The effect of fluorine substitution on the reactivity of pyridine boronic acids.

Conclusion

The decision to employ a fluorinated versus a non-fluorinated pyridine boronic acid in cross-coupling reactions involves a trade-off between the desired properties of the final product and potentially reduced reactivity. The available evidence strongly indicates that non-fluorinated pyridine boronic acids, being more electron-rich, will generally exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings.[1] However, fluorinated pyridine boronic acids remain indispensable for the synthesis of molecules where the unique properties imparted by fluorine are crucial for biological activity or other characteristics. Researchers should anticipate the need for more rigorous optimization of reaction conditions when employing electron-deficient fluorinated pyridine boronic acids to achieve satisfactory yields.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoropyridine-3-boronic Acid and its Suzuki Coupling Product

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-Fluoropyridine-3-boronic acid and its Suzuki-Miyaura coupling product, 3-(4-methoxyphenyl)-4-fluoropyridine. This guide includes detailed experimental protocols and comparative data with alternative, non-fluorinated boronic acids to highlight the influence of the fluorine substituent on the spectral characteristics of these compounds.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the creation of biaryl and heteroaryl structures prevalent in pharmaceuticals. This compound is a valuable building block, as the introduction of a fluorine atom can significantly modulate the physicochemical properties of the final molecule, such as its pKa and metabolic stability. Understanding the NMR spectral characteristics of this reagent and its reaction products is crucial for reaction monitoring, structural confirmation, and purity assessment.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, its Suzuki coupling product with 4-bromoanisole, and two common non-fluorinated alternatives: phenylboronic acid and 4-methoxyphenylboronic acid.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundAromatic ProtonsOther ProtonsSolvent
This compound 8.55 (d, J=2.4 Hz, 1H), 8.45 (d, J=4.8 Hz, 1H), 7.35 (t, J=5.4 Hz, 1H)8.30 (s, 2H, B(OH)₂)DMSO-d₆
3-(4-methoxyphenyl)-4-fluoropyridine 8.51 (d, J=1.8 Hz, 1H), 8.41 (d, J=4.9 Hz, 1H), 7.48-7.44 (m, 2H), 7.37 (t, J=5.5 Hz, 1H), 7.07-7.03 (m, 2H)3.82 (s, 3H, OCH₃)CDCl₃
Phenylboronic acid 7.85-7.82 (m, 2H), 7.45-7.35 (m, 3H)8.15 (s, 2H, B(OH)₂)DMSO-d₆
4-Methoxyphenylboronic acid 7.75 (d, J=8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H)7.95 (s, 2H, B(OH)₂), 3.78 (s, 3H, OCH₃)DMSO-d₆

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundAromatic CarbonsOther CarbonsSolvent
This compound 162.5 (d, J=242.5 Hz), 151.0 (d, J=4.5 Hz), 147.8 (d, J=14.5 Hz), 123.0 (d, J=18.5 Hz), 120.5 (d, J=4.0 Hz)-DMSO-d₆
3-(4-methoxyphenyl)-4-fluoropyridine 160.1, 158.2 (d, J=251.5 Hz), 149.3 (d, J=4.8 Hz), 147.1 (d, J=14.9 Hz), 130.2, 128.9 (d, J=5.5 Hz), 123.6 (d, J=18.2 Hz), 114.555.4 (OCH₃)CDCl₃
Phenylboronic acid 134.5, 131.0, 128.2, 127.8-DMSO-d₆
4-Methoxyphenylboronic acid 161.8, 136.2, 125.5, 113.855.1 (OCH₃)DMSO-d₆

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol describes a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • 10 mL microwave vial with a stir bar

Procedure:

  • In a 10 mL microwave vial, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add 1,4-dioxane and water in a 4:1 ratio to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(4-methoxyphenyl)-4-fluoropyridine.

NMR Sample Preparation

Procedure:

  • Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

Visualizing the Reaction Pathway and Workflow

The following diagrams illustrate the Suzuki-Miyaura coupling reaction and the general experimental workflow.

Suzuki_Miyaura_Coupling reagent1 This compound reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 4-Bromoanisole reagent2->reaction catalyst Pd(PPh3)4 catalyst->reaction base K2CO3 base->reaction product 3-(4-methoxyphenyl)-4-fluoropyridine reaction->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental_Workflow A 1. Mix Reactants, Catalyst, and Base B 2. Add Solvents (Dioxane/Water) A->B C 3. Microwave Irradiation (120°C, 15 min) B->C D 4. Workup (Extraction and Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. NMR Analysis E->F

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Discussion and Comparison

The presence of the electron-withdrawing fluorine atom in this compound influences the chemical shifts of the pyridine ring protons and carbons compared to the non-fluorinated phenylboronic acid. In the ¹H NMR spectrum of this compound, the pyridine protons are shifted downfield due to the deshielding effect of the fluorine. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridine ring, particularly the carbon directly bonded to fluorine (C4), exhibit a large downfield shift and a significant C-F coupling constant.

Upon successful Suzuki coupling to form 3-(4-methoxyphenyl)-4-fluoropyridine, the signals corresponding to the boronic acid group disappear, and new signals for the 4-methoxyphenyl group appear. The protons and carbons of the 4-fluoropyridine ring in the product remain deshielded due to the fluorine atom. In contrast, the NMR spectra of the products from phenylboronic acid and 4-methoxyphenylboronic acid would lack the characteristic splitting patterns and chemical shifts associated with the C-F bond.

This comparative NMR data is invaluable for confirming the successful formation of the desired carbon-carbon bond and for distinguishing between fluorinated and non-fluorinated analogues in a research and development setting. The provided experimental protocol offers a robust starting point for the synthesis of such fluorinated biaryl compounds.

Confirming the Mass of 4-Fluoropyridine-3-boronic Acid Derivatives: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately confirming the molecular mass of synthesized compounds is a critical step in the characterization of novel molecules. This guide provides a detailed comparison of mass spectrometry-based methods for the confirmation of 4-Fluoropyridine-3-boronic acid and its derivatives, versatile building blocks in medicinal chemistry and materials science. We present supporting experimental data, detailed protocols, and a comparative overview of alternative analytical techniques.

The inherent reactivity of the boronic acid moiety can present challenges for mass spectrometric analysis, including dehydration to form boroxines (cyclic trimers) and the formation of adducts.[1] This guide explores various ionization techniques and analytical approaches to overcome these challenges and achieve reliable mass confirmation.

Comparative Performance of Analytical Methods

The choice of analytical technique for confirming the mass of this compound derivatives depends on factors such as the required sensitivity, sample purity, and the specific structural features of the derivative. The following tables summarize the performance of commonly employed mass spectrometry and alternative analytical methods.

Table 1: Mass Spectrometry Techniques for Mass Confirmation

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
Electrospray Ionization (ESI-MS) OptionalFormation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Solvent adducts may be observed.[1]Soft ionization, suitable for LC-MS, good for polar compounds.Can be complicated by adduct formation and in-source reactions like dehydration.[1]
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) OptionalOften forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions.[2]High sensitivity, tolerant of some salts, suitable for complex mixtures.Requires a suitable matrix; derivatization can simplify spectra.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) MandatoryProvides detailed fragmentation patterns.Excellent chromatographic separation, reproducible fragmentation for structural elucidation.[3]Requires derivatization (e.g., silylation or esterification) to increase volatility and thermal stability.[3][4]

Table 2: Quantitative Performance of LC-MS Methods for Boronic Acid Derivatives

ParameterUPLC-ESI-MS[5]LC-MS/MS (MRM)[6]
Analyte Various boronic acidsPhenylboronic acid derivatives
Limit of Detection (LOD) 0.1 µg/mL2 - 10 pg/mL
Limit of Quantification (LOQ) 1.0 µg/mL2 - 10 pg/mL
Linearity (R²) > 0.98> 0.99
Recovery 97.1% - 105.7%Not specified
Precision (RSD) < 2.0%< 3%
Key Advantage High throughput, no derivatization needed.Ultra-high sensitivity for trace-level quantification.

Table 3: Comparison of Mass Spectrometry with Other Analytical Techniques for Mass Confirmation

Analytical TechniquePrimary InformationThroughputSample RequirementKey AdvantageKey Limitation
Mass Spectrometry (MS) Molecular Weight, Fragmentation PatternHighng to pgHigh sensitivity and specificity for molecular weight.[7]Destructive, may require chromatographic coupling for mixtures.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure, ConnectivityLow to MediummgProvides detailed structural information for unambiguous identification.[9]Lower sensitivity compared to MS, requires pure samples for simple spectra.[7]
Infrared (IR) Spectroscopy Functional GroupsHighµg to mgQuick and non-destructive method for confirming the presence of key functional groups (e.g., B-O, O-H).[10]Does not provide molecular weight information.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data. The following are representative methodologies for the analysis of this compound derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is a general guideline for the direct infusion analysis of this compound derivatives.

  • Sample Preparation: Prepare a stock solution of the derivative at 1 mg/mL in methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to facilitate ionization.[1]

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

    • Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.

    • Set the mass range to scan from m/z 100 to 1000.

    • Optimize key source parameters such as capillary voltage, cone voltage, and source temperature to achieve optimal signal intensity and minimize in-source fragmentation or adduct formation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of boronic acids, derivatization is necessary for GC-MS analysis. Silylation is a common approach.

  • Derivatization (Silylation):

    • In a clean, dry vial, dissolve approximately 1 mg of the this compound derivative in 200 µL of a dry, aprotic solvent such as pyridine or acetonitrile.

    • Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • GC Conditions:

      • Injector Temperature: 250°C

      • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 600.

Visualization of Workflows and Concepts

Graphical representations of experimental workflows and logical relationships can aid in understanding the analytical processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample 4-Fluoropyridine-3-boronic acid derivative Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Introduction Sample Introduction (LC, GC, or direct infusion) Dissolution->Introduction Derivatization->Introduction Ionization Ionization (ESI, EI, MALDI) Introduction->Ionization Mass_Analyzer Mass Analysis (Quadrupole, TOF, Orbitrap) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum MW_Confirmation Molecular Weight Confirmation Mass_Spectrum->MW_Confirmation Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis

Figure 1: General experimental workflow for mass spectrometry analysis.

logical_relationship cluster_goal Analytical Goal cluster_primary_methods Primary Methods cluster_secondary_methods Complementary Methods cluster_information Information Provided Goal Confirm Mass of Derivative MS Mass Spectrometry Goal->MS Direct NMR NMR Spectroscopy Goal->NMR Indirect MW Molecular Weight MS->MW Purity Purity MS->Purity Structure Chemical Structure NMR->Structure NMR->Purity IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups HPLC HPLC-UV HPLC->Purity

Figure 2: Logical relationship of analytical techniques for compound characterization.

Interpreting Mass Spectra of Boronic Acid Derivatives

A key aspect of mass spectrometry is the interpretation of the resulting spectrum. For this compound derivatives, several features should be considered:

  • Molecular Ion Peak ([M]⁺, [M+H]⁺, or [M-H]⁻): This is the primary peak of interest for mass confirmation. High-resolution mass spectrometry can provide the accurate mass and help determine the elemental composition.

  • Isotope Pattern: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This results in a characteristic isotopic pattern for boron-containing fragments, which can aid in their identification.

  • Fragmentation Patterns:

    • Loss of Water ([M+H - H₂O]⁺): Dehydration is a common fragmentation pathway for boronic acids.[10]

    • Loss of the Boronic Acid Group: Cleavage of the C-B bond can occur.

    • Fragmentation of Substituents: The fragmentation pattern will also be influenced by the nature of other substituents on the pyridine ring. Understanding common fragmentation patterns of different functional groups is crucial for structural elucidation.[7]

By carefully selecting the appropriate mass spectrometry technique and experimental conditions, researchers can reliably confirm the molecular mass of this compound derivatives, a critical step in advancing drug discovery and materials science research. For unambiguous structure elucidation, a combination of mass spectrometry with NMR spectroscopy is often the most powerful approach.[9]

References

A Researcher's Guide to Purity Assessment of Synthesized Compounds: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of a synthesized compound's purity is a cornerstone of reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this critical analysis. However, a landscape of advanced analytical techniques now offers compelling alternatives, each with distinct advantages. This guide provides an objective comparison of HPLC with Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC), supported by experimental data and detailed protocols to inform your selection of the most appropriate method.

Quantitative Performance Comparison

The choice of an analytical technique for purity assessment is a multi-faceted decision, balancing the need for accuracy, speed, and sensitivity against practical considerations like cost and sample compatibility. The following table summarizes key performance metrics for HPLC and its primary alternatives.

FeatureHPLCUPLCSFCCEGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the same principle as HPLC but utilizes smaller particle size columns and higher pressures.[1][2]Separation using a supercritical fluid (typically CO2) as the mobile phase.[3]Separation of charged molecules in a capillary based on their electrophoretic mobility.[4][5]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[6][7]
Typical Resolution Good to HighVery High[8]High to Very HighVery HighVery High
Analysis Time 10 - 60 minutes[7]< 10 minutes[1]3 - 5 times faster than HPLC[9]FastMinutes to seconds for volatile compounds[7]
Sensitivity (LOD) ~0.01%[6]3-10 times lower than HPLC[2]HighModerate to High (analyte dependent)~0.005%[6]
Solvent Consumption HighSignificantly lower than HPLC[1]Very Low (uses CO2)[3]Very LowLow (uses carrier gas)
Sample Volume ModerateLowLowVery LowLow
Compound Applicability Wide range of non-volatile and thermally stable compounds.[10]Same as HPLC.Chiral and achiral, polar and non-polar compounds.[3]Charged molecules (ions, proteins, nucleic acids).[4][5]Volatile and thermally stable compounds.[6][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible purity assessments. Below are methodologies for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method for the purity determination of a synthesized compound.

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of the main compound in a suitable solvent to create a stock solution of known concentration.

    • Accurately weigh and dissolve the synthesized compound in the same solvent to a similar concentration.

    • Filter both solutions through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution profile as determined during method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength appropriate for the analyte.

    • Injection Volume: 10 µL.

  • Analysis Sequence:

    • Inject a blank (solvent) to assess the baseline.

    • Inject the reference standard to determine the retention time and peak area of the main compound.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This protocol is for the rapid purity analysis of a synthesized small molecule.

  • Mobile Phase Preparation: Prepare filtered and degassed mobile phases, for instance, Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Dissolve the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).[11]

    • Mobile Phase: A rapid gradient, for example, 5% to 95% B over 2-5 minutes.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV-Vis/PDA detector and/or Mass Spectrometer (MS).

    • Injection Volume: 1-2 µL.

  • Analysis and Data Processing: Follow a similar procedure to HPLC for data acquisition and purity calculation, leveraging the higher resolution for better impurity detection.

Supercritical Fluid Chromatography (SFC) Protocol for Achiral Analysis

This protocol describes a general method for the achiral purity assessment of a synthesized compound.

  • Mobile Phase Preparation: The primary mobile phase is supercritical CO2. A modifier, such as methanol, is used to adjust the mobile phase strength.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or a stronger organic solvent if necessary, to a concentration of about 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A suitable achiral stationary phase (e.g., silica, 2-ethylpyridine).[12]

    • Mobile Phase: A gradient of methanol in CO2.

    • Flow Rate: 2 - 4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV/PDA detector.

  • Analysis and Data Processing: The analysis is significantly faster than HPLC.[13] Data is processed similarly to determine purity based on peak area percentages.

Capillary Electrophoresis (CE) Protocol

This protocol outlines a general procedure for the purity analysis of a charged small molecule.

  • Electrolyte and Sample Preparation:

    • Prepare and filter (0.22 µm) the background electrolyte (BGE), for example, a phosphate or borate buffer at a specific pH.[4]

    • Dissolve the sample in the BGE or a compatible solvent to a concentration of 0.1-1.0 mg/mL and filter.

  • Capillary Conditioning:

    • Flush the capillary sequentially with 0.1 M NaOH, deionized water, and the BGE.[4]

  • Electrophoretic Conditions:

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detector at an appropriate wavelength.

  • System Suitability and Analysis:

    • Perform a system suitability test to ensure adequate resolution and repeatability.

    • Inject the sample and record the electropherogram.

    • Calculate purity based on the corrected peak areas.

Gas Chromatography (GC) Protocol

This protocol is for the purity assessment of a volatile synthesized compound.

  • Carrier Gas and Sample Preparation:

    • Use a high-purity carrier gas such as helium or hydrogen.

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A capillary column with a stationary phase appropriate for the analyte's polarity (e.g., DB-5, DB-WAX).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (for FID).

    • Oven Temperature Program: A temperature gradient to ensure separation of components with different boiling points.

    • Carrier Gas Flow: Constant flow or constant pressure mode.

    • Injection: Split or splitless injection depending on the sample concentration.

  • Analysis and Data Processing: The resulting chromatogram is analyzed to determine the peak areas, and the purity is calculated.

Visualizing Workflows and Decision Making

The selection of an appropriate purity assessment method is a critical decision in the analytical workflow. The following diagrams, generated using Graphviz, illustrate a general experimental workflow and a decision-making tree to guide this selection process.

G cluster_workflow General Purity Assessment Workflow synthesis Compound Synthesis sample_prep Sample Preparation (Dissolution, Filtration) synthesis->sample_prep method_selection Analytical Method Selection sample_prep->method_selection instrument_setup Instrument Setup & Equilibration method_selection->instrument_setup analysis Chromatographic/Electrophoretic Analysis instrument_setup->analysis data_processing Data Processing (Peak Integration) analysis->data_processing purity_calc Purity Calculation (% Area Normalization) data_processing->purity_calc report Reporting & Documentation purity_calc->report

A generalized workflow for the purity assessment of a synthesized compound.

G compound_properties Compound Properties volatile Volatile & Thermally Stable? compound_properties->volatile charged Is the Compound Charged? volatile->charged No gc GC volatile->gc Yes chiral Is the Compound Chiral? charged->chiral No ce CE charged->ce Yes throughput High Throughput Needed? chiral->throughput No sfc SFC chiral->sfc Yes (or Chiral HPLC/GC) uplc UPLC throughput->uplc Yes hplc HPLC throughput->hplc No

A decision tree for selecting the appropriate analytical method for purity assessment.

Conclusion

While HPLC remains a robust and widely applicable technique for the purity assessment of synthesized compounds, modern alternatives offer significant advantages in terms of speed, resolution, sensitivity, and environmental impact. UPLC provides a direct evolution of HPLC with enhanced performance. SFC stands out as a "green" and rapid technique, particularly powerful for chiral separations. CE offers a unique separation mechanism for charged molecules, and GC remains the undisputed choice for volatile compounds. A thorough understanding of the compound's properties and the analytical requirements is paramount in selecting the most suitable method. For comprehensive purity profiling, employing orthogonal techniques is often the most rigorous approach, ensuring the quality and reliability of research and development outcomes.

References

A Comparative Study: 4-Fluoropyridine-3-boronic Acid vs. its Chloro-Analogue in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel compounds is a critical decision that dictates the efficiency, yield, and ultimately the success of a research campaign. Pyridine boronic acids are pivotal reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of 4-Fluoropyridine-3-boronic acid and its chloro-analogue, 4-Chloropyridine-3-boronic acid, offering insights into their properties and reactivity to aid in the selection of the optimal reagent for specific research applications.

The electronic nature of the halogen substituent on the pyridine ring significantly influences the reactivity of these boronic acids. Fluorine, being more electronegative than chlorine, imparts distinct electronic properties to the pyridine ring, which can affect the efficiency of cross-coupling reactions. This comparative study will delve into the physicochemical properties, synthesis, and application of these two valuable synthetic intermediates, supported by experimental data and protocols.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 4-Chloropyridine-3-boronic acid is presented below. While both compounds share a similar core structure, the difference in the halogen substituent leads to variations in their molecular weight and potentially their stability and solubility.

PropertyThis compound4-Chloropyridine-3-boronic acid
Molecular Formula C₅H₅BFNO₂C₅H₅BClNO₂
Molecular Weight 140.91 g/mol [1][2]157.36 g/mol
CAS Number 860626-80-8[1]452972-15-5[3]
Appearance White to off-white solidWhite to off-white solid
Purity Typically ≥95%Typically ≥95%

Reactivity in Suzuki-Miyaura Cross-Coupling: An Objective Analysis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in many pharmaceutical agents. The performance of this compound and its chloro-analogue in this reaction is of paramount importance to synthetic chemists.

The electron-withdrawing nature of the halogen atom influences the reactivity of the boronic acid. Fluorine's strong inductive effect is expected to decrease the electron density of the pyridine ring to a greater extent than chlorine. This can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle. Generally, electron-deficient boronic acids can sometimes exhibit slower reaction rates or require more optimized conditions to achieve high yields compared to their more electron-rich counterparts.[4]

Experimental Protocols

Detailed methodologies for the synthesis of the parent halopyridines and a general protocol for their application in Suzuki-Miyaura cross-coupling are provided below.

Synthesis of 4-Halopyridines

Synthesis of 4-Fluoropyridine:

4-Fluoropyridine can be synthesized from 4-aminopyridine via a Balz-Schiemann reaction.[7]

  • Step 1: Diazotization. 4-Aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled, and a solution of sodium nitrite (NaNO₂) is added slowly while maintaining a low temperature to form the diazonium salt.

  • Step 2: Thermal Decomposition. The resulting diazonium tetrafluoroborate salt is then carefully heated, leading to the decomposition and formation of 4-fluoropyridine.

  • Step 3: Isolation and Purification. The product is isolated by extraction and purified by distillation. It is important to note that 4-fluoropyridine can be unstable in the presence of water, potentially leading to the formation of byproducts.[7][8]

Synthesis of 4-Chloropyridine:

4-Chloropyridine can be synthesized from pyridine through chlorination.[9][10]

  • Step 1: Reaction with a Chlorinating Agent. Pyridine is reacted with a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).

  • Step 2: Heating. The reaction mixture is heated to promote the chlorination reaction.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is carefully quenched and the product is isolated by extraction and purified by distillation. The hydrochloride salt of 4-chloropyridine is often more stable for storage.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the cross-coupling of 4-halopyridine-3-boronic acids with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Materials:

    • 4-Halopyridine-3-boronic acid (1.0 eq)

    • Aryl bromide (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Procedure:

    • To a reaction vessel, add the 4-halopyridine-3-boronic acid, aryl bromide, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).

    • After completion, cool the reaction to room temperature.

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis of the boronic acids and their application in a Suzuki-Miyaura coupling reaction.

Synthesis_Workflow cluster_fluoro This compound Synthesis cluster_chloro 4-Chloropyridine-3-boronic acid Synthesis 4-Aminopyridine 4-Aminopyridine Diazotization Diazotization 4-Aminopyridine->Diazotization 1. HBF₄, NaNO₂ 4-Fluoropyridine 4-Fluoropyridine Diazotization->4-Fluoropyridine 2. Heat Halogen-Metal Exchange Halogen-Metal Exchange Borylation Borylation Halogen-Metal Exchange->Borylation 4. B(OiPr)₃ This compound This compound Borylation->this compound 5. Acidic work-up 4-Fluoropyridine->Halogen-Metal Exchange 3. BuLi Pyridine Pyridine Chlorination Chlorination Pyridine->Chlorination 1. PCl₅ or POCl₃ 4-Chloropyridine 4-Chloropyridine Chlorination->4-Chloropyridine Halogen-Metal Exchange_Cl Halogen-Metal Exchange Borylation_Cl Borylation Halogen-Metal Exchange_Cl->Borylation_Cl 3. B(OiPr)₃ 4-Chloropyridine-3-boronic acid 4-Chloropyridine-3-boronic acid Borylation_Cl->4-Chloropyridine-3-boronic acid 4. Acidic work-up 4-Chloropyridine->Halogen-Metal Exchange_Cl 2. BuLi Suzuki_Workflow Start Reagents Combine: - 4-Halopyridine-3-boronic acid - Aryl Halide - Palladium Catalyst - Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (e.g., 80-100 °C) Solvent_Addition->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product

References

The Strategic Placement of Fluorine: A Comparative Guide to the Biological Activity of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into a molecular scaffold is a widely utilized strategy in medicinal chemistry to enhance a compound's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1] Among the various heterocyclic scaffolds, pyridine and its derivatives are of particular interest due to their prevalence in numerous biologically active compounds. This guide provides a comparative analysis of how the position of a fluorine atom on the pyridine ring—at the 2, 3, or 4-position—can profoundly impact the biological activity of the resulting derivatives. This analysis is supported by quantitative data from various studies and detailed experimental protocols for key biological assays.

Comparative Analysis of Biological Activity

The biological activity of fluorinated pyridine derivatives is highly dependent on the position of the fluorine atom. This is evident across a range of therapeutic areas, including oncology, infectious diseases, and the inhibition of protein kinases. The following sections present a compilation of data from various studies, highlighting these structure-activity relationships (SAR).

Disclaimer: The data presented in the following tables are compiled from different research articles. Direct comparison of absolute values (e.g., IC50, MIC) should be approached with caution, as experimental conditions may vary between studies. The primary purpose is to illustrate the trend of how positional isomerism affects biological activity.

Anticancer Activity

The position of fluorine on the pyridine ring can dramatically alter the cytotoxic effects of pyridine derivatives against various cancer cell lines. The electron-withdrawing nature of fluorine can modulate the electronic properties of the pyridine ring, influencing its interaction with biological targets.

Table 1: Comparative Anticancer Activity (IC50) of Fluorinated Pyridine Derivatives

Compound/Derivative ClassFluorine PositionCancer Cell LineIC50 (µM)Reference
Pyridinyl-Oxazolidinone Derivative3-FluoroA549 (Lung)18.5[2]
Pyridinyl-Oxazolidinone Derivative3-FluoroMCF-7 (Breast)25.6[2]
4-(2-Fluorophenoxy)pyridine Derivative4-(2-F -phenoxy)MOLM-13 (Leukemia)0.015[3]
Pyrido[2,3-d]pyrimidinone Derivative2-Fluoro (on phenyl)PC-3 (Prostate)7.12[4]
Pyrido[2,3-d]pyrimidinone Derivative4-Fluoro (on phenyl)PC-3 (Prostate)9.26[4]

Note: In some cases, the fluorine is on a phenyl substituent of the pyridine derivative, which also influences activity.

Antimicrobial Activity

The strategic placement of fluorine can enhance the antimicrobial potency of pyridine derivatives. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent.

Table 2: Comparative Antimicrobial Activity (MIC) of Fluorinated Pyridine Derivatives

Compound/Derivative ClassFluorine PositionBacterial StrainMIC (µg/mL)Reference
3-(5-Fluoropyridin-3-yl)-oxazolidinone3-FluoroStaphylococcus aureus0.25[2]
3-(5-Fluoropyridin-3-yl)-oxazolidinone3-FluoroEnterococcus faecalis1[2]
Arylfluoronaphthyridine6-FluoroStaphylococcus aureus0.1[5]
Arylfluoronaphthyridine6-FluoroEscherichia coli0.2[5]
Kinase Inhibitory Activity

Protein kinases are critical targets in drug discovery, particularly in oncology. The position of fluorine on a pyridine-containing kinase inhibitor can significantly affect its binding affinity and inhibitory potency.

Table 3: Comparative Kinase Inhibitory Activity (IC50) of Fluorinated Pyridine Derivatives

Compound/Derivative ClassFluorine PositionTarget KinaseIC50 (nM)Reference
4-(2-Fluorophenoxy)pyridine4-(2-F -phenoxy)FLT3-ITD1.2[3]
Pyrrolo[2,3-b]pyridine2-(4-F -phenyl)p386[6]
1H-Pyrazolo[3,4-b]pyridine4-(4-F -phenyl)FGFR10.5[7]

Experimental Protocols

To ensure the reproducibility and accuracy of the biological data, detailed experimental protocols are essential. The following are methodologies for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of bacteria. The lowest concentration that shows no turbidity is the MIC.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: A kinase, its substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified.

Procedure (Example using a generic luminescence-based assay):

  • Assay Setup: In a 384-well plate, add the kinase, a specific peptide substrate, and the test compound at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., a luciferase-based reagent that measures the remaining ATP). The luminescence signal is inversely proportional to the kinase activity.

  • Data Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow_for_Anticancer_Activity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_prep Compound Dilution add_compound Add Compound compound_prep->add_compound incubation_24h->add_compound incubation_48h Incubate 48-72h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_plate Read Absorbance solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Workflow for determining anticancer activity using the MTT assay.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate (Active) Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate (Inactive) Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->Kinase Inhibition

Mechanism of action for a fluorinated pyridine kinase inhibitor.

Conclusion

The position of a fluorine atom on a pyridine ring is a critical determinant of the molecule's biological activity. As demonstrated by the compiled data, a simple positional change can lead to significant differences in anticancer, antimicrobial, and kinase inhibitory potency. This guide underscores the importance of a systematic exploration of positional isomers during the lead optimization phase of drug discovery. The provided experimental protocols offer a standardized framework for evaluating the biological activity of novel fluorinated pyridine derivatives, facilitating the identification of promising new therapeutic candidates. Researchers and drug development professionals are encouraged to consider the profound impact of fluorine's positional chemistry in the design of next-generation therapeutics.

References

The Stability-Reactivity Tug-of-War: A Comparative Guide to Boronic Acids and Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision in the planning of cross-coupling reactions. This guide provides an in-depth comparison of the reactivity and stability of boronic acids versus their corresponding boronic esters, supported by experimental data and detailed protocols, to facilitate an informed choice for your synthetic needs.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the organoboron reagent, typically a boronic acid or a boronic ester. The choice between these two classes of reagents involves a fundamental trade-off between reactivity and stability, a factor that can significantly influence reaction outcomes, yields, and overall practicality.[1][2]

Generally, boronic acids are considered more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[1][2][3] This heightened reactivity is often ascribed to the Lewis acidity of the boronic acid, which is thought to facilitate the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are prone to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and reduce reaction yields.[1][2]

Conversely, boronic esters, with the pinacol esters being a prominent example, offer substantially enhanced stability.[1][2][4] They are frequently crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1][2] This robustness makes them particularly advantageous in multi-step syntheses and for use in high-throughput screening applications. The compromise for this stability is often a reduced reaction rate compared to the parent boronic acid.[1][2]

A long-standing debate in the field has been whether boronic esters act as direct coupling partners or first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions.[2][5] However, a growing body of evidence, including structural, kinetic, and computational studies, has demonstrated that boronic esters can and do undergo direct transmetalation without prior hydrolysis.[5][6][7][8]

Quantitative Performance Comparison

The following table summarizes quantitative data from various studies, offering a direct comparison of the performance of boronic acids and different boronic esters in the Suzuki-Miyaura cross-coupling reaction. The data highlights the nuances of reactivity beyond the general stability-reactivity trade-off.

Boron Reagent TypeSubstrate ExampleRelative Rate of Transmetalation (approx.)Yield (%)Reaction Time (h)Key Observations
Boronic Acid 4-Fluorophenylboronic acid1-~1.2Generally the most reactive species.[9]
Pinacol Boronic Ester 4-Fluorophenylboronic acid pinacol esterLess reactive than boronic acid-~5.5Sterically hindered, leading to slower reaction rates.[5][10]
Neopentyl Glycol Boronic Ester 4-Fluorophenylboronic acid neopentyl glycol esterLess reactive than boronic acid-~0.3Found to be more reactive than the corresponding pinacol ester in some cases.[9]
Catechol Boronic Ester 4-Fluorophenylboronic acid catechol ester~5.0 times faster than boronic acid--Electron-deficient ester that can lead to a rate increase compared to the boronic acid.[5]
Ethylene Glycol Boronic Ester 4-Fluorophenylboronic acid ethylene glycol ester~23 times faster than boronic acid--Electron-rich ester that significantly enhances the rate of transmetalation.[5]
Boroxine 4-Fluorophenylboroxine~9.33 times faster than boronic acid--Anhydride of boronic acid, shows enhanced reactivity.[5]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle highlights the key steps of oxidative addition, transmetalation, and reductive elimination. Both boronic acids and boronic esters enter the cycle at the transmetalation step, though the exact nature of the active boron species (free boronic acid, boronate salt, or the boronic ester itself) can depend on the specific reaction conditions and the nature of the ester.

Suzuki_Miyaura_Cycle cluster_cat Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation boronic_ester R²-B(OR)₂ boronic_ester->transmetalation base Base base->transmetalation

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Experimental Protocols

Reproducibility is paramount in scientific research. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a boronic acid and a boronic ester. These can be adapted for specific substrates and catalyst systems.

General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with a Boronic Ester

This protocol is adapted for the use of a boronic ester, often a pinacol ester.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Anhydrous 1,4-Dioxane or Toluene, 5 mL)

Procedure:

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base.[11]

  • The flask is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[11]

  • Anhydrous solvent is added via syringe, and the mixture is degassed by sparging with the inert gas for 10-15 minutes.[11]

  • The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously overnight.[11]

  • After cooling to room temperature, the reaction is monitored for completion (TLC, GC/LC-MS).

  • The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst, and the filtrate is concentrated in vacuo.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Conclusion

The decision to use a boronic acid or a boronic ester in a Suzuki-Miyaura cross-coupling reaction is a nuanced one that depends on the specific requirements of the synthesis. Boronic acids offer higher reactivity, which can be advantageous for rapid bond formation. However, their inherent instability can be a significant drawback. Boronic esters provide a stable, easy-to-handle alternative, often leading to more reproducible and higher isolated yields in complex syntheses, albeit sometimes at the cost of longer reaction times.[1] Recent mechanistic studies have shown that boronic esters can be highly reactive in their own right, with their reactivity being tunable through the electronic and steric properties of the diol backbone.[5] Ultimately, an understanding of the stability-reactivity trade-off, coupled with the specific context of the synthetic problem, will guide the rational selection of the optimal organoboron reagent.

References

A Comparative Guide to the Lewis Acidity of Fluorinated Phenylboronic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the phenyl ring of boronic acids significantly enhances their Lewis acidity, a critical parameter influencing their application in catalysis, chemical sensing, and drug development. This guide provides a comparative analysis of the Lewis acidity of various fluorinated phenylboronic compounds, supported by experimental data and detailed methodologies.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of boronic acids is commonly quantified by their pKa values, with a lower pKa indicating a stronger acid. Other measures include the Gutmann-Beckett Acceptor Number (AN) and computationally determined Fluoride Ion Affinity (FIA). The following table summarizes the pKa values for a range of fluorinated phenylboronic acids, demonstrating the impact of the number and position of fluorine substituents on acidity. Unsubstituted phenylboronic acid has a pKa of 8.86.[1]

CompoundpKa (in water)Reference
Phenylboronic acid8.86[1]
2-Fluorophenylboronic acid8.77[1]
3-Fluorophenylboronic acid8.43[1]
4-Fluorophenylboronic acid8.77[1]
2,3-Difluorophenylboronic acid7.91[1]
2,4-Difluorophenylboronic acid7.82[1]
2,5-Difluorophenylboronic acid7.73[1]
2,6-Difluorophenylboronic acid7.08[1]
3,4-Difluorophenylboronic acid8.12[1]
3,5-Difluorophenylboronic acid7.81[1]
2,3,4-Trifluorophenylboronic acid7.35[1]
2,3,5-Trifluorophenylboronic acid7.19[1]
2,3,6-Trifluorophenylboronic acid6.82[1]
2,4,5-Trifluorophenylboronic acid7.23[1]
2,4,6-Trifluorophenylboronic acid6.58[1]
3,4,5-Trifluorophenylboronic acid7.50[1]
2,3,4,5-Tetrafluorophenylboronic acid6.70[1]
2,3,4,6-Tetrafluorophenylboronic acid6.17[1]
2,3,5,6-Tetrafluorophenylboronic acid6.42[1]
Pentafluorophenylboronic acid6.99[1]

The data clearly shows that increasing the number of fluorine substituents generally leads to a decrease in the pKa value, thereby increasing the Lewis acidity. The position of the fluorine atoms also plays a crucial role, with ortho-substitution often having a more pronounced effect.

Experimental Protocols

Accurate determination of Lewis acidity is paramount for the reliable comparison of different compounds. Below are detailed methodologies for the key experimental techniques cited.

Potentiometric Titration for pKa Determination

This method involves the titration of the boronic acid with a standardized base, monitoring the pH change to determine the acid dissociation constant.

Materials:

  • Calibrated pH meter and electrode

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Fluorinated phenylboronic acid sample

  • Solvent (e.g., deionized water, or a mixed solvent system like water/dioxane for less soluble compounds)

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the fluorinated phenylboronic acid in a known volume of the chosen solvent to create a solution of known concentration.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Slowly add the standardized NaOH solution from the buret in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectrophotometric Determination of pKa

This technique is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

  • UV-Vis spectrophotometer

  • A series of buffer solutions with known pH values

  • Stock solution of the fluorinated phenylboronic acid in a suitable solvent

  • Cuvettes

Procedure:

  • Spectrum of Acidic and Basic Forms: Prepare two solutions of the boronic acid: one in a highly acidic buffer (to ensure it is fully protonated) and one in a highly basic buffer (to ensure it is fully deprotonated). Record the UV-Vis absorbance spectrum for each to identify the wavelengths of maximum absorbance for both the acidic and basic forms.

  • Sample Preparation in Buffers: Prepare a series of solutions by adding a small, constant amount of the boronic acid stock solution to a range of buffers with different, precisely known pH values.

  • Absorbance Measurement: Measure the absorbance of each buffered solution at the wavelength of maximum absorbance of either the acidic or basic form.

  • Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the boronic acid.

Gutmann-Beckett Method for Acceptor Number (AN) Determination

This method provides a measure of the Lewis acidity of a compound in a non-aqueous solvent by using a probe molecule, triethylphosphine oxide (Et3PO), and ³¹P NMR spectroscopy.[2]

Materials:

  • NMR spectrometer capable of ³¹P detection

  • Triethylphosphine oxide (Et3PO)

  • Fluorinated phenylboronic compound

  • Anhydrous, non-coordinating solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

  • NMR tubes

Procedure:

  • Reference Spectrum: Prepare a solution of Et3PO in the chosen solvent and record its ³¹P NMR spectrum. The chemical shift of free Et3PO serves as the reference.

  • Sample Preparation: In an NMR tube, prepare a solution containing a known concentration of the fluorinated phenylboronic compound and Et3PO in the same solvent.

  • NMR Measurement: Record the ³¹P NMR spectrum of the sample solution. The interaction between the Lewis acidic boronic acid and the Lewis basic oxygen of Et3PO will cause a downfield shift in the ³¹P signal.

  • Calculation of Acceptor Number (AN): The AN is calculated based on the change in the ³¹P chemical shift (Δδ) relative to a defined scale where SbCl₅ in 1,2-dichloroethane has an AN of 100.[2]

Visualizations

The following diagrams illustrate key concepts related to the Lewis acidity of fluorinated phenylboronic acids.

Lewis_Acidity_Equilibrium cluster_0 Aqueous Solution cluster_1 Interaction with Diols Trigonal_Planar R-B(OH)₂ (Trigonal Planar) Tetrahedral_Boronate [R-B(OH)₃]⁻ (Tetrahedral Boronate) Trigonal_Planar->Tetrahedral_Boronate + OH⁻ Tetrahedral_Boronate->Trigonal_Planar - OH⁻ Boronic_Acid R-B(OH)₂ H2O H₂O OH_minus OH⁻ H3O_plus H₃O⁺ Boronate_Ester Cyclic Boronate Ester Boronic_Acid->Boronate_Ester Diol Diol (e.g., Glucose) Diol->Boronate_Ester

Caption: Equilibrium of a fluorinated phenylboronic acid in aqueous solution and its interaction with diols.

Experimental_Workflow_pKa cluster_Potentiometric Potentiometric Titration cluster_Spectrophotometric Spectrophotometric Method P1 Dissolve Boronic Acid in Solvent P2 Titrate with Standardized NaOH Solution P1->P2 P3 Monitor pH with Electrode P2->P3 P4 Plot pH vs. Volume of NaOH P3->P4 P5 Determine pKa from Half-Equivalence Point P4->P5 S1 Prepare Boronic Acid in Buffers of Known pH S2 Measure UV-Vis Absorbance at λmax S1->S2 S3 Plot Absorbance vs. pH S2->S3 S4 Determine pKa from Inflection Point S3->S4

Caption: Experimental workflows for pKa determination of fluorinated phenylboronic acids.

References

A Comparative Guide to Spectroscopic Methods for the Characterization of Organoboron Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique electronic properties and versatile reactivity of organoboron compounds have established them as indispensable building blocks in organic synthesis, catalysis, and medicinal chemistry. As novel organoboron-containing molecules are designed and synthesized, their thorough characterization is paramount to confirm their structure, purity, and stability. This guide provides an objective comparison of the most common spectroscopic methods employed for the characterization of these compounds, supported by experimental data and detailed protocols.

At a Glance: Comparison of Spectroscopic Techniques

The selection of an appropriate analytical technique is contingent on the specific information required. While Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for detailed structural elucidation in solution, a combination of methods is often necessary for unambiguous characterization.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity, electronic environment of nuclei (¹H, ¹¹B, ¹³C), stereochemistry.Provides the most comprehensive structural information in solution. ¹¹B NMR is directly sensitive to the boron environment.Quadrupolar nature of boron can lead to broad signals. Sensitivity can be an issue for low-concentration samples.
IR Spectroscopy Presence of specific functional groups and bond types (e.g., B-O, B-C, B-N).Rapid and non-destructive. Excellent for identifying key functional groups.Provides limited information on the overall molecular framework. Spectra can be complex and difficult to interpret fully.
Mass Spectrometry Molecular weight and elemental composition. Structural information from fragmentation patterns.High sensitivity. Isotopic pattern of boron is highly diagnostic.Can be a destructive technique. Some compounds may not ionize well.
UV-Vis Spectroscopy Information on electronic transitions, particularly in conjugated systems.Useful for chromophoric organoboron compounds. Can be used for quantitative analysis.Not universally applicable; requires a UV-Vis active chromophore. Provides limited structural information.
X-ray Crystallography Definitive three-dimensional molecular structure in the solid state, including bond lengths and angles.Provides an unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the structure in solution.

In-Depth Analysis and Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the characterization of organoboron compounds in solution. Multinuclear NMR experiments, particularly ¹H, ¹³C, and ¹¹B NMR, provide a wealth of information about the molecular structure.

¹¹B NMR Spectroscopy: Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance). ¹¹B is the more commonly observed nucleus due to its higher natural abundance and smaller quadrupole moment, which results in sharper lines.[1] The chemical shift of ¹¹B is highly sensitive to the coordination number and the nature of the substituents on the boron atom.

Table 1: Typical ¹¹B NMR Chemical Shift Ranges for Common Organoboron Compounds

Class of Organoboron Compound Coordination Number Typical ¹¹B Chemical Shift (δ, ppm) relative to BF₃·OEt₂
Trialkylboranes (R₃B)3+80 to +90
Boronic Acids (RB(OH)₂)3+27 to +33
Boronic Esters (RB(OR)₂)3+20 to +35
Boroxines ((RBO)₃)3+30 to +36
Triarylboranes (Ar₃B)3+60 to +70
Tetraorganoborates (R₄B⁻)4-15 to -22
Borohydrides (BH₄⁻)4-45 to -26
Amine-Borane Adducts (R₃N·BH₃)4-30 to 0

Data compiled from various sources.[2][3]

¹H and ¹³C NMR Spectroscopy: These techniques provide information about the organic framework of the molecule. A key feature in the ¹H and ¹³C NMR spectra of organoboron compounds is the broadening of signals for nuclei in close proximity to the boron atom. This is due to scalar coupling to the quadrupolar boron nucleus, which is often unresolved and leads to signal broadening.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific bonds and functional groups in organoboron compounds. The vibrational frequencies of bonds involving boron are characteristic and can confirm the successful outcome of a synthesis.

Table 2: Characteristic IR Absorption Frequencies for Bonds in Organoboron Compounds

Bond Vibrational Mode **Characteristic Frequency (cm⁻¹) **Intensity
B-CStretch1200 - 1130Medium-Strong
B-OStretch1380 - 1310Strong
B-NStretch1500 - 1300Strong
B-H (terminal)Stretch2600 - 2200Strong
B-H (bridging)Stretch2200 - 1500Medium
O-H (in Boronic Acids)Stretch3400 - 3200Broad, Strong

Data compiled from various sources.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental formula of an organoboron compound. A characteristic feature of the mass spectra of boron-containing compounds is the isotopic pattern arising from the two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This distinctive pattern can be used to confirm the presence and number of boron atoms in a molecule or fragment. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of organoboron compounds.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is applicable to organoboron compounds that possess a chromophore, such as those containing conjugated π-systems. The absorption of UV or visible light corresponds to electronic transitions within the molecule. While not a primary tool for general structural elucidation, it is valuable for studying the electronic properties of specific classes of organoboron compounds and for quantitative analysis based on the Beer-Lambert law.[5][6]

Experimental Protocols

¹¹B NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of the organoboron compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube. For high-quality spectra, particularly to minimize the broad background signal from borosilicate glass, the use of quartz NMR tubes is highly recommended.[1][7]

  • Instrument Setup:

    • Use a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.

    • Reference the spectrum externally to a sealed capillary containing BF₃·OEt₂ in the same solvent or internally by setting the solvent residual peak. The chemical shift of BF₃·OEt₂ is defined as 0 ppm.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum to simplify the spectrum and improve the signal-to-noise ratio.

    • Due to the quadrupolar nature of ¹¹B and often short relaxation times, a short acquisition time and a short relaxation delay are typically sufficient.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential line broadening of 1-5 Hz to improve the signal-to-noise ratio of the typically broad signals.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • If a significant background signal from the NMR tube is present, processing techniques such as left-shifting the FID or using a spin-echo pulse sequence during acquisition can help to suppress it.[7]

Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation:

    • Solids: Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • Liquids: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the characteristic absorption peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the organoboron compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[6]

    • The addition of a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may be necessary to promote ionization, depending on the nature of the analyte.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal for the analyte.

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated/adducted or deprotonated.

    • Scan over a mass range appropriate for the expected molecular weight of the compound.

  • Data Processing:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

    • Analyze the isotopic pattern of the molecular ion and major fragments to confirm the presence and number of boron atoms. Software tools can be used to simulate the theoretical isotopic pattern for comparison with the experimental data.

Visualizing the Workflow and Concepts

The following diagrams illustrate the general workflow for characterizing organoboron compounds and the complementary nature of the information provided by different spectroscopic techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_confirmation Definitive Confirmation (Optional) Synthesis New Organoboron Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR Primary Characterization IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Proposed_Structure Proposed Structure NMR->Proposed_Structure IR->Proposed_Structure MS->Proposed_Structure Xray X-ray Crystallography Proposed_Structure->Xray For solid-state confirmation Final_Structure Confirmed Structure Xray->Final_Structure

Caption: General workflow for the characterization of a new organoboron compound.

Spectroscopic_Complementarity cluster_info Information Obtained cluster_methods Spectroscopic Methods Compound Organoboron Compound NMR NMR (¹H, ¹¹B, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec. Compound->MS Structure Connectivity Electronic Environment Stereochemistry Functional_Groups B-O B-C B-N B-H Molecular_Formula Molecular Weight Isotopic Pattern Elemental Composition NMR->Structure IR->Functional_Groups MS->Molecular_Formula

Caption: Complementary information from different spectroscopic methods.

References

Safety Operating Guide

Proper Disposal of 4-Fluoropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 4-Fluoropyridine-3-boronic acid (CAS No. 860626-80-8), ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Summary
Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.P264: Wash thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with soap and water.[2][3]
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[2][3]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340+P312: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]

Detailed Disposal Protocol

The proper disposal of this compound should be managed as a solid organic chemical waste stream. Adherence to institutional and local regulations is paramount.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect from potential dust particles.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Step 2: Waste Segregation and Collection

Proper segregation is key to safe and compliant chemical waste management.

  • Designate a Waste Container: Use a clearly labeled, sealable container for "Solid Organic Chemical Waste." The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).

  • Original Containers: Whenever possible, dispose of the chemical in its original container, ensuring the label is intact and legible.

  • Contaminated Materials: Any materials, such as weigh boats, gloves, or paper towels, that are contaminated with this compound must also be placed in the designated solid chemical waste container.[4][5] Do not dispose of these items in the regular trash.

  • Avoid Mixing: Do not mix this compound with other incompatible waste streams, such as strong oxidizers, acids, or bases.[6][7]

Step 3: Labeling and Storage

Accurate labeling is a critical regulatory requirement.

  • Attach a Hazardous Waste Label: As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.[4][8]

  • Complete the Label: Fill out all required information on the label, including the full chemical name ("this compound"), concentration, and the date accumulation started.

  • Secure Storage: Keep the waste container tightly sealed when not in use.[6][8] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic and incompatible materials.[8][9] The SAA should be at or near the point of waste generation.

Step 4: Arranging for Pickup and Disposal
  • Request Pickup: Once the waste container is full or you are no longer generating this type of waste, arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal vendor.[8]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests. This may involve submitting an online form or contacting EH&S directly.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Use Designated 'Solid Organic Chemical Waste' Container A->B C Place Unused Chemical and Contaminated Materials in Container B->C Segregate D Affix and Complete Hazardous Waste Label C->D E Seal Container and Store in Designated Satellite Accumulation Area D->E Secure F Request Waste Pickup from Environmental Health & Safety (EH&S) E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Fluoropyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Fluoropyridine-3-boronic acid, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks and establishing a secure and efficient operational workflow.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent exposure. It is classified as causing skin and eye irritation and may also lead to respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3] Therefore, the stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye Protection Tight-sealing safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5][6]Protects against dust particles and chemical splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3][5]Prevents skin contact and irritation.[3]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[3][7] For tasks with a higher risk of splashes, an impervious apron should be considered.[4]Shields skin from accidental spills and contamination.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid, especially if dust may be generated.[4] All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4]Prevents inhalation of harmful dust.[3]
Footwear Closed-toe shoes.Required at all times in the laboratory to protect against spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood functionality and clear workspace. prep2 Ensure eyewash station and safety shower are accessible. prep1->prep2 prep3 Don all required PPE as specified in Table 1. prep2->prep3 handle1 Weigh the compound in the fume hood, avoiding dust. prep3->handle1 handle2 Use appropriate tools (e.g., spatula) for transfer. handle1->handle2 handle3 Keep container tightly closed when not in use. handle2->handle3 post1 Clean the work area and wash hands thoroughly. handle3->post1 post2 Properly remove and dispose of contaminated PPE. post1->post2

Step-by-step workflow for safe handling.

Detailed Protocol:

  • Preparation:

    • Ensure that a chemical fume hood is operational and the workspace is clean and uncluttered.[4]

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Put on all required personal protective equipment (PPE) as detailed in Table 1.[4]

  • Handling:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation of dust.[4]

    • When weighing and transferring the solid, use tools such as a spatula and weighing paper to avoid generating dust.[4]

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[4]

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[4]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Method
Solid Waste Collect in a labeled and sealed container for hazardous waste disposal.[7]
Contaminated Materials Any materials, such as filter paper or gloves, that are contaminated with the compound should be placed in a sealed and labeled container for hazardous waste disposal.[7]
Small Quantities of Aqueous Waste For small quantities, neutralization with a mild base to a pH between 5.5 and 9.0 may be possible, followed by flushing down the sanitary sewer with copious amounts of water, if permitted by your institution and local regulations .[7] It is imperative to confirm that this practice is permitted by your institution and local wastewater authority.[7]
Large Quantities Collection for hazardous waste disposal is the recommended method for large quantities.[7]

Disposal Decision Workflow:

start Chemical Waste Generated decision Small Quantity & In-Lab Neutralization Permitted? start->decision neutralize Neutralize with mild base to pH 5.5-9.0. decision->neutralize Yes hazardous Collect in labeled container for hazardous waste disposal. decision->hazardous No sewer Dispose down sanitary sewer with copious amounts of water. neutralize->sewer

Decision-making process for proper disposal.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[2][3]
Ingestion Clean mouth with water. Get medical attention.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.